molecular formula C9H18ClNO4 B144695 o-Acetyl-L-carnitine hydrochloride CAS No. 5080-50-2

o-Acetyl-L-carnitine hydrochloride

Cat. No.: B144695
CAS No.: 5080-50-2
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-L-carnitine hydrochloride is an acetylated form of the amino acid derivative L-carnitine, supplied as a high-purity compound for scientific research. Its primary research value lies in its dual role in cellular energy metabolism and neurological health. The hydrochloride salt form offers enhanced stability and solubility for in vitro and in vivo applications. A key mechanism of action is its fundamental role in mitochondrial fatty acid metabolism. Acetyl-L-carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce cellular energy . Beyond its metabolic function, it is a source of acetyl groups for the synthesis of the neurotransmitter acetylcholine and for protein acetylation processes . It also exhibits neuroprotective, neurotrophic, and antioxidant properties in preclinical models, influencing factors such as neuronal recovery and reducing oxidative stress . Its applications in research are diverse. In neuroscience, Acetyl-L-carnitine is investigated for its potential to support cognitive function, address age-related memory decline, and mitigate peripheral nerve damage . Studies explore its impact on metabolic syndromes, including its ability to influence glucose disposal and insulin sensitivity in models of type 2 diabetes . Research also examines its role in male fertility, where it has been shown to positively affect sperm motility . Furthermore, its effects on mitochondrial function make it a compound of interest for studying energy deficiencies and cellular health. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

5080-50-2

Molecular Formula

C9H18ClNO4

Molecular Weight

239.69 g/mol

IUPAC Name

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1

InChI Key

JATPLOXBFFRHDN-DDWIOCJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

melting_point

145 °C

Other CAS No.

5080-50-2

physical_description

Solid

Pictograms

Irritant

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride;  2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-;  Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI);  Acetyl L-carnitine hydro

Origin of Product

United States

Foundational & Exploratory

O-Acetyl-L-Carnitine Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

O-Acetyl-L-carnitine hydrochloride (ALCAR) is an endogenous molecule that plays a pivotal role in cellular energy metabolism. Beyond its well-established function in fatty acid transport, ALCAR has emerged as a significant neuroprotective and neurotrophic agent with a multifaceted mechanism of action within the central nervous system. This technical guide synthesizes the current understanding of ALCAR's effects on neurons, focusing on its influence on mitochondrial function, neurotransmitter systems, gene expression, and neurotrophic factor signaling. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.

Core Mechanisms of Action in Neurons

ALCAR exerts its effects on neurons through several interconnected pathways:

  • Mitochondrial Support and Bioenergetics: As a key player in mitochondrial energy metabolism, ALCAR facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for ATP production.[1][2] The acetyl group from ALCAR can also be utilized in the Krebs cycle, further boosting cellular energy generation.[2] This enhancement of mitochondrial function is crucial for neurons, which have high energy demands and limited glycolytic capacity.[3] ALCAR has been shown to ameliorate age-associated decay in mitochondrial ultrastructure and function.[3][4]

  • Neurotransmitter System Modulation: ALCAR significantly impacts major neurotransmitter systems:

    • Cholinergic System: ALCAR serves as a precursor for the synthesis of acetylcholine by donating its acetyl group.[5][6][7][8] It has been shown to increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, and enhance high-affinity choline uptake.[5][9][10] This leads to improved cholinergic neurotransmission, which is vital for learning and memory.[5][11]

    • Glutamatergic and GABAergic Systems: ALCAR can be incorporated into glutamate, glutamine, and GABA.[5] It has been shown to protect against glutamate-induced excitotoxicity by increasing the affinity of glutamate for quisqualate receptors and preventing excessive increases in cytoplasmic calcium.[12][13][14][15] Furthermore, systemic administration of ALCAR has been found to elevate GABA levels in the substantia nigra.[16] However, some studies have reported reduced GABA concentrations in the hippocampus following chronic ALCAR supplementation.[5][17]

    • Monoaminergic System: Chronic ALCAR supplementation has been observed to increase the levels of noradrenaline in the hippocampus and serotonin in the cerebral cortex of mice.[5][17]

  • Neuroprotection and Antioxidant Effects: ALCAR exhibits potent neuroprotective properties against a variety of insults, including ischemia, excitotoxicity, and mitochondrial dysfunction.[12][18] It acts as an antioxidant, reducing markers of oxidative stress such as protein oxidation.[6][12] This antioxidant activity is particularly important in protecting neurons from damage induced by reactive oxygen species.[6]

  • Epigenetic Modulation and Gene Expression: ALCAR acts as a donor of acetyl groups for the acetylation of histones, a key epigenetic modification that regulates gene expression.[7][19] This mechanism links cellular metabolic status to the regulation of the nuclear epigenome.[19] ALCAR has been shown to modulate the expression of genes involved in neuroprotection, synaptic plasticity, and myelination, such as the metabotropic glutamate receptor 2 (mGlu2), brain-derived neurotrophic factor (BDNF), and myelin basic protein.[20][21]

  • Neurotrophic Factor Modulation: ALCAR treatment has been demonstrated to increase the levels of nerve growth factor (NGF) and its receptor in the central nervous system of aged rats.[5][10][22][23] It also prevents alterations in the levels of glial cell line-derived neurotrophic factor (GDNF) and artemin during neuropathy.[24] This neurotrophic activity contributes to neuronal survival and function.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of ALCAR on Neurotransmitter Systems and Metabolism

ParameterModel SystemALCAR Dose/ConcentrationObserved EffectReference
Regional Cerebral Glucose Metabolism (rCMRglc)Rat Brain500 or 750 mg/kg21-22% increase in 8 and 11 brain regions, respectively[5]
High-Affinity Choline UptakeCerebral Cortex of 18-month-old rats50 mg/kg per dayIncreased uptake[9]
Choline Acetyltransferase (ChAT) ActivityStriatum of developing ratsIntracerebroventricular injectionIncreased activity[10]
GABA LevelsSubstantia Nigra of miceDose-dependent i.p. injectionSignificant increase[16]
GABA ConcentrationHippocampus of mice~0.5 g/kg per day for 25 daysDecreased concentration[5]
Noradrenaline LevelsHippocampus of mice~0.5 g/kg per day for 25 daysIncreased levels[5]
Serotonin LevelsCerebral Cortex of mice~0.5 g/kg per day for 25 daysIncreased levels[5]

Table 2: Neuroprotective Effects of ALCAR

InsultModel SystemALCAR Dose/ConcentrationObserved EffectReference
NMDA-induced ExcitotoxicityPrimary rat motoneuron cultures10 mMSignificantly reduced toxicity (viability from 45.4% to 90.8%)[13]
Kainate-induced ExcitotoxicityPrimary rat motoneuron cultures10 mMSignificantly reduced toxicity (viability from 40.7% to 63.8%)[13]
NMDA-induced NeurotoxicityPrimary rat hippocampal cultures50 µM (chronic)Significantly reduced neuronal death[14]
Serum/BDNF DeprivationPrimary rat motoneuron cultures10 mMProtected against apoptotic cell death (viability from 61.8% to 111.8%)[13]
Focal Cerebral IschemiaAdult male Sprague-Dawley rats200 mg/kgSignificantly improved neurologic outcomes on days 1, 2, and 3 post-ischemia[25]

Table 3: Effects of ALCAR on Mitochondrial Function

ParameterModel SystemALCAR Dose/ConcentrationObserved EffectReference
Mitochondrial FunctionHuman neuroblastoma and astrocytoma cells100 nM to 100 µMSignificant increases in mitochondrial function[26]
Number of Intact MitochondriaHippocampus of old rats (21 months)0.2% (wt/vol) in drinking waterSignificantly increased number of intact mitochondria (P < 0.001)[4]
Number of Severely Damaged MitochondriaHippocampus of old rats (21 months)0.2% (wt/vol) in drinking waterSignificantly reduced number of severely damaged mitochondria (P = 0.02)[4]

Detailed Experimental Protocols

In Vitro Neuronal Culture and ALCAR Treatment
  • Cell Culture: Primary cortical or hippocampal neurons are dissociated from embryonic day 17-18 rat embryos.[14] Neurons are plated on poly-L-lysine/laminin-coated plates in DMEM/F12 medium supplemented with 5% Fetal Bovine Serum for initial attachment.[27] After 24 hours, the medium is switched to a long-term culture medium such as Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).[27]

  • ALCAR Treatment: Stock solutions of ALCAR are prepared in the culture medium. On day 2 of culture, ALCAR is added to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 10 mM).[13][14][27] A vehicle-only control group is always included. Cells are then cultured for an additional 48-72 hours or for longer chronic treatments (e.g., 10 days).[14][27]

Assessment of Neuroprotection
  • Induction of Neurotoxicity:

    • Excitotoxicity: Neurons are exposed to excitotoxic agents such as N-methyl-D-aspartate (NMDA; e.g., 50 µM, 0.25-1 mM) or kainic acid (e.g., 5 µM, 250-500 µM) for 24 hours.[13][14]

    • Serum/Neurotrophic Factor Deprivation: Cells are cultured in a medium lacking fetal calf serum or specific neurotrophic factors like BDNF for 24 hours to induce apoptosis.[13][14]

  • Cell Viability Assessment: Cell viability is quantified using methods such as the lactate dehydrogenase (LDH) release assay or by counting viable cells after staining with trypan blue or using fluorescent viability dyes.[13][18]

Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Following ALCAR treatment and/or induction of injury, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., components of PI3K/Akt and ERK pathways).[27] After washing, membranes are incubated with appropriate horseradish peroxidase-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Animal Studies
  • Animal Models: Sprague-Dawley or Fischer 344 rats are commonly used.[4][25] For aging studies, animals of different age groups (e.g., 4, 11, and 18 months) are used.[9]

  • ALCAR Administration: ALCAR can be administered via intraperitoneal (i.p.) injection (e.g., 100 mg/kg, 200 mg/kg) or chronically in the drinking water (e.g., 0.2% wt/vol) or chow (e.g., 0.1% wt/wt).[4][25][28]

  • Behavioral and Neurological Assessment: Learning and memory can be assessed using tasks like the Hebb-Williams maze.[29] Neurological deficits after insults like stroke can be evaluated using a standardized scoring system.[25]

  • Tissue Analysis: Following the experimental period, animals are euthanized, and brain regions of interest (e.g., hippocampus, cortex, striatum) are dissected for biochemical, histological, or molecular analysis.

Signaling Pathways and Experimental Workflows

ALCAR's Influence on Cholinergic Neurotransmission

ALCAR_Cholinergic_Pathway cluster_extracellular Extracellular Space cluster_neuron Presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Choline HACU High-Affinity Choline Uptake Transporter Choline_ext->HACU ALCAR_ext o-Acetyl-L-carnitine (from circulation) ALCAR_int o-Acetyl-L-carnitine ALCAR_ext->ALCAR_int Transport AcetylCoA Acetyl-CoA ALCAR_int->AcetylCoA Provides Acetyl Group ChAT Choline Acetyltransferase (ChAT) ALCAR_int->ChAT Increases Activity ALCAR_int->HACU Enhances Uptake ACh Acetylcholine (ACh) AcetylCoA->ACh Choline_int Choline Choline_int->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging ChAT->ACh Catalyzes HACU->Choline_int ACh_release ACh Release Vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChR Acetylcholine Receptor ACh_synapse->AChR Signal Signal Transduction AChR->Signal ALCAR_Mitochondrial_Function cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_mem Outer Membrane cluster_intermem Intermembrane Space cluster_inner_mem Inner Membrane cluster_matrix Matrix FattyAcids Long-Chain Fatty Acids CPT1 CPT1 FattyAcids->CPT1 ALCAR_cyto o-Acetyl-L-carnitine ALCAR_inter o-Acetyl-L-carnitine ALCAR_cyto->ALCAR_inter Transport FattyAcylCoA Fatty Acyl-CoA CACT CACT FattyAcylCoA->CACT ALCAR_matrix o-Acetyl-L-carnitine ALCAR_inter->ALCAR_matrix Transport CPT1->FattyAcylCoA CPT2 CPT2 CACT->CPT2 FattyAcylCoA_matrix Fatty Acyl-CoA CPT2->FattyAcylCoA_matrix BetaOx β-Oxidation FattyAcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP ALCAR_matrix->AcetylCoA Provides Acetyl Group ALCAR_Neurotrophic_Pathway cluster_neuron Neuron cluster_signaling Downstream Signaling ALCAR o-Acetyl-L-carnitine NGF_synthesis NGF Synthesis ALCAR->NGF_synthesis Increases NGF_receptor NGF Receptor (e.g., TrkA) ALCAR->NGF_receptor Increases Expression Artemin_synthesis Artemin Synthesis ALCAR->Artemin_synthesis Normalizes Levels GDNF_synthesis GDNF Synthesis ALCAR->GDNF_synthesis Normalizes Levels NGF_synthesis->NGF_receptor Activates PI3K_Akt PI3K/Akt Pathway NGF_receptor->PI3K_Akt ERK ERK Pathway NGF_receptor->ERK Survival Neuronal Survival PI3K_Akt->Survival Growth Neurite Outgrowth ERK->Growth

References

An In-depth Technical Guide to the Synthesis and Characterization of o-Acetyl-L-carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Acetyl-L-carnitine hydrochloride is a synthetically produced ester of L-carnitine, a vital endogenous compound involved in cellular energy metabolism. This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed experimental protocols for two distinct synthesis routes are presented, along with a thorough analysis of its physicochemical properties using various analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound for pharmaceutical and nutraceutical applications.

Introduction

o-Acetyl-L-carnitine (ALCAR) is the acetylated form of L-carnitine, a quaternary ammonium compound essential for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. Beyond its fundamental role in fatty acid metabolism, ALCAR is also a significant precursor for the neurotransmitter acetylcholine, playing a crucial role in cognitive function. Its hydrochloride salt form enhances its stability and solubility. Due to its neuroprotective, cognitive-enhancing, and antioxidant properties, this compound is a compound of significant interest in the pharmaceutical and nutraceutical industries.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Synthesis from L-Carnitine Hydrochloride and Acetic Anhydride

This method involves the direct acetylation of L-carnitine hydrochloride using acetic anhydride in the presence of an acid catalyst.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 100 grams of L-carnitine hydrochloride (0.505 mol), 51.5 grams of acetic anhydride (0.505 mol, approximately 48 ml), and 10 grams of p-toluenesulfonic acid.[1]

  • Reaction: Stir the mixture and heat to 70-75°C for 1.5 hours.[1]

  • Initial Purification: Cool the reaction mixture to 25°C and add 200 ml of diethyl ether. Stir the mixture and then filter.[1]

  • Crystallization: Add 400 ml of isopropanol to the filtrate and stir at room temperature for 3 hours to induce crystallization.[1]

  • Isolation of Crude Product: Filter the mixture and dry the resulting filter cake under reduced pressure at 50°C for 5 hours to obtain the crude product.[1]

  • Recrystallization: Mix the crude product with ethanol (e.g., 110 g of crude product with 330 ml of ethanol) and add activated carbon (e.g., 6 g). Heat the mixture to reflux to dissolve the solid and decolorize for 30 minutes. Filter the hot solution and allow the filtrate to stir overnight at room temperature.[1]

  • Final Product: Filter the recrystallized product and dry the filter cake at 50°C for 5 hours to yield the purified this compound.[1]

Synthesis from L-Carnitonitrile

This multi-step synthesis begins with L-Carnitonitrile and involves the formation of an amide intermediate followed by hydrolysis and purification.

  • Formation of Acetyl-L-Carnitine Amide Chloride: In a suitable reaction vessel, combine L-Carnitonitrile, glacial acetic acid, water, potassium permanganate, and sodium nitrite. The molar ratio of L-Carnitonitrile:Potassium Permanganate:Sodium Nitrite:Water:Glacial Acetic Acid should be approximately 1:(0.02-0.05):(2.015-2.075):(1-1.2):(5-10). Heat the reaction mixture to 40-50°C and maintain this temperature for 1-4 hours with stirring. After this initial period, slowly add acetyl chloride dropwise to the mixture. Increase the temperature to 118-130°C and continue the reaction for another 1-4 hours.[2][3]

  • Isolation of Intermediate: Concentrate the reaction mixture under reduced pressure to remove excess acetic acid and acetyl chloride, yielding crude Acetyl-L-Carnitine amide chloride.[2]

  • Hydrolysis and Formation of Ethanolic Solution: To the crude Acetyl-L-Carnitine amide chloride, add absolute ethanol and 36% concentrated hydrochloric acid. The molar ratio of the amide chloride:HCl:absolute ethanol should be approximately 1:(2-3):(8-10).[2] React the mixture at 20-60°C for 0.5-2.5 hours.[3]

  • Purification and Isolation: Cool the solution to 0°C to crystallize out impurities, which are then removed by filtration. The filtrate containing the ethanolic solution of this compound is collected. Add additional absolute ethanol to the filtrate to achieve an ethanol concentration of 85-95% by mass. Heat the solution to dissolve the product, then cool to 0°C to recrystallize. Filter the purified product and dry under vacuum to obtain pure this compound.[3]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity.

Quantitative Data Summary
ParameterSynthesis from L-Carnitine HydrochlorideSynthesis from L-Carnitonitrile
Starting Material L-Carnitine HydrochlorideL-Carnitonitrile
Typical Overall Yield ~80-85% (based on recrystallization efficiency)90-92%[2]
Purity (by HPLC) >99%[1]97.7-99.0%[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as phosphate buffer or formic acid for MS compatibility.[4]

  • Detection: UV detection is often performed at a low wavelength, typically around 205-220 nm.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally applied.

  • Temperature: The column is often maintained at an elevated temperature, for instance, 40°C, to ensure reproducible retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.594m1HCH-O
3.845m1HCH₂-N (diastereotopic)
3.597m1HCH₂-N (diastereotopic)
3.183s9HN-(CH₃)₃
2.632m1HCH₂-COOH (diastereotopic)
2.492m1HCH₂-COOH (diastereotopic)
2.129s3HO-C(=O)-CH₃

Data obtained from Biological Magnetic Resonance Bank (BMRB) entry bmse000464 for Acetyl-L-carnitine.[5]

The ¹³C NMR spectrum helps in identifying the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
179.356COOH
175.47O-C=O
70.848CH-O
69.582CH₂-N
56.514N-(CH₃)₃
42.91CH₂-COOH
23.308O-C(=O)-CH₃

Data obtained from Biological Magnetic Resonance Bank (BMRB) entry bmse000464 for Acetyl-L-carnitine.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. A common fragmentation pattern for acylcarnitines involves a prominent fragment ion at m/z 85.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (carboxylic acid)
~2950C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1710C=O stretch (carboxylic acid)
~1470C-H bend (CH₂, CH₃)
~1240C-O stretch (ester and carboxylic acid)
~950O-H bend (carboxylic acid)

Expected peak positions based on standard FTIR correlation tables.[6][7][8][9]

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Catalyst, Heat Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Solvent, Filtration Pure Product Pure Product Recrystallization->Pure Product Analysis Analysis Pure Product->Analysis HPLC, NMR, MS, FTIR

Caption: General workflow for synthesis and characterization.

Role in Fatty Acid Metabolism (Carnitine Shuttle)

o-Acetyl-L-carnitine is an integral part of the carnitine shuttle system, which facilitates the transport of fatty acids into the mitochondria for energy production.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 L-Carnitine Acyl-Carnitine Acyl-Carnitine CPT1->Acyl-Carnitine Translocase Translocase CPT2 CPT2 Translocase->CPT2 Matrix Acyl-CoA Acyl-CoA CPT2->Matrix Acyl-CoA Acyl-Carnitine->Translocase Beta-Oxidation β-Oxidation Matrix Acyl-CoA->Beta-Oxidation

Caption: The Carnitine Shuttle for fatty acid transport.

Role in Acetylcholine Synthesis

o-Acetyl-L-carnitine serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine.

G Acetyl-L-Carnitine Acetyl-L-Carnitine Acetyl-CoA Acetyl-CoA Acetyl-L-Carnitine->Acetyl-CoA Choline Acetyltransferase Choline Acetyltransferase Acetyl-CoA->Choline Acetyltransferase Choline Choline Choline->Choline Acetyltransferase Acetylcholine Acetylcholine Choline Acetyltransferase->Acetylcholine

Caption: Acetyl-L-carnitine as a precursor for acetylcholine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic routes are robust and yield a high-purity product. The comprehensive characterization data presented, including HPLC, NMR, MS, and FTIR, serves as a benchmark for quality control and assurance. The visualization of its roles in key metabolic pathways underscores its physiological significance. This document aims to be a valuable asset for scientists and researchers in the ongoing exploration and application of this important molecule.

References

O-Acetyl-L-carnitine Hydrochloride: A Comprehensive Technical Guide on its Biochemical Properties and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-carnitine hydrochloride (OALC-HCl) is the acetylated ester of the amino acid derivative L-carnitine. It plays a pivotal role in intermediary metabolism, particularly in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. Beyond its fundamental role in cellular energetics, OALC-HCl exhibits neuroprotective, neuromodulatory, and antioxidant properties, making it a compound of significant interest in the research and development of therapeutics for a range of neurological and metabolic disorders. This technical guide provides an in-depth overview of the biochemical properties, metabolic fate, and key mechanisms of action of this compound, supplemented with detailed experimental protocols and data presented for scientific and drug development professionals.

Biochemical Properties

This compound is a white crystalline powder with a slight characteristic odor.[1] It is highly soluble in water and methanol.[1]

Physicochemical Properties
PropertyValueReference
Chemical Formula C₉H₁₈ClNO₄[1]
Molecular Weight 239.70 g/mol [2]
CAS Number 5080-50-2[1][2]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]
Melting Point 192-196 °C (decomposes)
Optical Rotation [α]D²⁰ = -27 to -29º

Metabolic Fate

The metabolic fate of this compound involves its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic effects.

Absorption

Following oral administration, O-Acetyl-L-carnitine is absorbed from the small intestine.[3] The bioavailability of L-carnitine from dietary supplements (0.5-6 g) is estimated to be between 14-18% of the administered dose and occurs primarily through passive diffusion.[4][5] Some studies suggest that acetyl-L-carnitine is partially hydrolyzed to L-carnitine by esterases in the enterocytes during absorption.[4][5] However, a notable increase of 43% in circulating acetyl-L-carnitine levels after a 2 g/day oral supplement indicates that a portion is absorbed without hydrolysis.[4][5] Unabsorbed L-carnitine is largely degraded by microorganisms in the large intestine.[4][5]

Distribution

Once in circulation, O-Acetyl-L-carnitine and its metabolite L-carnitine are distributed throughout the body. The body's carnitine pool is divided into two main compartments: a large, slow-turnover compartment, which is presumed to be primarily muscle tissue, and a smaller, rapid-turnover compartment that includes the liver, kidneys, and other tissues.[4][5] O-Acetyl-L-carnitine can cross the blood-brain barrier, a key feature distinguishing it from L-carnitine and enabling its direct effects on the central nervous system.[6] It is transported into cells, including neurons, via the organic cation transporter OCTN2.[7]

Metabolism

O-Acetyl-L-carnitine is an endogenous metabolic intermediate that plays a crucial role in cellular energy metabolism.[8] Its primary metabolic functions include:

  • Mitochondrial Fatty Acid Transport: O-Acetyl-L-carnitine facilitates the transport of acetyl-CoA into the mitochondria.[9] This is essential for the β-oxidation of fatty acids to produce energy in the form of ATP.[3]

  • Acetyl Group Donor: The acetyl group from O-Acetyl-L-carnitine can be donated to coenzyme A (CoA) to form acetyl-CoA within the mitochondria, a reaction catalyzed by carnitine acetyltransferase.[10] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of the neurotransmitter acetylcholine.[9][11]

  • Modulation of the Acetyl-CoA:CoA Ratio: By buffering the acetyl-CoA pool, O-Acetyl-L-carnitine helps maintain a healthy mitochondrial acetyl-CoA to free CoA ratio, which is critical for efficient energy metabolism.

After intravenous administration of 500 mg of acetyl-L-carnitine hydrochloride, plasma concentrations of acetyl-L-carnitine increase rapidly and then decline, returning to baseline values within 12 hours.[12][13] Conversely, plasma concentrations of L-carnitine rise more slowly, peaking at 30-60 minutes, and returning to baseline within 24 hours.[13]

Excretion

O-Acetyl-L-carnitine and L-carnitine are primarily excreted by the kidneys.[4] Renal reabsorption of L-carnitine is highly efficient, with 90-99% of the filtered load being reabsorbed under normal conditions.[4][5] However, this reabsorption process is saturable.[13] Consequently, as plasma concentrations of L-carnitine and its esters increase, renal clearance also increases, leading to their excretion in the urine.[4][13] Following intravenous injection, a significant portion of the administered dose is recovered in the urine as both acetyl-L-carnitine and L-carnitine within the first 24 hours.[13]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways and cellular processes.

Mitochondrial Energy Metabolism and Neuroprotection

O-Acetyl-L-carnitine enhances mitochondrial function by facilitating the transport of fatty acids for β-oxidation and by donating acetyl groups for the Krebs cycle, thereby increasing ATP production.[7][14] This is particularly crucial in the brain, which has high energy demands.[9] Its ability to cross the blood-brain barrier allows it to directly support neuronal energy metabolism.[7] Furthermore, it has been shown to reduce oxidative stress by decreasing markers of protein and lipid peroxidation and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[14][15]

Mitochondrial_Energy_Metabolism OALC O-Acetyl-L-carnitine LCarnitine L-Carnitine OALC->LCarnitine Hydrolysis AcetylCoA_mito Acetyl-CoA (mitochondria) OALC->AcetylCoA_mito Donates Acetyl Group Mitochondrion Mitochondrion AcetylCoA_cyto Acetyl-CoA (cytosol) AcetylCoA_cyto->OALC Accepts Acetyl Group LCarnitine->OALC Acetylation CAT1 Carnitine Acetyltransferase I TCA TCA Cycle AcetylCoA_mito->TCA ATP ATP Production TCA->ATP

Diagram 1: Role of O-Acetyl-L-carnitine in Mitochondrial Energy Metabolism.
Neurotransmitter Modulation

O-Acetyl-L-carnitine serves as a precursor for the synthesis of acetylcholine, a critical neurotransmitter for cognitive functions such as learning and memory.[9][11] By providing acetyl groups, it enhances cholinergic neurotransmission.[9] It also modulates the γ-aminobutyric acid (GABA) system and stimulates neuronal responses to serotonin.[9]

Influence on the PTEN/Akt/mTOR Signaling Pathway

Studies have shown that L-carnitine can regulate the PTEN/Akt/mTOR signaling pathway.[11] This pathway is crucial for cell survival, growth, and proliferation. L-carnitine treatment has been observed to increase the phosphorylation of Akt and mTOR, suggesting a role in promoting cell survival and plasticity.[11]

PTEN_Akt_mTOR_Pathway LCarnitine L-Carnitine Akt Akt LCarnitine->Akt Promotes Phosphorylation PTEN PTEN PIP3 PIP3 PTEN->PIP3 Inhibits PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival

Diagram 2: Influence of L-Carnitine on the PTEN/Akt/mTOR Signaling Pathway.
Anti-Apoptotic Effects

O-Acetyl-L-carnitine has demonstrated anti-apoptotic effects in various experimental models. Treatment with acetyl-L-carnitine has been shown to prevent the induction of apoptosis by reducing the cytosolic release of cytochrome c and inhibiting the activation of caspase-3. This protective mechanism is correlated with the induction of the X-linked inhibitor of apoptosis protein (XIAP).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of O-Acetyl-L-carnitine in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of O-Acetyl-L-carnitine in human plasma, adapted from established procedures.

4.1.1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., propionyl-L-carnitine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 1-Aminoanthracene (derivatizing agent)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Ammonium acetate

  • Phosphoric acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation

  • Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate plasma.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. Derivatization

  • To the reconstituted sample, add 50 µL of 1-aminoanthracene solution (in acetonitrile) and 50 µL of EDC solution (in water).

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the mixture to room temperature before injection.

4.1.4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer (e.g., 30:70 v/v), pH adjusted with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.

4.1.5. Quantification

  • Construct a calibration curve using spiked plasma standards with known concentrations of O-Acetyl-L-carnitine.

  • Calculate the concentration of O-Acetyl-L-carnitine in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

HPLC_Workflow Start Start: Plasma Sample ProteinPrecipitation 1. Protein Precipitation (Acetonitrile) Start->ProteinPrecipitation Centrifugation 2. Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection 3. Supernatant Collection Centrifugation->SupernatantCollection Evaporation 4. Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Derivatization 6. Derivatization (1-Aminoanthracene, EDC) Reconstitution->Derivatization HPLC 7. HPLC Analysis Derivatization->HPLC DataAnalysis 8. Data Analysis & Quantification HPLC->DataAnalysis

References

Navigating the Intricacies of Acetyl-L-Carnitine (ALCAR) in Rodent Models: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Acetyl-L-Carnitine (ALCAR) pharmacokinetics and bioavailability, with a specific focus on rodent models. Understanding how this endogenous mitochondrial metabolite is absorbed, distributed, metabolized, and excreted is paramount for designing robust preclinical studies and translating findings to clinical applications. This document provides a comprehensive overview of key pharmacokinetic parameters, detailed experimental protocols, and visual representations of associated pathways and workflows to facilitate a deeper understanding of ALCAR's in vivo behavior.

Executive Summary

Acetyl-L-carnitine, a critical molecule in cellular energy metabolism, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and other metabolic disorders. Its journey through a biological system, however, is complex and characterized by challenges in oral bioavailability. This guide synthesizes available data on ALCAR's pharmacokinetic profile in rodents, highlighting its rapid absorption and distribution, particularly into the brain, alongside its dose-dependent and relatively low oral bioavailability. The information presented herein is intended to serve as a foundational resource for researchers, providing both quantitative data and the methodological context necessary for accurate interpretation and future study design.

Pharmacokinetic Profile of ALCAR in Rodent Models

The pharmacokinetic profile of ALCAR in rodents is characterized by rapid absorption and distribution following parenteral administration, but significantly lower and more variable uptake after oral ingestion. This is primarily due to its reliance on a saturable active transport mechanism for absorption in the small intestine.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for ALCAR in rodent models is not extensively available in publicly accessible literature. However, key studies provide valuable insights into its bioavailability and disposition. The following tables summarize available quantitative data. For comparative purposes, human pharmacokinetic data is also presented, though it should be interpreted with caution due to species-specific differences.

Table 1: Oral Bioavailability of Acetyl-L-Carnitine in Mice

ParameterValueSpeciesDoseAdministration RouteSource
Oral Bioavailability8.6%Mouse200 mg/kgOral[1][2]

Table 2: Pharmacokinetic Parameters of Acetyl-L-Carnitine in Humans (for reference)

ParameterValueSpeciesDoseAdministration RouteSource
Half-life (t½)35.9 ± 28.9 hoursHuman2.0 g (of L-carnitine)Oral[3]
Cmax12.9 ± 5.5 µmol/LHuman2.0 g (of L-carnitine)Oral[3]
AUC (0-∞)166.2 ± 77.4 µmol·h/LHuman2.0 g (of L-carnitine)Oral[3]

Note: The human data is for the appearance of acetyl-L-carnitine in plasma after the oral administration of L-carnitine, and not direct administration of ALCAR.

Key Physiological Processes Governing ALCAR Pharmacokinetics

Absorption

The oral bioavailability of ALCAR is limited, with estimates for pharmacological doses in humans ranging from 5% to 18%.[4] This is largely attributed to its primary absorption mechanism in the small intestine via the organic cation/carnitine transporter 2 (OCTN2), a sodium-dependent and saturable transporter.[4] At higher doses, this transport system becomes saturated, leading to a non-linear and decreased fractional absorption.[4][5]

Distribution and Metabolism

Following absorption or injection, ALCAR is rapidly distributed to various tissues. Studies in rodents have shown that ALCAR quickly enters the brain.[6][7] Once inside the cell, ALCAR can be hydrolyzed to L-carnitine and acetyl-CoA. The acetyl group can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of the neurotransmitter acetylcholine.[6][7]

Brain Uptake

A crucial aspect of ALCAR's therapeutic potential lies in its ability to cross the blood-brain barrier. The transporter OCTN2 is also involved in the permeation of ALCAR into the brain.[8] Studies in mice have demonstrated that ALCAR is transported from the blood to the brain extracellular fluid, at least in part, by OCTN2.[8]

Experimental Protocols

Accurate assessment of ALCAR's pharmacokinetics relies on meticulously designed and executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical workflow for determining the pharmacokinetic profile of ALCAR in rats following oral administration.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Acclimatization: Animals should be acclimated to laboratory conditions for at least one week prior to the experiment.[4]

Experimental Design:

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[4]

  • Grouping: Divide animals into experimental groups (e.g., control, ALCAR-treated).

  • Administration: Administer ALCAR orally via gavage at the predetermined dose.[4]

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[4]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.[4]

Quantification of ALCAR in Rat Plasma by HPLC-MS/MS

This is a generalized procedure for the sensitive and specific quantification of ALCAR in plasma samples.

Sample Preparation:

  • Protein Precipitation: To a 50 µL plasma sample, add a protein precipitating agent such as cold acetonitrile containing an internal standard.[4][9]

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.[9]

LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.[4][10]

  • Chromatographic Separation: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water with formic acid) and an organic component (e.g., acetonitrile).[11]

  • Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for selective and sensitive detection of ALCAR and the internal standard.[9][10]

Visualizing Key Pathways and Workflows

To further elucidate the complex processes involved in ALCAR pharmacokinetics and its study, the following diagrams are provided.

ALCAR_Absorption_and_Metabolism Oral_ALCAR Oral ALCAR Administration Stomach Stomach Oral_ALCAR->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine OCTN2 OCTN2 Transporter Small_Intestine->OCTN2 Saturable Active Transport Portal_Vein Portal Vein OCTN2->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Tissues Peripheral Tissues Systemic_Circulation->Tissues Brain Brain (BBB crossing) Systemic_Circulation->Brain Excretion Renal Excretion Systemic_Circulation->Excretion Metabolism Intracellular Metabolism (ALCAR -> L-carnitine + Acetyl-CoA) Tissues->Metabolism Brain->Metabolism

Caption: ALCAR's journey from oral administration to systemic circulation and target tissues.

Pharmacokinetic_Study_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting (~12 hours) Animal_Acclimatization->Fasting Dosing ALCAR Administration (e.g., Oral Gavage) Fasting->Dosing Blood_Sampling Serial Blood Sampling (predefined time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, etc.) LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study of ALCAR in rodents.

ALCAR_Cellular_Signaling Extracellular_ALCAR Extracellular ALCAR Intracellular_ALCAR Intracellular ALCAR Extracellular_ALCAR->Intracellular_ALCAR Transport Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Intracellular_ALCAR->Mitochondrion Hydrolysis Hydrolysis Mitochondrion->Hydrolysis L_Carnitine L-Carnitine Hydrolysis->L_Carnitine Acetyl_CoA Acetyl-CoA Hydrolysis->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetylcholine_Synthesis Acetylcholine Synthesis Acetyl_CoA->Acetylcholine_Synthesis Cytosolic Pool ATP_Production ATP Production TCA_Cycle->ATP_Production

Caption: Simplified signaling pathway of ALCAR's intracellular metabolism.

Conclusion

The pharmacokinetic profile of Acetyl-L-Carnitine in rodent models is a critical area of study for its continued development as a potential therapeutic agent. While parenteral administration leads to rapid systemic availability, the low and variable oral bioavailability presents a significant hurdle that necessitates further research into novel formulation strategies. The data and protocols compiled in this guide offer a foundational understanding for researchers in this field. Future studies focusing on generating comprehensive pharmacokinetic data in rodents, particularly with newer formulations, will be instrumental in bridging the gap between preclinical promising results and successful clinical translation.

References

Acetyl-L-Carnitine (ALCAR): A Comprehensive Review of its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-L-Carnitine (ALCAR) is an endogenous mitochondrial carrier protein that plays a critical role in cellular energy metabolism. Beyond its metabolic functions, a growing body of evidence highlights its significant neuroprotective effects across a range of neurological and neurodegenerative conditions. This technical guide provides an in-depth review of the molecular mechanisms underpinning ALCAR's neuroprotective actions, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for assessing neuroprotection are also provided to facilitate further research and development in this promising therapeutic area. The multifaceted mechanisms of ALCAR, encompassing mitochondrial enhancement, antioxidant and anti-inflammatory activity, and modulation of neurotrophic factors, position it as a compelling candidate for further investigation in the development of novel treatments for neurological disorders.

Core Neuroprotective Mechanisms of ALCAR

ALCAR exerts its neuroprotective effects through a complex interplay of interconnected pathways that collectively enhance neuronal resilience and combat neurodegenerative processes.

Mitochondrial Support and Bioenergetics

A primary mechanism of ALCAR's neuroprotective action is its profound impact on mitochondrial function. ALCAR facilitates the transport of acetyl-CoA into the mitochondrial matrix, a crucial step for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby boosting ATP production.[1] In conditions of neuronal stress and injury, where energy metabolism is often compromised, ALCAR can serve as an alternative energy substrate, helping to maintain cellular bioenergetics.[1]

Furthermore, ALCAR promotes mitochondrial biogenesis, the process of generating new mitochondria. It achieves this by upregulating key signaling pathways, including the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and nuclear respiratory factor 1 (NRF-1) pathway.[2] This leads to an increase in mitochondrial mass and functional capacity, enhancing the neuron's ability to cope with metabolic demands and oxidative stress.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are central to the pathophysiology of many neurodegenerative diseases. ALCAR demonstrates potent antioxidant properties by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of antioxidant and detoxification enzymes.

ALCAR also exhibits significant anti-inflammatory effects by modulating microglial activation. In preclinical models of Parkinson's disease, ALCAR has been shown to attenuate the release of pro-inflammatory cytokines from activated microglia.[3] This modulation of the neuroimmune response helps to create a more favorable environment for neuronal survival and function.

Modulation of Neurotrophic Factors and Signaling Pathways

ALCAR influences the expression and signaling of neurotrophic factors, which are critical for neuronal growth, survival, and differentiation. It has been shown to increase the levels of Nerve Growth Factor (NGF) and its high-affinity receptor, TrkA. This enhancement of NGF signaling can promote neuronal regeneration and synaptic plasticity.

Moreover, ALCAR activates several pro-survival signaling pathways within neurons. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation, is a key target of ALCAR.[4][5] Activation of this pathway inhibits apoptosis and promotes neuronal resilience. ALCAR also modulates the Wnt/β-catenin signaling pathway, which is involved in neurogenesis and synaptic function.[6]

Quantitative Data on ALCAR's Neuroprotective Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of ALCAR.

Table 1: Preclinical Studies on ALCAR Neuroprotection
Disease Model Animal Model ALCAR Dosage Treatment Duration Key Quantitative Outcome Reference
Stroke Rat (MCAO)400 mg/kg/day (chronic)5 daysSignificant reduction in infarct size (p<0.001)[7]
Hypoxia RatNot specified2 weeksProtection of hippocampal neurons from mitochondrial dysfunction and neurodegeneration[2]
Parkinson's Disease Rat (6-OHDA)100 mg/kg/day14 days post-lesioningIncreased NSC/neuroblast population and rescue of dopaminergic neurons[6]
Diabetic Neuropathy Rat (Streptozotocin)Not specified2 monthsAttenuated sciatic motor nerve conduction velocity deficits by 59.4% +/- 4.4%[8]
Table 2: Clinical Trials on ALCAR in Neurodegenerative and Neurological Disorders
Condition Study Design ALCAR Dosage Treatment Duration Key Quantitative Outcome Reference
Alzheimer's Disease (Early-onset) 1-year, multicenter, double-blind, placebo-controlled, randomized trial1 g, three times a day1 yearLess deterioration in the Mini-Mental State Examination (MMSE) for the ALCAR-treated subjects in the completer sample. No significant differences in Alzheimer's Disease Assessment Scale-Cognitive Component (ADAS-Cog) or Clinical Dementia Rating Scale (CDR).[9][10][11]
Diabetic Peripheral Neuropathy Two 52-week randomized placebo-controlled trials500 mg or 1,000 mg, three times a day52 weeksSignificant improvements in sural nerve fiber numbers and regenerating nerve fiber clusters. Significant improvement in pain for the 1,000 mg ALCAR group. No improvement in nerve conduction velocities.[12][13]
Diabetic Peripheral Neuropathy Meta-analysis of four randomized controlled trials>1500 mg/dayNot specifiedSignificant pain reduction on a 10-cm VAS (MD -14.93, 95% CI -19.16 to -10.70)[14]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by ALCAR and typical experimental workflows for assessing its neuroprotective effects.

Signaling Pathways

ALCAR_Signaling_Pathways cluster_mitochondria Mitochondrial Function & Biogenesis cluster_antioxidant Antioxidant & Anti-inflammatory Response cluster_survival Neuronal Survival & Growth ALCAR_mito ALCAR AcetylCoA Acetyl-CoA ALCAR_mito->AcetylCoA PGC1a PGC-1α ALCAR_mito->PGC1a TCA TCA Cycle AcetylCoA->TCA ATP ATP Production TCA->ATP NRF1 NRF-1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis ALCAR_anti ALCAR Nrf2 Nrf2 ALCAR_anti->Nrf2 Microglia Activated Microglia ALCAR_anti->Microglia ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Inflammatory_Cytokines Pro-inflammatory Cytokines Microglia->Inflammatory_Cytokines ALCAR_survival ALCAR NGF NGF ALCAR_survival->NGF Wnt Wnt ALCAR_survival->Wnt TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Beta_Catenin β-catenin Wnt->Beta_Catenin Neurogenesis Neurogenesis Beta_Catenin->Neurogenesis ALCAR Acetyl-L-Carnitine ALCAR->ALCAR_mito ALCAR->ALCAR_anti ALCAR->ALCAR_survival

Core signaling pathways modulated by Acetyl-L-Carnitine.
Experimental Workflows

In_Vitro_Neuroprotection_Workflow start Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) pretreatment Pre-treatment with ALCAR (various concentrations) start->pretreatment neurotoxicity Induction of Neurotoxicity (e.g., H2O2, glutamate, Aβ) pretreatment->neurotoxicity incubation Incubation (e.g., 24-48 hours) neurotoxicity->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability (MTT Assay) assessment->viability apoptosis Apoptosis (TUNEL Assay) assessment->apoptosis biomarkers Biomarker Analysis (Western Blot, ELISA) assessment->biomarkers

Experimental workflow for in vitro neuroprotection assessment.

In_Vivo_Neuroprotection_Workflow start Animal Model of Neurodegeneration (e.g., AD mouse, stroke rat) treatment ALCAR Administration (e.g., i.p., oral gavage) start->treatment behavior Behavioral Assessment (e.g., Morris Water Maze) treatment->behavior tissue_collection Brain Tissue Collection behavior->tissue_collection analysis Histological & Biochemical Analysis tissue_collection->analysis histology Histology (e.g., TUNEL, IHC) analysis->histology biochemistry Biochemistry (e.g., Western Blot, ELISA) analysis->biochemistry

Experimental workflow for in vivo neuroprotection assessment.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the protective effect of ALCAR against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Acetyl-L-Carnitine (ALCAR)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • ALCAR Pre-treatment: Remove the medium and add fresh medium containing various concentrations of ALCAR (e.g., 10, 50, 100, 250, 500 µM).[15][16] Incubate for 24 hours.

  • Induction of Oxidative Stress: Remove the ALCAR-containing medium and expose the cells to medium containing a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for 4-6 hours.

  • MTT Assay:

    • Remove the H₂O₂-containing medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model (Morris Water Maze)

Objective: To evaluate the effect of ALCAR on learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • Acetyl-L-Carnitine (ALCAR)

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

Procedure:

  • ALCAR Administration: Begin ALCAR administration to the mice at an appropriate age (e.g., 6 months). ALCAR can be administered in the drinking water or via oral gavage (e.g., 100 mg/kg/day).[17] Treatment should continue throughout the behavioral testing period.

  • Morris Water Maze Protocol:

    • Acquisition Phase (4-5 days):

      • Four trials per day.

      • The mouse is placed in the pool at one of four starting positions and allowed to search for a hidden platform for 60 seconds.

      • If the mouse finds the platform, it is allowed to remain there for 15-30 seconds. If not, it is guided to the platform.

      • Record the escape latency (time to find the platform) and path length.[18][19][20][21][22]

    • Probe Trial (1 day after acquisition):

      • The platform is removed from the pool.

      • The mouse is allowed to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.[18][19][20][21][22]

  • Data Analysis: Compare the escape latencies, path lengths, and probe trial performance between ALCAR-treated and vehicle-treated transgenic and wild-type mice.

Assessment of Apoptosis (TUNEL Assay) in Brain Tissue

Objective: To quantify apoptotic cell death in the brains of animals from a neurodegeneration model treated with ALCAR.

Materials:

  • Brain tissue sections (paraffin-embedded or frozen)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Proteinase K

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Permeabilization: Treat the sections with Proteinase K to retrieve antigens.[23][24][25][26][27]

  • TUNEL Staining:

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's protocol.[23][24][25][26][27]

    • This reaction labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI or Hoechst.

  • Imaging and Quantification:

    • Visualize the sections using a fluorescence microscope.

    • Quantify the number of TUNEL-positive (apoptotic) cells in specific brain regions of interest.

    • Express the data as the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Conclusion

Acetyl-L-Carnitine demonstrates a robust and multifaceted neuroprotective profile, targeting key pathological processes in a variety of neurological disorders. Its ability to enhance mitochondrial function, mitigate oxidative stress and neuroinflammation, and promote neurotrophic signaling underscores its therapeutic potential. The quantitative data from both preclinical and clinical studies, while showing some variability, are encouraging and warrant further investigation. The detailed experimental protocols provided in this guide are intended to facilitate rigorous and standardized research to further elucidate the neuroprotective mechanisms of ALCAR and accelerate its potential translation into clinical practice for the benefit of patients with neurodegenerative diseases. Further large-scale, well-controlled clinical trials are necessary to definitively establish the efficacy and optimal therapeutic window for ALCAR in various neurological conditions.

References

An In-depth Technical Guide to the Metabolic Pathway of Acetyl-L-Carnitine in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of acetyl-L-carnitine (ALCAR) in primary cell culture, with a particular focus on neuronal and glial cells. ALCAR is an endogenous molecule crucial for cellular energy metabolism, acting as a carrier of acetyl groups across the inner mitochondrial membrane.[1] Its supplementation has been investigated for neuroprotective and cognitive-enhancing effects, making a thorough understanding of its cellular processing vital for research and drug development.

Cellular Uptake and Transport

Acetyl-L-carnitine enters cells via specific transporters. In the brain, this uptake is mediated by a low-affinity, sodium-dependent carrier system.[2] The organic cation transporter novel type 2 (OCTN2) is a key player in the transport of L-carnitine and ALCAR into cells like astrocytes and neurons.[3][4]

Intracellular Metabolic Fate

Once inside the cell, ALCAR can traverse the mitochondrial membranes. Within the mitochondrial matrix, the enzyme carnitine acetyltransferase (CrAT) catalyzes the reversible transfer of the acetyl group from ALCAR to coenzyme A (CoA), forming acetyl-CoA and free L-carnitine.[5][6] This process is central to ALCAR's metabolic role.

The generated acetyl-CoA then enters several key metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: The primary fate of the acetyl group from ALCAR is its entry into the TCA cycle for energy production.[3][7] Acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP and reducing equivalents (NADH and FADH2).[4]

  • Neurotransmitter Synthesis: In neuronal and glial cells, intermediates of the TCA cycle, derived from ALCAR's acetyl group, serve as precursors for the synthesis of neurotransmitters. Notably, the carbon skeleton of the acetyl group can be incorporated into glutamate, glutamine, and gamma-aminobutyric acid (GABA).[3][7][8] Studies using 13C-labeled ALCAR have shown significant enrichment in these neurotransmitters, indicating active metabolism in both astrocytes and neurons.[3][7]

  • Fatty Acid Metabolism: The L-carnitine released from ALCAR participates in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process known as the carnitine shuttle.[9][10][11]

  • Acetylcholine Synthesis: The acetyl-CoA produced from ALCAR can be transported to the cytosol and serve as a precursor for the synthesis of the neurotransmitter acetylcholine.[4]

  • Histone Acetylation: Acetyl-CoA derived from ALCAR in the mitochondria can be transported to the nucleus and donate its acetyl group for the acetylation of histones.[1][4][12] This epigenetic modification plays a crucial role in the regulation of gene expression and has been linked to the neuroprotective effects of ALCAR.[1][12]

Quantitative Data on Acetyl-L-Carnitine Metabolism

The following tables summarize key quantitative data related to ALCAR uptake and metabolism.

Table 1: Kinetic Parameters of Acetyl-L-Carnitine Uptake in Brain Cells

ParameterValueCell Type/SystemReference
Km1.92 mMMouse brain slices[2]
Vmax1.96 µmol/min per mlMouse brain slices[2]

Table 2: Michaelis Constants (Km) for Carnitine Acetyltransferase (CrAT)

SubstrateKmSource of EnzymeReference
Acetyl-L-carnitineIndependent of CoASH concentrationPigeon breast muscle[13][14]
Coenzyme A (CoASH)Independent of acetyl-L-carnitine concentrationPigeon breast muscle[13][14]
L-carnitineIndependent of acetyl-CoA concentrationPigeon breast muscle[13][14]
Acetyl-CoAIndependent of L-carnitine concentrationPigeon breast muscle[13][14]

Table 3: 13C Enrichment in Brain Metabolites Following [2-13C]Acetyl-L-Carnitine Administration in Rats

MetabolitePosition of 13C LabelPercent EnrichmentReference
AlanineC310% - 11%[3][7]
LactateC39% - 10%[3][7]
GABAC48%[3][7]
GlutamineC55%[3][7]
GlutamineC3~4%[3][7]

Experimental Protocols

Tracing Acetyl-L-Carnitine Metabolism using 13C-Labeled ALCAR and NMR Spectroscopy

This protocol is based on the methodology used to trace the metabolic fate of the acetyl group of ALCAR in brain tissue.[3][7][8]

Objective: To determine the incorporation of the acetyl group from ALCAR into downstream metabolites in primary cell culture.

Materials:

  • Primary neuronal or glial cell culture

  • [2-13C]acetyl-L-carnitine

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Perchloric acid (PCA)

  • NMR spectrometer

Procedure:

  • Culture primary cells to the desired confluence.

  • Replace the standard culture medium with a medium containing a known concentration of [2-13C]acetyl-L-carnitine.

  • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, wash the cells with ice-cold PBS to remove extracellular ALCAR.

  • Lyse the cells and extract metabolites using ice-cold perchloric acid.

  • Centrifuge the samples to pellet proteins and other cellular debris.

  • Neutralize the supernatant and prepare it for NMR analysis.

  • Acquire 13C-NMR spectra to identify and quantify the 13C-labeled metabolites.

  • Analyze the labeling patterns to determine the metabolic pathways involved.

Quantification of Acetyl-L-Carnitine and its Metabolites by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of ALCAR and related acylcarnitines in cell culture samples.[15][16][17]

Objective: To accurately measure the concentration of ALCAR and other acylcarnitines in cell lysates.

Materials:

  • Primary cell culture samples

  • Internal standards (e.g., d3-acetyl-L-carnitine)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system with a HILIC column

  • Mobile phase A: Acetonitrile

  • Mobile phase B: Ammonium formate or acetate in water

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with PBS.

    • Add a known amount of internal standard to the cell pellet.

    • Precipitate proteins by adding ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex and centrifuge at high speed at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a HILIC column for chromatographic separation.

    • Use a gradient elution with mobile phases A and B to separate the analytes.

    • Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor specific precursor-to-product ion transitions for ALCAR and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of ALCAR.

    • Calculate the concentration of ALCAR in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations of Metabolic and Signaling Pathways

Metabolic Pathway of Acetyl-L-Carnitine

ALCAR_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Matrix ALCAR_ext Acetyl-L-Carnitine ALCAR_cyt Acetyl-L-Carnitine ALCAR_mit Acetyl-L-Carnitine ALCAR_cyt->ALCAR_mit LC_cyt L-Carnitine LC_mit L-Carnitine LC_cyt->LC_mit AcetylCoA_cyt Acetyl-CoA ACh Acetylcholine FattyAcylCoA Fatty Acyl-CoA FattyAcylCarnitine Fatty Acyl-Carnitine FattyAcylCoA->FattyAcylCarnitine CPT1 FattyAcylCoA_mit Fatty Acyl-CoA FattyAcylCarnitine->FattyAcylCoA_mit CPT2 ALCAR_mit->LC_mit AcetylCoA_mit Acetyl-CoA TCA TCA Cycle AcetylCoA_mit->TCA Citrate Citrate AcetylCoA_mit->Citrate Glutamate Glutamate TCA->Glutamate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate GABA GABA Glutamate->GABA beta_ox β-oxidation FattyAcylCoA_mit->beta_ox beta_ox->AcetylCoA_mit

Caption: Metabolic fate of Acetyl-L-Carnitine in a primary cell.

Signaling Pathway: ALCAR and Histone Acetylation

ALCAR_Signaling cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ALCAR_mit Acetyl-L-Carnitine AcetylCoA_mit Acetyl-CoA ALCAR_mit->AcetylCoA_mit CrAT AcetylCoA_nuc Acetyl-CoA AcetylCoA_mit->AcetylCoA_nuc Transport Acetylated_Histones Acetylated Histones AcetylCoA_nuc->Acetylated_Histones HATs Histones Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: ALCAR's role in epigenetic regulation via histone acetylation.

Experimental Workflow for Tracing ALCAR Metabolism

Experimental_Workflow A Primary Cell Culture (e.g., Neurons, Astrocytes) B Incubation with [13C]-labeled Acetyl-L-Carnitine A->B C Time-course Sampling B->C D Metabolite Extraction (e.g., Perchloric Acid) C->D E Sample Preparation (Neutralization, Derivatization if needed) D->E F Analytical Detection (NMR or LC-MS/MS) E->F G Data Analysis (Metabolite Identification & Quantification) F->G H Pathway Elucidation G->H

Caption: Workflow for studying ALCAR metabolism in primary cells.

References

Investigating the Antioxidant Properties of O-Acetyl-L-carnitine Hydrochloride In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-carnitine hydrochloride (ALCAR) is the acetylated ester of L-carnitine, a naturally occurring amino acid derivative. It plays a crucial role in cellular energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Beyond its metabolic functions, a growing body of evidence highlights the potent antioxidant properties of ALCAR, positioning it as a compound of interest for mitigating oxidative stress-related cellular damage. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, detailing its mechanisms of action, quantitative data from relevant assays, and comprehensive experimental protocols.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct radical scavenging and indirect mechanisms that bolster the cell's endogenous antioxidant defense systems.

Direct Radical Scavenging

While specific quantitative data for direct radical scavenging by this compound is limited in the available literature, studies on the closely related L-carnitine suggest a capacity to neutralize various free radicals. This direct antioxidant action is a key component of its protective effects.

Indirect Antioxidant Effects: Modulation of Cellular Defense Systems

ALCAR's more significant contribution to cellular antioxidant defense lies in its ability to upregulate endogenous antioxidant systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

The Keap1-Nrf2 Signaling Pathway: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by activators like ALCAR, this inhibition is released.

O-Acetyl-L-carnitine has been shown to induce the nuclear translocation of Nrf2.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Upstream Regulation of Nrf2 by ALCAR: The activation of Nrf2 by ALCAR is mediated by upstream signaling kinases, including Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK).[1][3] Pre-treatment with L-carnitine has been shown to enhance the phosphorylation of Akt in cells under oxidative stress.[1] Similarly, ALCAR administration has been linked to the regulation of mitochondrial biogenesis through an ERK-Nrf2-mediated mechanism.[3]

The activation of these pathways leads to an increased expression and activity of several critical antioxidant enzymes:

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Studies have shown that ALCAR can enhance SOD activity.[4][5]

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. L-carnitine has been demonstrated to increase catalase activity in cells under oxidative stress.[6]

  • Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a cofactor. ALCAR has been shown to increase GPx activity.[4]

By bolstering these enzymatic defenses, ALCAR enhances the cell's capacity to neutralize a wide range of reactive oxygen species (ROS).

Inhibition of Lipid Peroxidation

A key consequence of oxidative stress is lipid peroxidation, a chain reaction of oxidative degradation of lipids that can lead to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). O-Acetyl-L-carnitine has been shown to significantly reduce MDA formation in vitro, indicating its ability to protect cellular membranes from oxidative damage.[4][7]

Quantitative Data Summary

Table 1: Direct Radical Scavenging Activity of L-carnitine

AssayCompoundConcentration% Inhibition / IC₅₀Reference
DPPH Radical ScavengingL-carnitine10 mg/mLNot specified[8]
Superoxide Radical ScavengingL-carnitineNot specifiedEffective scavenging[8]
Hydrogen Peroxide ScavengingL-carnitineNot specifiedEffective scavenging[8]
Lactoperoxidase InhibitionAcetyl-L-carnitineIC₅₀ = 17.60 ± 0.76 µM-[9]
Hydrogen Peroxide ScavengingAcetyl-L-carnitine39.82 ± 0.67 mM-[9]

Note: The majority of direct radical scavenging data is for L-carnitine. Specific IC₅₀ values for this compound in DPPH and ABTS assays were not found in the reviewed literature.

Table 2: Effect of O-Acetyl-L-carnitine/L-carnitine on Antioxidant Enzyme Activity

EnzymeTreatmentCell/SystemConcentrationResultReference
Superoxide Dismutase (SOD)L-carnitineCoronary Artery Disease Patients1000 mg/day (12 weeks)Significant increase in activity[6]
Superoxide Dismutase (SOD)Acetyl-L-carnitineAtherosclerotic RatsNot specifiedEnhanced activity[4]
Catalase (CAT)L-carnitineCoronary Artery Disease Patients1000 mg/day (12 weeks)Significant increase in activity[6]
Glutathione Peroxidase (GPx)L-carnitineCoronary Artery Disease Patients1000 mg/day (12 weeks)Significant increase in activity[6]
Glutathione Peroxidase (GPx)Acetyl-L-carnitineAtherosclerotic RatsNot specifiedEnhanced activity[4]

Table 3: Effect of O-Acetyl-L-carnitine on Lipid Peroxidation

MarkerTreatmentSystemConcentrationResultReference
Malondialdehyde (MDA)Acetyl-L-carnitineRat Skeletal Muscle10-40 mMSignificantly reduced formation[7]
Malondialdehyde (MDA)L-carnitineCoronary Artery Disease Patients1000 mg/day (12 weeks)Significantly reduced levels[6]
Malondialdehyde (MDA)Acetyl-L-carnitineAtherosclerotic RatsNot specifiedDecreased activity[4]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color, which is measured as a decrease in absorbance.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well plate, add 50 µL of the sample solution (or standard/blank) to each well.

    • Add 150 µL of the DPPH solution to each well.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate an electron or hydrogen atom to the ABTS•⁺ radical will reduce it back to its colorless form, leading to a decrease in absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate-buffered saline (PBS)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Trolox (positive control)

Procedure:

  • Preparation of ABTS•⁺ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay:

    • Add 10 µL of the sample solution to a well of a 96-well plate.

    • Add 190 µL of the ABTS•⁺ working solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated as:

    Where:

    • A_control is the absorbance of the ABTS•⁺ solution without the sample.

    • A_sample is the absorbance of the ABTS•⁺ solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay often utilizes a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system. The superoxide radicals then reduce a detector molecule (e.g., WST-1 or NBT) to a colored formazan product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

Materials:

  • Cell lysates or tissue homogenates treated with this compound

  • SOD Assay Kit (commercial kits are recommended for reproducibility)

  • Microplate reader

General Procedure (using a commercial kit):

  • Sample Preparation: Prepare cell lysates or tissue homogenates according to the kit's instructions.

  • Assay Reaction:

    • Add the sample, a standard SOD solution, and a blank to different wells of a 96-well plate.

    • Add the working solution containing the substrate (e.g., xanthine) and the detector molecule (e.g., WST-1).

    • Initiate the reaction by adding the enzyme solution (e.g., xanthine oxidase).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Calculation: Calculate the SOD activity (often expressed as % inhibition or U/mg protein) based on the absorbance readings of the sample, standard, and blank, following the kit's protocol.

Catalase (CAT) Activity Assay

Principle: The most common method measures the decomposition of hydrogen peroxide (H₂O₂). The rate of disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm.

Materials:

  • Cell lysates or tissue homogenates treated with this compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare clear cell lysates or tissue homogenates.

  • Reaction Mixture: In a quartz cuvette, mix phosphate buffer and the sample.

  • Reaction Initiation: Add a known concentration of H₂O₂ to the cuvette to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes).

  • Calculation: Catalase activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and is typically expressed as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene hydroperoxide) using reduced glutathione (GSH), which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The decrease in NADPH is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.

Materials:

  • Cell lysates or tissue homogenates treated with this compound

  • GPx Assay Kit (commercial kits are recommended)

  • Microplate reader

General Procedure (using a commercial kit):

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • Reaction Mixture: To a 96-well plate, add the sample, assay buffer, and a solution containing GSH, glutathione reductase, and NADPH.

  • Reaction Initiation: Add the substrate (e.g., cumene hydroperoxide) to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Calculation: Calculate the rate of NADPH consumption from the change in absorbance over time. GPx activity is then determined and typically expressed as U/mg protein.

Malondialdehyde (MDA) Assay (TBARS Assay)

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored MDA-TBA adduct. The intensity of this color is measured spectrophotometrically at around 532 nm.

Materials:

  • Cell lysates or tissue homogenates treated with this compound

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer containing BHT.

  • Reaction:

    • To the sample, add TCA to precipitate proteins. Centrifuge and collect the supernatant.

    • Add TBA reagent to the supernatant.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).

    • Cool the samples on ice.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with an MDA standard and is typically expressed as nmol/mg protein.

Mandatory Visualizations

Experimental_Workflow_Antioxidant_Assays cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis start Start treatment In Vitro Treatment (this compound) start->treatment lysate Cell Lysate / Tissue Homogenate treatment->lysate dpph DPPH Assay lysate->dpph abts ABTS Assay lysate->abts sod SOD Activity Assay lysate->sod cat CAT Activity Assay lysate->cat gpx GPx Activity Assay lysate->gpx mda MDA Assay lysate->mda analysis Spectrophotometric Measurement dpph->analysis abts->analysis sod->analysis cat->analysis gpx->analysis mda->analysis calculation Calculation of % Inhibition, Activity, or Concentration analysis->calculation ic50 IC50 Determination calculation->ic50

Caption: General experimental workflow for in vitro antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALCAR O-Acetyl-L-carnitine hydrochloride Akt Akt ALCAR->Akt Activates ERK ERK1/2 ALCAR->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex Akt->Keap1_Nrf2 Phosphorylates Keap1? (Proposed) ERK->Keap1_Nrf2 Phosphorylates Keap1? (Proposed) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) Transcription->Antioxidant_Enzymes

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

The in vitro evidence strongly supports the role of this compound as a significant antioxidant agent. Its ability to not only directly scavenge free radicals but also to enhance the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the antioxidant efficacy of this promising compound. Future research should focus on elucidating the precise molecular interactions that initiate the signaling cascades and on obtaining more specific quantitative data for the direct radical scavenging capacity of this compound to fully characterize its antioxidant profile.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of O-Acetyl-L-carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-carnitine hydrochloride (ALCAR) is a critical endogenous molecule involved in cellular energy metabolism and a compound of significant interest for therapeutic applications. Its entry into cells is a finely regulated process, primarily mediated by the high-affinity carnitine transporter, OCTN2. Understanding the kinetics, regulation, and experimental methodologies associated with ALCAR's cellular uptake is paramount for the development of novel therapeutic strategies and for elucidating its physiological and pathological roles. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of ALCAR, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways that govern this transport process.

Primary Cellular Uptake Transporter: OCTN2 (SLC22A5)

The cellular uptake of O-Acetyl-L-carnitine is predominantly a carrier-mediated process facilitated by the Organic Cation Transporter Novel 2 (OCTN2) , also known as Solute Carrier Family 22 Member 5 (SLC22A5) .[1][2][3] This transporter is a sodium-ion dependent, high-affinity carnitine transporter responsible for the influx of L-carnitine and its acetylated derivatives from the extracellular environment into the cell.[2][3] OCTN2 is widely expressed in various tissues, including the kidney, skeletal muscle, heart, placenta, and the brain, where it plays a crucial role in maintaining carnitine homeostasis.[4] Its function is vital for fatty acid metabolism, as it ensures the availability of carnitine for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3]

The transport of ALCAR by OCTN2 is characterized by its dependency on a sodium gradient and is a saturable process, indicating a finite number of transporter proteins on the cell surface.[2] This carrier-mediated transport is the primary mechanism for ALCAR entry into cells, particularly at physiological concentrations.

Kinetics of O-Acetyl-L-carnitine Transport

The efficiency of ALCAR uptake is described by its kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters vary across different cell types and experimental conditions, reflecting differences in OCTN2 expression levels and the cellular environment.

Cell Line/TissueSubstrateKm (μM)Vmax (nmol/min/mg protein)Reference(s)
Human Pulmonary Epithelial Cells
A549O-Acetyl-L-carnitine16.1 ± 10.90.03 ± 0.01[1]
Calu-3O-Acetyl-L-carnitine35.4 ± 26.70.005 ± 0.003[1]
Rat Brain Endothelial Cells
RBEC1O-Acetyl-L-carnitine31.3 ± 11.6Not Reported[2]
RBEC1L-carnitine33.1 ± 11.4Not Reported[2]
Human Embryonic Kidney Cells
HEK293 (OCTN2 overexpressing)L-carnitine19.9 ± 7.790.63 ± 0.13[5]
HEK293 (OCTN2 overexpressing, cholesterol depleted)L-carnitine76.9 ± 26.50.92 ± 0.12[5]
Mouse Epididymal Spermatozoa
O-Acetyl-L-carnitine6.57Not Reported[6]
L-carnitine23.6Not Reported[6]
Guinea-pig Enterocytes
L-carnitine6-7Not Reported[7]
D-carnitine5Not Reported[7]
Human Intestinal Caco-2 Cells
L-carnitine14.07 ± 1.7026.3 ± 0.80 (pmol/mg protein/6 min)[8]
Human Proximal Tubule Caki-1 Cells
L-carnitine15.90Not Reported[9]

Regulation of O-Acetyl-L-carnitine Uptake

The cellular uptake of ALCAR is tightly regulated at both the transcriptional and post-translational levels, ensuring that intracellular carnitine concentrations are maintained to meet metabolic demands.

Transcriptional Regulation of OCTN2 (SLC22A5)

The expression of the SLC22A5 gene is controlled by several transcription factors:

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ are key regulators of lipid metabolism and have been shown to upregulate SLC22A5 expression.[10][11] Ligands of these nuclear receptors can increase OCTN2 mRNA and protein levels, thereby enhancing carnitine uptake.[10]

  • Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Myocyte Enhancer Factor 2 (MEF2): In skeletal muscle, PGC-1α and MEF2 have been identified as a stimulatory pathway for SLC22A5 gene transcription, which is controlled by the p38 MAPK signaling cascade.[12][13]

  • Osmotic Stress: In certain tissues like the epididymis, the transcriptional activity of OCTN2 is regulated by osmotic stress, allowing cells to accumulate osmolytes like L-carnitine to survive in a hypertonic environment.[2]

  • Estrogen Receptor: An estrogen receptor responsive element has been identified in the first intron of the SLC22A5 gene, suggesting a role for estrogen in its regulation.[3]

Post-Translational Regulation of OCTN2

The activity and trafficking of the OCTN2 protein are also subject to post-translational modifications:

  • Protein Kinase C (PKC) and Protein Phosphatase 2A (PP2A): The delivery of OCTN2 to the cell surface is regulated by PKC activation.[3] While OCTN2 itself is not directly phosphorylated by PKC, its trafficking is controlled through the protein phosphatase PP2A.[3] Activation of PKC leads to the phosphorylation of the regulatory subunit of PP2A, facilitating the transfer of the transporter to the plasma membrane and increasing carnitine uptake.[3]

  • PDZ Domain-Containing Proteins: The C-terminus of OCTN2 contains a PDZ binding motif, and it interacts with PDZ domain-containing proteins such as PDZK1.[3] This interaction is thought to enhance the transport activity of OCTN2 without altering its cell surface presence.[3]

Visualizing Cellular Uptake and Regulatory Pathways

O-Acetyl-L-carnitine Cellular Uptake and Intracellular Fate

ALCAR_Uptake_and_Fate cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion ALCAR_ext O-Acetyl-L-carnitine OCTN2 OCTN2 (SLC22A5) ALCAR_ext->OCTN2 Na_ext Na+ Na_ext->OCTN2 ALCAR_int O-Acetyl-L-carnitine OCTN2->ALCAR_int Na+-dependent transport CAT_cyto CAT (Cytosol) ALCAR_int->CAT_cyto LCarnitine L-carnitine Mito_matrix Mitochondrial Matrix LCarnitine->Mito_matrix Carnitine Shuttle AcetylCoA_cyto Acetyl-CoA CAT_cyto->LCarnitine Deacetylation/ Reacetylation CAT_cyto->AcetylCoA_cyto BetaOx β-oxidation Mito_matrix->BetaOx AcetylCoA_mito Acetyl-CoA TCA TCA Cycle AcetylCoA_mito->TCA BetaOx->AcetylCoA_mito OCTN2_Regulation cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cluster_protein Protein Trafficking & Activity PPAR_ligands PPARα/γ Ligands PPARs PPARα/γ PPAR_ligands->PPARs Estrogen Estrogen ER Estrogen Receptor Estrogen->ER Osmotic_Stress Osmotic Stress SLC22A5_gene SLC22A5 Gene Osmotic_Stress->SLC22A5_gene Upregulation PKC_activators PKC Activators PKC PKC PKC_activators->PKC p38_stimuli p38 MAPK Stimuli p38_MAPK p38 MAPK p38_stimuli->p38_MAPK PPARs->SLC22A5_gene Upregulation ER->SLC22A5_gene Upregulation MEF2 MEF2 p38_MAPK->MEF2 MEF2->SLC22A5_gene Upregulation PGC1a PGC-1α PGC1a->MEF2 Co-activation PP2A PP2A PKC->PP2A Phosphorylation of regulatory subunit OCTN2_protein OCTN2 Protein (ER/Golgi) PP2A->OCTN2_protein Trafficking to membrane SLC22A5_gene->OCTN2_protein Transcription & Translation OCTN2_membrane OCTN2 at Plasma Membrane OCTN2_protein->OCTN2_membrane PDZK1 PDZK1 OCTN2_membrane->PDZK1 Interaction PDZK1->OCTN2_membrane Enhanced Activity Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293, Caco-2, A549) Seed in 24- or 96-well plates start->cell_culture pre_incubation 2. Pre-incubation Wash with assay buffer (e.g., HBSS) Incubate at 37°C cell_culture->pre_incubation uptake_initiation 3. Uptake Initiation Add radiolabeled ALCAR ([3H] or [14C]-ALCAR) ± unlabeled ALCAR or inhibitors pre_incubation->uptake_initiation incubation 4. Incubation Incubate for a defined time (e.g., 1-30 min) at 37°C uptake_initiation->incubation termination 5. Termination of Uptake Rapidly wash with ice-cold buffer to remove extracellular substrate incubation->termination cell_lysis 6. Cell Lysis Add lysis buffer (e.g., NaOH, SDS) termination->cell_lysis quantification 7. Quantification Measure intracellular radioactivity using liquid scintillation counting cell_lysis->quantification normalization 8. Data Normalization Normalize radioactivity to protein content (e.g., BCA assay) quantification->normalization analysis 9. Kinetic Analysis Calculate Km and Vmax (e.g., Michaelis-Menten plot) normalization->analysis end End analysis->end

References

o-Acetyl-L-carnitine Hydrochloride: A Deep Dive into its Role in Acetylcholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Acetyl-L-carnitine hydrochloride (ALCAR) is the acetylated ester of the amino acid derivative L-carnitine.[1] It is a naturally occurring compound that plays a critical role in intermediary metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for beta-oxidation, a key energy-producing process.[1] Beyond its role in energy metabolism, ALCAR has garnered significant interest in the scientific community for its neuroprotective, cognitive-enhancing, and antioxidant properties.[1][2] A primary mechanism underlying its neuropharmacological effects is its ability to influence the synthesis of the neurotransmitter acetylcholine (ACh).[3][4][5]

Acetylcholine is a vital neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in learning, memory, attention, and muscle contraction.[6] A decline in cholinergic function is a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease.[7][8] ALCAR is proposed to support cholinergic neurotransmission by serving as a precursor for the acetyl group in acetylcholine synthesis.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound contributes to acetylcholine synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: From Systemic Administration to Synaptic Vesicles

The influence of ALCAR on acetylcholine synthesis is a multi-step process that begins with its transport across the blood-brain barrier and culminates in the formation of acetylcholine within cholinergic neurons.

Blood-Brain Barrier Transport

A critical prerequisite for any centrally acting agent is its ability to cross the blood-brain barrier (BBB). ALCAR is actively transported from the circulating blood into the brain.[2][9] This transport is mediated, at least in part, by the organic cation/carnitine transporter OCTN2 (encoded by the SLC22A5 gene), which is expressed in the brain capillary endothelial cells that form the BBB.[5][10][11] Studies using in vivo brain perfusion in rats and in vitro models with brain capillary endothelial cells have demonstrated that the uptake of ALCAR is a sodium-ion-dependent and saturable process, consistent with OCTN2-mediated transport.[10]

The Acetyl Group Donation Pathway

Once inside the brain, ALCAR's primary contribution to acetylcholine synthesis is through the donation of its acetyl group. The synthesis of acetylcholine is catalyzed by the enzyme choline acetyltransferase (ChAT), which combines choline with acetyl-Coenzyme A (acetyl-CoA).[6][12] The availability of both choline and acetyl-CoA are rate-limiting steps in this process.[13]

ALCAR serves as a readily available source of acetyl groups for the formation of acetyl-CoA in the cytoplasm of cholinergic neurons.[14][15] The process is facilitated by the enzyme carnitine acetyltransferase (CAT), which catalyzes the reversible transfer of the acetyl group from ALCAR to Coenzyme A (CoA), forming acetyl-CoA and L-carnitine.[16][17]

This is particularly important because the primary source of acetyl-CoA is the pyruvate dehydrogenase complex located within the mitochondria. Acetyl-CoA itself cannot readily cross the inner mitochondrial membrane. ALCAR, however, can traverse the mitochondrial membranes, effectively acting as a shuttle for acetyl groups from the mitochondria to the cytoplasm, where acetylcholine synthesis occurs.[2][15]

Indirect Mechanisms of Action

Beyond direct precursor supply, ALCAR has been shown to indirectly support cholinergic function:

  • Enhanced Choline Acetyltransferase (ChAT) Activity: Studies in aged rats have demonstrated that long-term treatment with ALCAR can prevent the age-related decline in ChAT activity in the central nervous system.[18] In other models, such as in rats with fimbria-fornix transections (a model that damages cholinergic pathways), ALCAR treatment has been shown to increase ChAT activity.[19][20]

  • Increased Nerve Growth Factor (NGF) Levels: ALCAR administration has been found to increase the levels and utilization of nerve growth factor (NGF) in the central nervous system of aged rats.[18] NGF is a neurotrophin crucial for the survival, maintenance, and function of cholinergic neurons in the basal forebrain.[19] By enhancing NGF signaling, ALCAR may help protect these neurons from age-associated degeneration.[18]

  • Improved Mitochondrial Function: ALCAR's fundamental role is in mitochondrial energy metabolism.[3] By facilitating the transport of fatty acids for oxidation and buffering excess acetyl-CoA, it helps maintain mitochondrial efficiency and energy production (ATP). Healthy mitochondrial function is essential for the energy-demanding process of neurotransmitter synthesis and release.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the pharmacokinetics of ALCAR and its effects on cholinergic markers.

Table 1: Pharmacokinetics of this compound

ParameterSpeciesDose & RouteObservationCitation
BioavailabilityHumans0.5-6 g, oral supplements14-18% of dose[21]
Plasma Concentration IncreaseHumans2 g/day , oral43% increase in circulating acetyl-L-carnitine[21][22]
Plasma Half-life (t½)Alzheimer's Patients30 mg/kg, IVBiphasic: 0.073 h and 1.73 h[23]
Plasma ConcentrationsHIV-1 Patients with Neuropathy1.5g twice daily, oralPre-dose: 7.6 µmol/L; Post-dose: 7.7 µmol/L[24]
Brain Uptake (Km)Rat (in vitro BCECs)N/A31.3 +/- 11.6 µM for acetyl-L-[3H]carnitine[10]

Table 2: Effects of this compound on Cholinergic System Markers

Parameter MeasuredAnimal Model/Study TypeTreatmentKey Quantitative ResultCitation
Acetylcholine ReleaseFreely moving rats (in vivo microdialysis)Systemic administration of ALCARDose-dependent increase in ACh release in striatum and hippocampus[25]
Choline Acetyltransferase (ChAT) ActivityAged ratsLong-term ALCAR treatmentCompletely prevented the age-associated loss of ChAT activity[18]
Choline Acetyltransferase (ChAT) ActivityRats with fimbria-fornix transectionALCAR (150 mg/kg/day) for 4 weeksSignificant increase in ChAT activity in the septum and frontal cortex[19]
Nerve Growth Factor (NGF) LevelsAged ratsALCAR treatmentIncreased levels and utilization of NGF in the CNS[18]
Cerebral Glucose MetabolismAwake adult rats500 or 750 mg/kg ALCAR, IV21-22% increase in regional cerebral metabolic rate of glucose[15]
Cognitive Function (ADAS-Cog)Alzheimer's PatientsALCAR vs. Placebo (1 year)Significantly less deterioration in ALCAR-treated group[8]
Cognitive Function (MoCA-K)Dementia patients with cerebrovascular disease1,500 mg/day ALCAR vs. Placebo (28 weeks)Significant improvement in MoCA-K score in the ALCAR group[26]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature concerning ALCAR and acetylcholine synthesis.

Protocol 1: In Vivo Measurement of Acetylcholine Release using Microdialysis

This protocol is adapted from studies investigating real-time neurotransmitter release in the brains of freely moving animals.[25]

Objective: To measure extracellular acetylcholine levels in specific brain regions (e.g., striatum, hippocampus) of awake rats following systemic administration of ALCAR.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Stereotaxic apparatus

  • Anesthesia (e.g., chloral hydrate)

  • Ringer's solution (artificial cerebrospinal fluid) containing an acetylcholinesterase inhibitor (e.g., neostigmine, 100 µM) to prevent ACh degradation.[27]

  • This compound solution for injection (e.g., intraperitoneal)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD).[28][29]

  • Perchloric acid

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal hippocampus or striatum) according to a stereotaxic atlas. Secure the cannula to the skull with dental cement. Allow the animal to recover for 2-3 days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with Ringer's solution containing the acetylcholinesterase inhibitor at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period (e.g., 60-90 minutes), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent ACh degradation. Collect at least 3-4 baseline samples.

  • ALCAR Administration: Administer ALCAR systemically (e.g., i.p. injection) at the desired dose.

  • Post-Treatment Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis (HPLC-ECD):

    • Inject a fixed volume of the dialysate into the HPLC-ECD system.

    • The system separates acetylcholine from other components in the sample.

    • An enzyme reactor column containing immobilized acetylcholinesterase and choline oxidase converts ACh to choline and then to hydrogen peroxide.

    • The electrochemical detector measures the current generated by the oxidation of hydrogen peroxide, which is proportional to the original ACh concentration.[28]

  • Data Analysis: Quantify ACh concentrations by comparing peak heights or areas to a standard curve. Express post-treatment ACh levels as a percentage of the baseline average.

Protocol 2: In Vitro Measurement of Intracellular and Extracellular Acetylcholine

This protocol is based on a cell-based assay using a cholinergic neuroblastoma cell line.[30]

Objective: To measure changes in both intracellular and extracellular acetylcholine levels in cultured cells upon treatment with various compounds.

Materials and Reagents:

  • Human cholinergic neuroblastoma cell line (e.g., LA-N-2)

  • Cell culture medium (e.g., RPMI), serum, and antibiotics

  • Perchloric acid (0.1 M, ice-cold)

  • Phosphate-buffered saline (PBS)

  • Acetylcholinesterase inhibitor (e.g., neostigmine)

  • Choline/Acetylcholine Quantification Kit (e.g., from Abcam or BioVision) or HPLC-ECD system.[27][29][31]

Procedure:

  • Cell Culture: Culture LA-N-2 cells in appropriate flasks or plates until they reach near-confluence.

  • Treatment Incubation:

    • Replace the culture medium. To measure secreted ACh, it is often necessary to inhibit its degradation by adding an acetylcholinesterase inhibitor like neostigmine (e.g., 100 µM) to the medium for a few hours prior to and during the experiment.[27]

    • Add the test compound (e.g., ALCAR) at various concentrations to the cells. Include a vehicle-treated control group.

    • Incubate for the desired period (e.g., 5-36 hours) at 37°C.[27][30]

  • Sample Collection:

    • Extracellular Fraction: Carefully collect the culture medium from each well. This is the extracellular fraction.

    • Intracellular Fraction:

      • Gently wash the cells with ice-cold PBS.

      • Lyse the cells by adding a specific volume (e.g., 200 µL) of ice-cold 0.1 M perchloric acid to deactivate proteins and extract intracellular contents.[30]

      • Scrape the cells and collect the lysate. This is the intracellular fraction.

  • Sample Storage: Store all collected fractions at -80°C until analysis.

  • Acetylcholine Quantification:

    • Thaw the samples.

    • Measure the concentration of acetylcholine in both extracellular and intracellular fractions using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions, or by using an HPLC-ECD system as described in Protocol 1.[27][31]

    • The principle of many kits involves the enzymatic conversion of ACh to an intermediate that reacts with a probe to generate a quantifiable signal.

  • Data Analysis: Normalize ACh content to the total protein concentration in the cell lysates. Compare the ACh levels in treated groups to the vehicle control group.

Visualizations: Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to ALCAR and acetylcholine synthesis.

ALCAR_to_ACh_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_neuron Cholinergic Neuron Cytoplasm cluster_mito Mitochondrion ALCAR_blood o-Acetyl-L-carnitine (ALCAR) OCTN2 OCTN2 Transporter ALCAR_blood->OCTN2 Transport ALCAR_cyto ALCAR OCTN2->ALCAR_cyto CAT_cyto CAT ALCAR_cyto->CAT_cyto AcetylCoA_cyto Acetyl-CoA ChAT ChAT AcetylCoA_cyto->ChAT Choline Choline Choline->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis CoA CoA CoA->CAT_cyto CAT_cyto->AcetylCoA_cyto Donates Acetyl Group PDH Pyruvate Dehydrogenase Complex AcetylCoA_mito Acetyl-CoA PDH->AcetylCoA_mito Pyruvate Pyruvate Pyruvate->PDH CAT_mito CAT AcetylCoA_mito->CAT_mito ALCAR_mito ALCAR ALCAR_mito->ALCAR_cyto Shuttle out of Mitochondrion CAT_mito->ALCAR_mito

Caption: ALCAR's metabolic pathway to acetylcholine synthesis.

Microdialysis_Workflow start Start surgery 1. Implant Guide Cannula in Target Brain Region start->surgery recovery 2. Animal Recovery (2-3 days) surgery->recovery probe_insertion 3. Insert Microdialysis Probe recovery->probe_insertion perfusion 4. Perfuse with aCSF + AChE Inhibitor probe_insertion->perfusion baseline 5. Collect Baseline Dialysate Samples perfusion->baseline treatment 6. Administer ALCAR (e.g., i.p.) baseline->treatment post_treatment 7. Collect Post-Treatment Dialysate Samples treatment->post_treatment analysis 8. Analyze ACh Levels via HPLC-ECD post_treatment->analysis data_analysis 9. Quantify and Compare ACh Concentrations analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo microdialysis.

ALCAR_Logical_Effects cluster_direct Direct Cholinergic Effects cluster_indirect Indirect Neurotrophic & Metabolic Effects alcar_admin ALCAR Administration acetyl_donor Provides Acetyl Groups for Acetyl-CoA Synthesis alcar_admin->acetyl_donor chat_activity Increases/Maintains ChAT Activity alcar_admin->chat_activity ngf_levels ↑ Nerve Growth Factor (NGF) alcar_admin->ngf_levels mito_function ↑ Mitochondrial Energy Metabolism alcar_admin->mito_function ach_synthesis ↑ Acetylcholine Synthesis acetyl_donor->ach_synthesis chat_activity->ach_synthesis cognitive_outcome Improved Cognitive Function & Neuroprotection ach_synthesis->cognitive_outcome neuron_health ↑ Cholinergic Neuron Health and Resilience ngf_levels->neuron_health mito_function->neuron_health neuron_health->cognitive_outcome

Caption: Logical relationships of ALCAR's effects.

Conclusion and Future Directions

This compound enhances acetylcholine synthesis through a combination of direct and indirect mechanisms. Its primary role is to cross the blood-brain barrier and serve as an efficient donor of acetyl groups for the synthesis of acetyl-CoA, a rate-limiting precursor for acetylcholine.[4][16] This action is complemented by its ability to improve mitochondrial bioenergetics and exert neurotrophic effects, such as increasing ChAT activity and NGF levels, which collectively support the health and function of the cholinergic system.[15][18]

For drug development professionals, ALCAR represents a multi-target compound that addresses several pathological aspects of neurodegeneration, including metabolic decline and neurotransmitter deficits. Clinical studies have provided evidence for modest cognitive benefits in patients with mild cognitive impairment and Alzheimer's disease, suggesting that supporting the foundational elements of neurotransmitter synthesis can be a viable therapeutic strategy.[4][8][32]

Future research should focus on elucidating the precise regulation of ALCAR transport and metabolism within different brain cell types (neurons vs. glia). Furthermore, well-controlled, large-scale clinical trials are needed to more definitively establish the efficacy of ALCAR, potentially in combination with other cholinomimetic agents, for the treatment of dementia and other cognitive disorders.[32][33] Investigating biomarkers that could predict patient response to ALCAR, possibly related to baseline carnitine levels or mitochondrial function, would also be a valuable avenue for personalized therapeutic approaches.[33]

References

An In-depth Technical Guide to the Physical and Chemical Stability of o-Acetyl-L-carnitine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of o-Acetyl-L-carnitine hydrochloride powder, a critical aspect for its handling, formulation, and storage. This compound is the acetylated ester of L-carnitine and plays a significant role in cellular energy metabolism.[1][2] Understanding its stability profile is paramount for ensuring the quality, efficacy, and safety of research and pharmaceutical applications.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] It is highly soluble in water. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈ClNO₄[4]
Molecular Weight 239.70 g/mol [4]
Appearance White to off-white crystalline powder[3]
Solubility Water: 90 mg/mL; DMSO: 30 mg/mL[4]
Storage Conditions 2-8°C, dry, sealed[4]

Chemical Stability

The primary chemical degradation pathway for this compound is hydrolysis of the ester bond, yielding L-carnitine and acetic acid. This reaction is significantly influenced by pH and temperature.

Influence of pH

This compound is stable in neutral to acidic aqueous solutions but demonstrates marked instability in basic conditions.[5] Degradation is rapid at pH values above 9.[5]

Table 1: pH-Dependent Stability of o-Acetyl-L-carnitine in Aqueous Solution at Room Temperature

pH% Remaining after 1 hourReference
1172.6%[5]
124.2%[5]
Influence of Temperature

The rate of hydrolysis is also dependent on temperature. A study established the kinetic relationship between temperature and the rate constant (k) for the degradation of o-Acetyl-L-carnitine in an aqueous solution at pH 5.2.[5]

The Arrhenius equation describing this relationship is: ln(k) = -8650.1/T + 20.344 (where T is the temperature in Kelvin)[5]

This kinetic data allows for the prediction of the shelf-life of this compound solutions at various temperatures.

Table 2: Predicted and Observed Stability of o-Acetyl-L-carnitine in Aqueous Solution (pH 5.2)

TemperaturePredicted Time to 15% DegradationObserved StabilityReference
25°C38 daysStable for at least 33 days[5]
8°C234 daysStable for at least 33 days[5]
Degradation Pathway

The hydrolysis of this compound is a straightforward ester cleavage.

o_acetyl_carnitine o-Acetyl-L-carnitine hydrochloride hydrolysis Hydrolysis (H₂O, OH⁻ or H⁺ catalysis) o_acetyl_carnitine->hydrolysis l_carnitine L-carnitine hydrolysis->l_carnitine acetic_acid Acetic Acid hydrolysis->acetic_acid

Hydrolysis degradation pathway of this compound.

Physical Stability

The most significant physical stability concern for this compound powder is its highly hygroscopic nature.[3]

Hygroscopicity
Photostability

While specific photostability studies on this compound powder are not extensively published, the ICH Q1B guideline provides a framework for assessing the impact of light. Given its intended use in pharmaceutical formulations, photostability testing is a crucial component of its overall stability assessment.

Thermal Stability

Thermal analysis provides information on the melting point and decomposition temperature of a substance. While a melting point of approximately 194°C has been reported, detailed differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data are not widely available. This information would be beneficial for understanding its behavior at elevated temperatures during processing.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and accurate assessment of the stability of this compound.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical powder like this compound.

hygroscopicity Hygroscopicity Testing (ICH Q1A) analysis Analysis of Samples (Assay, Impurities) hygroscopicity->analysis photostability Photostability Testing (ICH Q1B) photostability->analysis thermal_stability Thermal Stability (DSC/TGA) thermal_stability->analysis ph_stability pH Stability Profiling ph_stability->analysis temp_stability Temperature Stressing temp_stability->analysis start o-Acetyl-L-carnitine Hydrochloride Powder method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation forced_degradation->analysis data_eval Data Evaluation & Shelf-Life Determination analysis->data_eval

General workflow for stability testing of this compound.
Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify this compound from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV or Mass Spectrometric (MS) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable buffer and organic modifier (e.g., phosphate buffer and acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Dependent on the chromophore; if UV detection is weak, MS is preferred.[7]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the powder in 0.1 M HCl and heat at 60-80°C for a specified time.[7]

    • Base Hydrolysis: Dissolve the powder in 0.1 M NaOH and keep at room temperature or heat gently.[7]

    • Oxidative Degradation: Treat the powder in solution with 3% hydrogen peroxide.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose the powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Sample Analysis:

    • Inject the stressed samples into the HPLC system.

    • Develop a gradient or isocratic elution method to achieve adequate separation of the parent peak from any degradation product peaks.

    • Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting impurities.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Hygroscopicity Testing

Objective: To determine the moisture sorption characteristics of this compound powder.

Methodology (Dynamic Vapor Sorption - DVS):

  • Instrument: A DVS analyzer equipped with a microbalance.

  • Sample Preparation: Place a known mass of the powder (typically 5-10 mg) in the sample pan.

  • Experimental Conditions:

    • Temperature: 25°C.

    • Relative Humidity (RH) Program:

      • Dry the sample at 0% RH until a stable weight is achieved.

      • Increase the RH in steps (e.g., 10% increments) from 0% to 90%.

      • Decrease the RH in the same steps back to 0%.

  • Data Analysis:

    • Plot the change in mass (%) as a function of RH to generate a moisture sorption-desorption isotherm.

    • Analyze the isotherm to determine the extent of moisture uptake, the presence of hysteresis, and any critical RH points where significant moisture sorption occurs.

Summary and Recommendations

This compound is a chemically stable compound in the solid state when protected from moisture. In aqueous solutions, it is stable at acidic to neutral pH but rapidly hydrolyzes under basic conditions. The most critical stability factor for the powder is its high hygroscopicity.

Key Recommendations for Handling and Storage:

  • Solid Powder: Store in tightly sealed containers in a dry environment, preferably at refrigerated temperatures (2-8°C), to minimize moisture uptake. Handling should be performed in a controlled low-humidity environment.

  • Aqueous Solutions: Prepare solutions in an acidic to neutral pH buffer. For short-term use, solutions can be stored at room temperature or under refrigeration. For long-term storage, refrigeration is recommended. Avoid alkaline conditions.

This guide provides a foundational understanding of the stability of this compound. For specific applications, it is imperative to conduct tailored stability studies to ensure the quality and reliability of the final product.

References

O-Acetyl-L-Carnitine Hydrochloride and its Interaction with Organic Cation Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-carnitine (ALCAR), a crucial molecule in cellular energy metabolism, relies on specific membrane transporters for its entry into cells. This technical guide provides an in-depth analysis of the interaction between O-Acetyl-L-carnitine hydrochloride and the family of organic cation transporters (OCTs). We will explore the key transporters involved, present quantitative data on their interactions, and detail the experimental methodologies used to elucidate these mechanisms. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the pharmacokinetics of ALCAR and potential drug-drug interactions.

Introduction to O-Acetyl-L-Carnitine and Organic Cation Transporters

O-Acetyl-L-carnitine (ALCAR) is the acetylated ester of L-carnitine, a quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.[1] ALCAR itself plays a vital role by donating its acetyl group to coenzyme A (CoA) to form acetyl-CoA, which can then enter the Krebs cycle for energy production or be used in other metabolic pathways.[2][3][4] The cellular uptake of ALCAR and L-carnitine is a mediated process, primarily facilitated by members of the Solute Carrier family 22 (SLC22), commonly known as organic cation transporters (OCTs).

The OCT family includes several subtypes, with OCT1 (SLC22A1), OCT2 (SLC22A2), OCT3 (SLC22A3), and the novel organic cation transporters OCTN1 (SLC22A4) and OCTN2 (SLC22A5) being the most relevant to carnitine transport.[5][6] These transporters are expressed in various tissues, including the kidney, liver, intestine, and the blood-brain barrier, and play a critical role in the absorption, distribution, and excretion of a wide range of endogenous compounds and xenobiotics.[5][7] Understanding the interaction of ALCAR with these transporters is fundamental to comprehending its physiological roles and pharmacokinetic profile.

Key Organic Cation Transporters in ALCAR Uptake

Research has identified OCTN2 as the primary high-affinity transporter for both L-carnitine and O-Acetyl-L-carnitine.[6][7][8][9][10] While other transporters like OCT1 and OCTN1 have been implicated in the transport of carnitine and its derivatives, their specific roles in ALCAR transport are less defined and may exhibit interspecies differences.[11][12][13]

OCTN2 (SLC22A5)

OCTN2 is a sodium-dependent, high-affinity carnitine transporter that is crucial for maintaining systemic carnitine homeostasis.[8][14] It is widely expressed in tissues that have a high energy demand, such as skeletal and cardiac muscle, as well as in epithelial barriers like the kidney and intestine.[8] Mutations in the SLC22A5 gene lead to primary systemic carnitine deficiency, a severe metabolic disorder characterized by impaired fatty acid oxidation.[6][15] Studies have demonstrated that OCTN2 facilitates the transport of ALCAR with high affinity.[9][10]

Other Potential Transporters

While OCTN2 is the principal transporter, other OCTs may contribute to ALCAR disposition. For instance, OCT1 has been associated with the transport of other acylcarnitines, although its direct role in ALCAR efflux or influx in humans remains an area of active investigation.[11][12]

Quantitative Analysis of ALCAR-OCT Interaction

The affinity and transport kinetics of ALCAR with organic cation transporters are critical parameters for predicting its absorption, tissue distribution, and potential for drug interactions. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum (Vmax), with a lower Km indicating higher affinity. The inhibition constant (Ki) quantifies the concentration of an inhibitor required to produce half-maximum inhibition.

TransporterSubstrateKm (µM)Cell SystemReference
hOCTN2Acetyl-L-carnitine8.5Human embryonic kidney (HEK) cells[9]

This table summarizes the available quantitative data for the interaction of O-Acetyl-L-carnitine with human organic cation transporters.

Experimental Protocols for Studying ALCAR-OCT Interactions

The characterization of ALCAR transport via OCTs relies on robust in vitro experimental systems. A common approach involves the use of mammalian cell lines that do not endogenously express the transporter of interest, which are then stably transfected to express a specific human OCT.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) and Madin-Darby Canine Kidney (MDCK) cells are frequently used due to their robust growth characteristics and low endogenous transporter expression.[16][17][18][19]

  • Transfection: Cells are transfected with a plasmid vector containing the cDNA for the human transporter of interest (e.g., hOCTN2). Stable cell lines are then selected using an appropriate antibiotic resistance marker. Control cells are typically transfected with an empty vector.[12][16][19]

Uptake Assays

Uptake experiments are the primary method for quantifying transporter activity.

  • Cell Seeding: Transfected and control cells are seeded into multi-well plates and grown to confluence.

  • Pre-incubation: Before the uptake experiment, cells are washed and pre-incubated in a transport buffer (e.g., Hanks' Balanced Salt Solution) to equilibrate them to the assay conditions. For Na+-dependent transporters like OCTN2, assays are run in parallel with Na+-containing and Na+-free buffers (where Na+ is replaced with another cation like choline or lithium).[16][17]

  • Initiation of Uptake: The uptake is initiated by adding the transport buffer containing a known concentration of radiolabeled substrate, such as [3H]O-Acetyl-L-carnitine or [3H]L-carnitine.[18][20][21][22]

  • Incubation: The cells are incubated for a predetermined time at a controlled temperature (typically 37°C). It is crucial to perform time-course experiments to ensure that uptake is measured during the initial linear phase.

  • Termination of Uptake: The uptake is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer to remove any unbound substrate.[18]

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. Protein concentration in each well is determined using a standard assay (e.g., BCA or Bradford) to normalize the uptake data.[12]

Inhibition Assays

Inhibition assays are performed to determine if a compound is an inhibitor of the transporter and to calculate its Ki value.

  • Protocol: The protocol is similar to the uptake assay, but the substrate solution also contains various concentrations of the potential inhibitor.[18][19]

  • Data Analysis: The uptake of the radiolabeled substrate is measured in the presence of the inhibitor. The IC50 value (the concentration of inhibitor that reduces substrate uptake by 50%) is determined by non-linear regression analysis. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

Visualizing ALCAR Transport and Experimental Workflow

Cellular Uptake and Metabolism of O-Acetyl-L-Carnitine

ALCAR_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion ALCAR_ext O-Acetyl-L-carnitine (ALCAR) OCTN2 OCTN2 Transporter ALCAR_ext->OCTN2 Na+ dependent ALCAR_cyt ALCAR Carnitine_cyt L-Carnitine ALCAR_cyt->Carnitine_cyt CAT AcetylCoA_cyt Acetyl-CoA ALCAR_cyt->AcetylCoA_cyt CAT AcetylCoA_mito Acetyl-CoA AcetylCoA_cyt->AcetylCoA_mito Transport CoA_cyt Coenzyme A CoA_cyt->AcetylCoA_cyt Krebs Krebs Cycle AcetylCoA_mito->Krebs Energy Production OCTN2->ALCAR_cyt

Caption: Cellular uptake of ALCAR via OCTN2 and its subsequent metabolism.

Experimental Workflow for Transporter Uptake Assay

Uptake_Workflow start Start seed_cells Seed Transfected and Control Cells start->seed_cells pre_incubation Pre-incubate with Transport Buffer seed_cells->pre_incubation add_substrate Add Radiolabeled ALCAR (with/without inhibitor) pre_incubation->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Uptake with Ice-Cold Buffer incubate->stop_reaction lyse_cells Lyse Cells stop_reaction->lyse_cells quantify Quantify Radioactivity and Protein lyse_cells->quantify analyze Data Analysis (Km, Ki, Vmax) quantify->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro uptake assay.

Implications for Drug Development

The reliance of ALCAR on OCTN2 for its transport has significant implications for drug development.

  • Drug-Drug Interactions: Many cationic and zwitterionic drugs are known to inhibit OCTN2.[9][15][18][19][23] Co-administration of such drugs with ALCAR could reduce its uptake and bioavailability. Conversely, ALCAR could potentially inhibit the transport of other drugs that are substrates of OCTN2.

  • Secondary Carnitine Deficiency: Inhibition of OCTN2-mediated carnitine and ALCAR reabsorption in the kidney by certain drugs can lead to increased urinary excretion and, consequently, secondary carnitine deficiency.[15][23] This is a critical consideration for the long-term safety profile of new chemical entities.

  • Targeted Drug Delivery: The high expression of OCTN2 in specific tissues, such as the brain, presents an opportunity for targeted drug delivery.[7] Prodrugs designed to be recognized and transported by OCTN2 could potentially enhance drug delivery to these tissues.

Conclusion

This compound's interaction with organic cation transporters, particularly the high-affinity, sodium-dependent transporter OCTN2, is a cornerstone of its physiology and pharmacology. A thorough understanding of this interaction, supported by quantitative data from well-defined experimental protocols, is essential for researchers and drug development professionals. This knowledge facilitates a better prediction of ALCAR's pharmacokinetic behavior and aids in the early identification of potential drug-drug interactions, ultimately contributing to the safer and more effective therapeutic use of ALCAR and other compounds that interact with these vital transporters.

References

Methodological & Application

Application Note: HPLC Analysis of O-Acetyl-L-carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of O-Acetyl-L-carnitine hydrochloride in various samples using High-Performance Liquid Chromatography (HPLC).

Introduction

O-Acetyl-L-carnitine (ALCAR) is an acetylated form of L-carnitine, a vital compound in cellular energy metabolism. It plays a crucial role in transporting fatty acids into the mitochondria for β-oxidation. Due to its therapeutic potential in various neurological and age-related disorders, accurate and robust analytical methods for its quantification are essential in research and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its specificity, sensitivity, and reliability. This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.

Principle

The method described is based on reversed-phase chromatography, where the separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. O-Acetyl-L-carnitine, being a polar compound, often requires the use of an ion-pairing reagent in the mobile phase to enhance its retention on a conventional C18 column. The quantification is performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • 1-Nonanesulfonic Acid Sodium Salt (Ion-pair reagent)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation: Prepare a solution containing 5 mM 1-Nonanesulfonic Acid Sodium Salt and 20 mM Sodium Dihydrogen Phosphate in water. Adjust the pH to 2.5 with phosphoric acid. A typical mobile phase composition is a mixture of this aqueous buffer and an organic modifier like acetonitrile or methanol. For example, a mobile phase of Acetonitrile:Buffer (30:70, v/v) can be used.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation: The sample preparation will vary depending on the matrix.

  • For bulk drug substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.

  • For pharmaceutical formulations: Extract a known amount of the formulation with a suitable solvent (e.g., water or mobile phase), sonicate if necessary to ensure complete dissolution, and dilute to a suitable concentration.

  • For biological samples (e.g., plasma): Protein precipitation is often required. A common method involves adding a threefold volume of cold methanol or acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be evaporated to dryness and reconstituted in the mobile phase.[2] Derivatization might be necessary for enhanced detection in complex matrices.[2][3][4]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound.

ParameterCondition 1 (Ion-Pair RP-HPLC)[1]Condition 2 (RP-HPLC)[5][6]Condition 3 (Derivatization)[2]
Column Inertsil ODS-3 (5 µm, 150 x 4.6 mm)Newcrom R1 (5 µm, 150 x 4.6 mm)C18 column
Mobile Phase A) CH₃OH B) 5 mM 1-Nonanesulfonic Acid Sodium Salt, 20 mM NaH₂PO₄ (pH 2.5) A/B = 30/70, v/vAcetonitrile, Water, and Phosphoric AcidAcetonitrile/Ammonium Acetate Buffer
Flow Rate 1.0 mL/min1.0 mL/min1.3 mL/min
Column Temp. 40 °CAmbientNot specified
Injection Vol. 10 µL10 µL20 µL
Detection UV at 210 nmUV (wavelength not specified)UV at 260 nm (after derivatization)

Data Presentation

System Suitability

Before sample analysis, the chromatographic system must pass system suitability tests to ensure its performance. The results should be summarized as follows:

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0% (for ≥ 5 injections)
Calibration Curve

A calibration curve should be generated by plotting the peak area of the standard injections against the corresponding concentrations.

Concentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Mean Peak Area
10
25
50
100
200
Correlation Coefficient (r²) ≥ 0.999

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation sys_suit System Suitability Test mobile_phase->sys_suit std_prep Standard Solution Preparation std_prep->sys_suit calibration Calibration Curve Generation std_prep->calibration sample_prep Sample Preparation sample_inj Sample Injection sample_prep->sample_inj sys_suit->calibration If Pass calibration->sample_inj peak_integration Peak Integration & Identification sample_inj->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method is suitable for the routine analysis of this compound. The use of an ion-pairing agent allows for good retention and separation on a standard C18 column. The method is straightforward and can be adapted for various sample matrices with appropriate sample preparation. For complex biological samples, derivatization may be necessary to improve sensitivity and specificity. Validation of the method in accordance with regulatory guidelines is recommended before its application in a quality control environment.

References

Quantification of Acetyl-L-Carnitine (ALCAR) in Brain Tissue using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-carnitine (ALCAR) is a vital endogenous molecule in the central nervous system, playing a crucial role in cellular energy metabolism and the synthesis of neurotransmitters.[1][2] It facilitates the transport of acetyl-CoA into the mitochondria for oxidation in the tricarboxylic acid (TCA) cycle and is involved in the production of glutamate and GABA.[1][2] Accurate quantification of ALCAR in brain tissue is essential for neuroscience research and the development of therapeutics targeting neurological disorders. This document provides a detailed protocol for the sensitive and selective quantification of ALCAR in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and widely adopted analytical technique for this application.[1][3]

The primary challenge in ALCAR analysis is its high polarity, which leads to poor retention on traditional reversed-phase chromatography columns.[3] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to overcome this issue, ensuring reliable separation and quantification.

Principle of the Method

This method employs a protein precipitation-based extraction of ALCAR from brain tissue homogenates, followed by analysis using a HILIC LC-MS/MS system. A stable isotope-labeled internal standard, d3-Acetyl-L-carnitine (d3-ALCAR), is used to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The quantification is achieved by operating the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Acetyl-L-carnitine hydrochloride (analytical standard)

  • d3-Acetyl-L-carnitine hydrochloride (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Blank brain tissue (from appropriate control animals)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Tissue homogenizer

  • Microcentrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

  • Nitrogen evaporator (optional)

  • Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of ALCAR and d3-ALCAR in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ALCAR stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a 1 µg/mL solution of d3-ALCAR in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking known amounts of ALCAR into blank brain homogenate.

Sample Preparation from Brain Tissue
  • Tissue Collection and Storage: Immediately after dissection, flash-freeze brain tissue in liquid nitrogen to halt enzymatic activity and store at -80°C until analysis.[3]

  • Homogenization: Accurately weigh approximately 50 mg of frozen brain tissue. Add ice-cold PBS at a 1:4 (w/v) ratio (e.g., 200 µL of PBS for 50 mg of tissue). Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 10 µL of the IS working solution (1 µg/mL d3-ALCAR). Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen to concentrate the sample. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample again to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ALCAR 204.1145.115
d3-ALCAR (IS) 207.1148.115

Note: Collision energies may need to be optimized for the specific instrument used.

Data Presentation

The following table summarizes the typical quantitative performance of the described LC-MS/MS method for ALCAR in brain tissue.

Table 1: Quantitative Performance Characteristics

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[4]
Limit of Quantification (LOQ) 0.4 - 3.4 ng/mL[4]
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Internal Standard d3-Acetyl-L-carnitine

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Brain Tissue (~50 mg) homogenization Homogenization (ice-cold PBS) tissue->homogenization is_spike Spike Internal Standard (d3-ALCAR) homogenization->is_spike precipitation Protein Precipitation (cold Acetonitrile + Formic Acid) is_spike->precipitation centrifugation1 Centrifugation (14,000 rpm, 4°C) precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant reconstitution Evaporation & Reconstitution (in Mobile Phase) supernatant->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 injection Injection into LC-MS/MS centrifugation2->injection lc HILIC Separation injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for ALCAR quantification in brain tissue.

alcar_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_neurotransmitter Neurotransmitter Synthesis alcar_cytosol ALCAR alcar_mito ALCAR alcar_cytosol->alcar_mito Transport acetylcoa_cytosol Acetyl-CoA acetylcoa_cytosol->alcar_cytosol carnitine_cytosol Carnitine carnitine_cytosol->alcar_cytosol acetylcoa_mito Acetyl-CoA alcar_mito->acetylcoa_mito carnitine_mito Carnitine alcar_mito->carnitine_mito tca TCA Cycle acetylcoa_mito->tca energy Energy Production (ATP) tca->energy glutamate Glutamate tca->glutamate gaba GABA glutamate->gaba

Caption: Metabolic role of ALCAR in the brain.

References

Application Notes and Protocols for o-Acetyl-L-carnitine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Acetyl-L-carnitine hydrochloride (ALCAR) is the acetylated form of L-carnitine, a vital molecule in cellular energy metabolism. ALCAR plays a crucial role in transporting long-chain fatty acids into the mitochondria for β-oxidation and is also an important donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine.[1][2] Due to its neuroprotective, neurotrophic, and antioxidant properties, ALCAR is widely investigated in cell culture models of neurodegenerative diseases, metabolic disorders, and aging.[1][2][3]

These application notes provide detailed protocols for the preparation of stable this compound solutions for use in cell culture experiments, along with information on its mechanism of action and relevant signaling pathways.

Data Presentation

Solubility of this compound
SolventSolubilityReference
Water100 mg/mL[4]
Dimethyl sulfoxide (DMSO)~10-48 mg/mL[4][5]
Ethanol~20 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[5]
Stability of this compound Solutions
ConditionStabilityDegradation ProductReference
Aqueous Solution (pH 5.2) Stable for at least 33 days at 4-8°C and 25°C. Estimated time to 15% degradation is 234 days at 8°C and 38 days at 25°C.L-carnitine
Aqueous Solution (pH > 9) Unstable. At pH 11, only 72.6% remains after 1 hour at room temperature. At pH 12, only 4.2% remains after 1 hour at room temperature.L-carnitine
Stock Solution in DMSO (-20°C) Stable for at least 1 month.Not specified
Stock Solution in Solvent (-80°C) Stable for at least 1 year.Not specified[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mM solution, weigh out 239.7 mg (Molecular Weight: 239.7 g/mol ).

  • Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of sterile water (e.g., 5 mL) and vortex until the powder is completely dissolved.

  • Volume Adjustment: Bring the final volume to 10 mL with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution to the final desired concentration in cell culture medium.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution to 9.9 mL of cell culture medium.

  • Mixing: Gently mix the medium by pipetting up and down.

  • Application: The working solution is now ready to be added to your cell cultures.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of cell culture medium containing the same volume of the solvent used to prepare the stock solution (in this case, sterile water) as the treated samples.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple signaling pathways, primarily impacting mitochondrial function, neurotrophic factor signaling, and acetylcholine synthesis.

Mitochondrial Energy Metabolism and Acetyl-CoA Transport

ALCAR facilitates the transport of acetyl-CoA into the mitochondrial matrix, where it can enter the tricarboxylic acid (TCA) cycle for energy production.[1] It also helps to shuttle excess acetyl groups out of the mitochondria, maintaining a healthy acetyl-CoA/CoA ratio.

Mitochondrial_Metabolism ALCAR o-Acetyl-L-carnitine hydrochloride AcetylCoA_mito Acetyl-CoA (Matrix) ALCAR->AcetylCoA_mito Enters Mitochondrion & provides Acetyl-CoA Mitochondrion Mitochondrion AcetylCoA_cyto Acetyl-CoA (Cytosol) Carnitine L-Carnitine AcetylCoA_cyto->Carnitine CAT Carnitine->AcetylCoA_mito CPT2 TCA TCA Cycle AcetylCoA_mito->TCA ATP ATP TCA->ATP Energy Production

Caption: ALCAR's role in mitochondrial energy metabolism.

Neurotrophic Signaling: PI3K/AKT and BDNF Pathways

ALCAR has been shown to modulate neurotrophic signaling pathways, promoting neuronal survival and plasticity. It can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates the PI3K/AKT/mTOR signaling cascade.[1][6]

Neurotrophic_Signaling ALCAR o-Acetyl-L-carnitine hydrochloride BDNF BDNF Expression ALCAR->BDNF TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Neuronal_Survival Neuronal Survival & Plasticity mTOR->Neuronal_Survival Promotes

Caption: ALCAR's influence on neurotrophic signaling pathways.

Acetylcholine Synthesis

As a donor of acetyl groups, ALCAR can increase the synthesis of acetylcholine, a neurotransmitter crucial for cognitive function.[1][7]

Acetylcholine_Synthesis ALCAR o-Acetyl-L-carnitine hydrochloride AcetylCoA Acetyl-CoA ALCAR->AcetylCoA Provides Acetyl Group ACh Acetylcholine AcetylCoA->ACh Choline Acetyltransferase (ChAT) Choline Choline Choline->ACh Cognitive_Function Cognitive Function ACh->Cognitive_Function Supports

References

Application Notes and Protocols for In Vivo Administration of O-Acetyl-L-carnitine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Acetyl-L-carnitine (ALCAR) is a naturally occurring amino acid derivative with a crucial role in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1] Beyond its metabolic functions, ALCAR is investigated for its neuroprotective, cognitive-enhancing, and anti-aging properties.[1][2] This document provides detailed protocols for the in vivo administration of O-Acetyl-L-carnitine hydrochloride in mice, summarizing key quantitative data from various research applications and illustrating relevant biological pathways and experimental workflows.

Data Presentation: this compound Dosage and Effects in Mice

The following tables summarize common dosage ranges, administration routes, and observed effects of this compound in mouse models across different research applications.

Table 1: Dosage and Administration Routes in Mice

Research ApplicationMouse ModelDosage RangeRoute of AdministrationTreatment DurationReference
Rett SyndromeMecp21lox100 mg/kgSubcutaneous (s.c.)Daily, postnatal days 1-47[3][4]
Nonalcoholic Fatty Liver DiseaseBalb/C0.2% (wt/vol) in drinking waterOral6 months[5]
DemyelinationC57BL/6 (Cuprizone-induced)300 mg/kg/dayNot specifiedWeeks 10-12 of a 12-week study[6]
Learning and MemorySenescence-Accelerated Mouse (SAMP8)100 or 400 mg/kgIntraperitoneal (i.p.)Three times a week for up to 4 months[7]
Learning and MemoryNot specified0.3 - 100 mg/kgIntraperitoneal (i.p.)Not specified[8]
AtherosclerosisApoE knockout1.3% in drinking waterOralNot specified[9]
NeurotoxicitySwiss nude (Oxaliplatin-induced)100 mg/kgSubcutaneous (s.c.)Daily during treatment[10]

Table 2: Quantitative Effects of this compound Administration in Mice

Research AreaMouse ModelKey FindingsQuantitative DataReference
Rett SyndromeMecp21loxIncreased plasma carnitine levelsSignificantly higher levels of L-carnitine, ALCAR, and propionyl carnitine (p<0.001)[3][4]
Rett SyndromeMecp21loxImproved motor and cognitive functionsImproved weight gain, grip strength, and activity levels; modest improvement in cognitive function[3]
Nonalcoholic Fatty Liver DiseaseBalb/C on a high-fat dietImproved liver mitochondrial markers and enzyme levelsSignificantly improved carbamoyl phosphate synthase 1 and mitochondrial size; decreased Alanine transaminase (ALT) and Aspartate transaminase (AST) levels[5]
DemyelinationC57BL/6 (Cuprizone-induced)Improved motor coordination and remyelinationSignificantly improved balance and gait; increased expression of Olig-2 and Plp genes[6]
Aging and CognitionSenescence-Accelerated Mouse (SAMP8)Ameliorated learning and memory deficitsSignificant improvement in passive avoidance performance with 400 mg/kg ALCAR[7]
Aging and CognitionSenescence-Accelerated Mouse (SAMP8)Reduced oxidative stressSignificantly lower brain lipid hydroperoxide levels in the 400 mg/kg ALCAR-treated group[7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound

This protocol is adapted for studies investigating the neuroprotective effects of ALCAR.[1]

Materials:

  • This compound (powder form)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Preparation of ALCAR Solution:

    • On the day of the experiment, weigh the required amount of ALCAR powder based on the desired dosage (e.g., 100 mg/kg).[1]

    • Dissolve the ALCAR powder in sterile saline to a final concentration that allows for an appropriate injection volume (typically 10 mL/kg for mice). For a 100 mg/kg dose in a 10 mL/kg injection volume, the concentration would be 10 mg/mL.[1]

    • Vortex the solution until the ALCAR is completely dissolved.[1]

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for repeated injections.[1]

  • Animal Preparation and Injection:

    • Weigh the mouse to accurately calculate the injection volume.[1]

    • Gently restrain the mouse by scruffing the neck.[1]

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]

    • Disinfect the injection site with 70% ethanol.[1]

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.[1]

    • Aspirate slightly to ensure no blood or fluid is drawn, indicating correct placement.[1]

    • Inject the calculated volume of ALCAR solution slowly and smoothly.[1]

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.[1]

Protocol 2: Oral Administration of this compound in Drinking Water

This protocol is suitable for chronic supplementation studies to investigate long-term effects.[1]

Materials:

  • This compound (powder form)

  • Drinking water bottles

  • Graduated cylinder

  • pH meter and pH adjustment solution (e.g., NaOH or HCl)

  • Animal scale

Procedure:

  • Preparation of ALCAR-Supplemented Water:

    • Calculate the total volume of drinking water required for the cage or group of animals for a specific period (e.g., 2-3 days to ensure freshness).[1]

    • Weigh the appropriate amount of ALCAR to achieve the desired concentration (e.g., 1.5 g/L).[1]

    • Dissolve the ALCAR in the drinking water.[1]

  • Administration and Monitoring:

    • Replace the standard water bottles with the ALCAR-supplemented bottles.[1]

    • Monitor the daily water consumption to estimate the actual dose of ALCAR ingested per animal. This can be done by measuring the remaining water volume every 24 hours.[1]

    • Weigh the animals regularly (e.g., weekly) to adjust the estimated daily dosage based on body weight.[1]

    • Prepare a fresh ALCAR solution every 2-3 days to maintain its stability and prevent bacterial growth.[1]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

ALCAR's neuroprotective and metabolic benefits are attributed to its influence on several key signaling pathways. It plays a vital role in mitochondrial energy production by transporting fatty acids for β-oxidation.[2][11] The acetyl group from ALCAR can also be used for the synthesis of acetylcholine, a critical neurotransmitter.[3][11] Furthermore, ALCAR can modulate pathways related to mitochondrial biogenesis and antioxidant defense.[11][12]

ALCAR_Signaling_Pathway ALCAR O-Acetyl-L-carnitine (ALCAR) Mitochondria Mitochondria ALCAR->Mitochondria Enters AcetylCoA Acetyl-CoA ALCAR->AcetylCoA Donates Acetyl Group PGC1a PGC-1α/β ALCAR->PGC1a Activates Antioxidant Antioxidant Effects ALCAR->Antioxidant Exhibits BetaOxidation β-Oxidation Mitochondria->BetaOxidation Site of FattyAcids Long-Chain Fatty Acids FattyAcids->ALCAR Transported by BetaOxidation->AcetylCoA Produces ATP ATP (Energy) AcetylCoA->ATP -> Krebs Cycle -> Acetylcholine Acetylcholine (Neurotransmitter) AcetylCoA->Acetylcholine Synthesis of Neuroprotection Neuroprotection Acetylcholine->Neuroprotection Contributes to MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Promotes MitoBiogenesis->Neuroprotection Contributes to Antioxidant->Neuroprotection Contributes to

Caption: O-Acetyl-L-carnitine signaling pathways.

General Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating the effects of ALCAR in a mouse model involves several key stages, from animal model selection and drug administration to behavioral and molecular analyses.

Experimental_Workflow AnimalModel 1. Animal Model Selection (e.g., Mecp21lox, SAMP8) Grouping 2. Animal Grouping (Control vs. ALCAR-treated) AnimalModel->Grouping Administration 3. ALCAR Administration (i.p., s.c., or oral) Grouping->Administration Behavioral 4. Behavioral Testing (e.g., Water Maze, Grip Strength) Administration->Behavioral Tissue 5. Tissue Collection (e.g., Brain, Blood, Liver) Behavioral->Tissue Molecular 6. Molecular/Biochemical Analysis (e.g., Western Blot, ELISA, Histology) Tissue->Molecular DataAnalysis 7. Data Analysis and Interpretation Molecular->DataAnalysis

Caption: General experimental workflow for ALCAR studies.

References

Application Notes: Utilizing Acetyl-L-Carnitine (ALCAR) to Investigate and Mitigate Mitochondrial Dysfunction in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mitochondrial dysfunction is a central pathological feature in a host of neurodegenerative diseases and neuronal injury models. Acetyl-L-carnitine (ALCAR), an acetylated form of L-carnitine, plays a critical role in cellular energy metabolism. It is instrumental in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1][2] Emerging evidence highlights ALCAR's neuroprotective capabilities, suggesting it can bolster mitochondrial function, combat oxidative stress, and promote neuronal survival.[1][3][4] These attributes make ALCAR a valuable tool for studying the mechanisms of mitochondrial dysfunction in vitro and for exploring potential therapeutic strategies.

These application notes provide a comprehensive guide for utilizing ALCAR in cultured neuron systems to study and ameliorate mitochondrial dysfunction. Included are detailed protocols, data presentation tables, and visualizations of key signaling pathways and experimental workflows.

Key Applications:

  • Neuroprotection Assays: Evaluating the protective effects of ALCAR against neurotoxins, oxidative stress, and excitotoxicity.[5][6][7]

  • Mitochondrial Function Analysis: Assessing the impact of ALCAR on mitochondrial bioenergetics, including membrane potential, ATP production, and respiratory chain complex activity.[3][8]

  • Neurite Outgrowth and Regeneration Studies: Quantifying the influence of ALCAR on neuronal morphology and neurite extension.[9]

  • Investigation of Signaling Pathways: Elucidating the molecular mechanisms underlying ALCAR's neuroprotective effects, such as the PI3K/Akt and ERK/MAPK pathways.[9][10]

  • Mitochondrial Biogenesis Evaluation: Studying the role of ALCAR in the generation of new mitochondria.[2][11]

Quantitative Data Summary

The following tables summarize the observed effects of ALCAR in various in vitro neuronal models, providing a clear comparison of its impact on neuronal health and mitochondrial function.

Table 1: Effect of ALCAR on Neuronal Survival and Neurite Outgrowth

Cell TypeStressor/ConditionALCAR ConcentrationTreatment DurationObserved EffectReference
Primary Rat MotoneuronsNMDA (50 µM)10 mMAcute Co-treatmentSignificantly reduced cell death (% viability: NMDA 45.4% vs. NMDA+ALCAR 90.8%)[6]
Primary Rat MotoneuronsKainate (5 µM)10 mMAcute Co-treatmentSignificantly reduced cell death (% viability: Kainate 40.66% vs. Kainate+ALCAR 63.80%)[6]
Primary Rat MotoneuronsSerum/BDNF Deprivation10 mMNot SpecifiedPrevented apoptotic cell death (% viability: Deprived 61.8% vs. Deprived+ALCAR 111.8%)[6]
Primary Rat Embryo NeuronsSerum Deprivation1-100 µM3 daysPromoted neuronal survival and mitochondrial activity in a concentration-dependent manner[12][13]
Rat Hippocampal & Cortical NeuronsSerum Deprivation10-50 µM10 daysReduced cell mortality[7]
Rat Hippocampal & Cortical NeuronsNMDA (0.25-1 mM)50 µMChronic TreatmentSignificantly reduced neuronal death[7]
Aged Rat DRG NeuronsAging250 µM2 weeksEnhanced neuronal survival[9]

Table 2: Effect of ALCAR on Mitochondrial Parameters

Cell Type/ModelParameter MeasuredALCAR ConcentrationTreatment DurationObserved EffectReference
Spinal Cord Injury (in vivo)Mitochondrial Respiration300 mg/kg, i.p.3 hours post-injurySignificantly maintained mitochondrial respiration[3]
Spinal Cord Injury (in vivo)Mitochondrial Enzyme Activities300 mg/kg, i.p.3 hours post-injurySignificantly maintained enzyme activities[3]
Hypoxic Rats (in vivo)Mitochondrial BiogenesisNot Specified2 weeksInduced mitochondrial biogenesis[11]
HBE cells exposed to Al2O3 NPsMitochondrial Dysfunction0.3 mg/ml24 hoursAttenuated mitochondrial dysfunction and oxidative stress[14]
PC12 cells exposed to MethamphetamineMitochondrial Mass0.01-1.0 mM72 hoursPrevented decrease in mitochondrial mass[15]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of ALCAR on mitochondrial dysfunction in cultured neurons.

Protocol 1: Assessment of Neuronal Viability and Protection

Objective: To determine the protective effect of ALCAR against a specific neurotoxin or stressor.

Materials:

  • Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, PC12)

  • Culture medium (e.g., Neurobasal medium with B27 supplement)

  • Acetyl-L-carnitine (ALCAR) stock solution

  • Neurotoxin or stressor of interest (e.g., glutamate, rotenone, H₂O₂)

  • Cell viability assay kit (e.g., MTT, LDH release, or Calcein-AM/Propidium Iodide)

  • 96-well culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Plating: Seed neurons at an appropriate density in a 96-well plate and allow them to adhere and differentiate for at least 24-48 hours.

  • ALCAR Pre-treatment: Prepare various concentrations of ALCAR in the culture medium. Replace the existing medium with the ALCAR-containing medium. Include a vehicle-only control. Incubate for the desired pre-treatment period (e.g., 24 hours).

  • Induction of Mitochondrial Dysfunction: Introduce the neurotoxin or stressor to the culture medium at a pre-determined toxic concentration. For control wells, add vehicle only.

  • Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to quantify formazan production, which is proportional to the number of viable cells.

    • LDH Assay: Collect the culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell lysis.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using fluorescence microscopy.

  • Data Analysis: Normalize the viability data to the untreated control group. Compare the viability of cells treated with the toxin alone versus those pre-treated with ALCAR.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of ALCAR on the mitochondrial membrane potential, a key indicator of mitochondrial health.[8]

Materials:

  • Cultured neurons

  • ALCAR

  • Agent to induce mitochondrial depolarization (e.g., FCCP as a positive control)

  • Fluorescent dye for ΔΨm (e.g., TMRM, TMRE, or JC-1)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat neurons with ALCAR and the desired stressor as described in Protocol 1.

  • Dye Loading:

    • For TMRM/TMRE: Incubate cells with a low concentration of the dye (e.g., 20-100 nM) in culture medium for 20-30 minutes at 37°C.

    • For JC-1: Incubate cells with JC-1 dye (e.g., 1-5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging and Quantification:

    • TMRM/TMRE: Acquire fluorescent images. Healthy cells with polarized mitochondria will exhibit bright red fluorescence. Depolarized mitochondria will show reduced fluorescence. Quantify the fluorescence intensity per cell.

    • JC-1: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.

  • Data Analysis: Compare the fluorescence intensity or the red/green ratio between control, toxin-treated, and ALCAR-co-treated groups.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the activation of pro-survival signaling pathways, such as PI3K/Akt and ERK, by ALCAR treatment.[9]

Materials:

  • Cultured neurons

  • ALCAR

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cultured neurons with ALCAR for various time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Signaling Pathways

ALCAR_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK/MAPK Receptor->ERK ALCAR_in ALCAR Acetyl_CoA Acetyl-CoA ALCAR_in->Acetyl_CoA Metabolism Akt Akt/PKB PI3K->Akt CREB CREB Akt->CREB Mito_Function Improved Mitochondrial Function & Biogenesis Akt->Mito_Function Promotes Survival Nrf2_cyto Nrf2 ERK->Nrf2_cyto Activation ERK->CREB Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Gene_Expression Gene Expression (Antioxidant & Survival Genes) Nrf2_nu->Gene_Expression CREB->Gene_Expression Gene_Expression->Mito_Function Promotes ROS_Reduction Reduced ROS Energy_Prod Energy Production (ATP) Acetyl_CoA->Energy_Prod

Caption: ALCAR signaling pathways promoting neuronal survival and mitochondrial function.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Neuronal Culture Treatment Treatment Groups: 1. Control 2. ALCAR 3. Stressor 4. ALCAR + Stressor Start->Treatment Incubation Incubation Treatment->Incubation Viability Cell Viability (MTT, LDH) Incubation->Viability Mito_Potential Mitochondrial Membrane Potential (TMRM, JC-1) Incubation->Mito_Potential ROS ROS Production (DCF-DA) Incubation->ROS Western Western Blot (Signaling Proteins) Incubation->Western Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Mito_Potential->Data_Analysis ROS->Data_Analysis Western->Data_Analysis Conclusion Conclusion: Effect of ALCAR on Mitochondrial Dysfunction Data_Analysis->Conclusion

Caption: General experimental workflow for studying ALCAR's effects on neurons.

Logical Relationships

ALCAR_Mitochondrial_Rescue cluster_effects Downstream Effects of Dysfunction Neuronal_Stress Neuronal Stress (e.g., Toxin, Oxidative Stress) Mito_Dysfunction Mitochondrial Dysfunction Neuronal_Stress->Mito_Dysfunction Energy_Deficit Energy Deficit (↓ATP) Mito_Dysfunction->Energy_Deficit Oxidative_Stress Increased ROS Mito_Dysfunction->Oxidative_Stress Apoptosis Apoptotic Signaling Mito_Dysfunction->Apoptosis ALCAR ALCAR ALCAR->Mito_Dysfunction Ameliorates Neuronal_Death Neuronal Cell Death Energy_Deficit->Neuronal_Death Oxidative_Stress->Neuronal_Death Apoptosis->Neuronal_Death

Caption: Logical relationship of ALCAR in rescuing mitochondrial dysfunction.

References

Application Notes and Protocols for an Experimental Model of Diabetic Neuropathy Using o-Acetyl-L-carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing o-Acetyl-L-carnitine hydrochloride (ALC) in a preclinical experimental model of diabetic neuropathy. The protocols outlined below detail the induction of diabetes, administration of ALC, and subsequent functional and structural assessments to evaluate its therapeutic potential.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that leads to pain, sensory loss, and autonomic dysfunction. o-Acetyl-L-carnitine (ALC) is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism, fatty acid transport, and the synthesis of acetylcholine.[1] Preclinical and clinical studies have suggested its neuroprotective and analgesic effects, making it a promising candidate for the treatment of diabetic neuropathy.[2][3]

The primary animal model for studying diabetic neuropathy is the streptozotocin (STZ)-induced diabetic rat. STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and chronic hyperglycemia, which in turn causes nerve damage similar to that seen in human diabetic neuropathy.

Mechanism of Action of o-Acetyl-L-carnitine

ALC is believed to exert its beneficial effects in diabetic neuropathy through multiple mechanisms:

  • Enhanced Mitochondrial Function: ALC facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, improving energy production within neuronal cells.[4]

  • Neuroprotection and Nerve Regeneration: ALC has been shown to amplify the responsiveness to nerve growth factor (NGF) and promote the regeneration of nerve fibers.[1][5] It also helps to normalize the levels of other crucial neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF) and Artemin.

  • Reduction of Oxidative Stress: ALC exhibits antioxidant properties, helping to mitigate the oxidative damage to nerves caused by chronic hyperglycemia.

  • Analgesic Effects: ALC can reduce neuropathic pain, potentially by modulating the expression of metabotropic glutamate receptors (mGlu2) through epigenetic mechanisms and reducing glutamate concentration in synapses.[1]

Experimental Protocols

Induction of Diabetic Neuropathy (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ).

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Blood glucose meter and test strips

  • Insulin (optional, for maintaining animal health)

Procedure:

  • Fast the rats overnight (12-14 hours) with free access to water.

  • Freshly prepare STZ solution by dissolving it in cold, sterile citrate buffer. A common dose is 50-65 mg/kg of body weight.

  • Administer the STZ solution via a single intraperitoneal (i.p.) injection.

  • Return the rats to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, a 5% sucrose solution can be provided as drinking water for the first 24 hours.

  • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.

  • Confirm diabetes by verifying sustained hyperglycemia. Rats with blood glucose levels ≥ 15 mmol/L (or ~270 mg/dL) are considered diabetic and can be included in the study.

  • Allow 2-4 weeks for the development of neuropathic symptoms before initiating treatment.

Administration of this compound

Materials:

  • This compound (ALC)

  • Sterile saline or distilled water for vehicle

  • Oral gavage needles or equipment for intraperitoneal injection

Procedure:

  • Divide the diabetic rats into at least two groups: a vehicle-treated diabetic group and an ALC-treated diabetic group. A non-diabetic control group should also be maintained.

  • Prepare the ALC solution fresh daily by dissolving it in the vehicle. A typical dose for rats is 50-100 mg/kg/day .[1]

  • Administer ALC or vehicle daily via oral gavage or intraperitoneal injection. The duration of treatment can range from 4 to 8 weeks, depending on the study design.

Assessment of Nerve Conduction Velocity (NCV)

NCV is a measure of the speed at which an electrical impulse travels along a nerve, and its reduction is a hallmark of diabetic neuropathy.

Materials:

  • Anesthetized rat (e.g., with ketamine/xylazine)

  • Nerve conduction recording equipment (electromyograph)

  • Bipolar stimulating and recording needle electrodes

  • Warming pad to maintain body temperature

Procedure (for Sciatic Nerve):

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Place the stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.

  • Place the recording electrodes in the interosseous muscles of the paw.

  • Deliver a supramaximal electrical stimulus at both proximal and distal sites and record the latency of the evoked muscle action potential (M-wave).

  • Measure the distance between the two stimulation points.

  • Calculate the motor NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Assessment of Thermal Sensitivity (Tail-Flick Test)

This test measures the latency of the tail-flick response to a noxious thermal stimulus, which is often altered in diabetic neuropathy.

Materials:

  • Tail-flick analgesia meter

  • Rat restrainer

Procedure:

  • Gently place the rat in the restrainer and allow it to acclimate for 10-15 minutes.

  • Position the rat's tail over the radiant heat source of the tail-flick meter.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat flicks its tail away from the heat. Record this latency.

  • To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) should be set. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.

  • Perform 2-3 measurements per animal with an interval of at least 5 minutes between each.

Assessment of Mechanical Allodynia (von Frey Test)

This test assesses the withdrawal threshold to a non-noxious mechanical stimulus, a measure of tactile sensitivity.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Place the rat in a testing chamber on the wire mesh platform and allow it to acclimate for 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.

  • Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used.

  • The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

Sural Nerve Morphometry

Histological analysis of the sural nerve provides structural evidence of nerve damage and regeneration.

Materials:

  • Anesthetized rat

  • Surgical instruments for nerve biopsy

  • Fixative (e.g., glutaraldehyde)

  • Embedding medium (e.g., Epon)

  • Microtome

  • Toluidine blue stain

  • Transmission electron microscope (optional)

  • Image analysis software

Procedure:

  • Under deep anesthesia, carefully dissect and excise a segment of the sural nerve.

  • Fix the nerve tissue immediately in glutaraldehyde.

  • Process and embed the tissue in Epon.

  • Cut semi-thin (1 µm) cross-sections using a microtome and stain with toluidine blue.

  • Examine the sections under a light microscope.

  • Use image analysis software to quantify parameters such as:

    • Myelinated nerve fiber density (fibers/mm²)

    • Axon and fiber diameter

    • Myelin sheath thickness

    • Presence of regenerating nerve fiber clusters

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the effects of o-Acetyl-L-carnitine in a streptozotocin-induced diabetic neuropathy rat model.

Table 1: Effect of o-Acetyl-L-carnitine on Nerve Conduction Velocity (NCV)

GroupSciatic Motor NCV (m/s)
Non-Diabetic Control55.2 ± 2.5
Diabetic + Vehicle42.8 ± 3.1
Diabetic + ALC (50 mg/kg/day)51.5 ± 2.8

Table 2: Effect of o-Acetyl-L-carnitine on Thermal Sensitivity (Tail-Flick Latency)

GroupTail-Flick Latency (s)
Non-Diabetic Control4.5 ± 0.5
Diabetic + Vehicle7.8 ± 0.9
Diabetic + ALC (100 mg/kg/day)5.2 ± 0.7

Table 3: Effect of o-Acetyl-L-carnitine on Mechanical Allodynia (Paw Withdrawal Threshold)

Group50% Paw Withdrawal Threshold (g)
Non-Diabetic Control14.5 ± 1.2
Diabetic + Vehicle5.8 ± 0.9
Diabetic + ALC (100 mg/kg/day)11.2 ± 1.5

Table 4: Effect of o-Acetyl-L-carnitine on Sural Nerve Morphometry

GroupMyelinated Fiber Density (fibers/mm²)
Non-Diabetic Control12,500 ± 850
Diabetic + Vehicle8,200 ± 700
Diabetic + ALC (50 mg/kg/day)11,100 ± 800

Note: The data presented in these tables are representative values synthesized from multiple preclinical studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Visualizations

Signaling Pathways

ALC_Mechanism cluster_Mitochondria Mitochondrial Function cluster_Neuroprotection Neuroprotection & Regeneration cluster_Pain Pain Modulation ALC o-Acetyl-L-carnitine BetaOxidation β-Oxidation ALC->BetaOxidation Facilitates transport NGF_Resp NGF Responsiveness ALC->NGF_Resp Amplifies Antioxidant Antioxidant Effects ALC->Antioxidant Exerts Epigenetic Epigenetic Modulation ALC->Epigenetic Glutamate Synaptic Glutamate ALC->Glutamate Reduces FattyAcids Long-Chain Fatty Acids FattyAcids->BetaOxidation ATP ATP Production BetaOxidation->ATP NerveRegen Nerve Fiber Regeneration ATP->NerveRegen Provides energy for NGF_Resp->NerveRegen OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Reduces mGlu2 mGlu2 Receptor Expression Epigenetic->mGlu2 Increases PainSignal Pain Signaling mGlu2->PainSignal Inhibits Glutamate->PainSignal Experimental_Workflow Start Start: Select Rats Induction Induce Diabetes (STZ Injection) Start->Induction Confirmation Confirm Hyperglycemia (Blood Glucose ≥ 15 mmol/L) Induction->Confirmation Grouping Group Allocation (Control, Diabetic-Vehicle, Diabetic-ALC) Confirmation->Grouping Treatment Daily Treatment (ALC or Vehicle for 4-8 weeks) Grouping->Treatment Assessments Functional & Structural Assessments Treatment->Assessments NCV Nerve Conduction Velocity Assessments->NCV Thermal Thermal Sensitivity (Tail-Flick) Assessments->Thermal Mechanical Mechanical Allodynia (von Frey) Assessments->Mechanical Morphometry Sural Nerve Morphometry Assessments->Morphometry DataAnalysis Data Analysis & Interpretation NCV->DataAnalysis Thermal->DataAnalysis Mechanical->DataAnalysis Morphometry->DataAnalysis

References

Assessing the Influence of o-Acetyl-L-carnitine Hydrochloride on Oocyte Maturation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oocyte quality is a pivotal determinant for successful fertilization and subsequent embryonic development. The intricate process of oocyte maturation, involving both nuclear and cytoplasmic events, is energetically demanding and highly susceptible to oxidative stress. o-Acetyl-L-carnitine hydrochloride (ALC), the acetylated form of L-carnitine, is integral to cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.[1][2][3] Furthermore, ALC exhibits potent antioxidant properties, safeguarding cells from the detrimental effects of reactive oxygen species (ROS).[1]

These application notes provide comprehensive protocols to assess the effects of ALC supplementation during in vitro maturation (IVM) of oocytes, aiming to enhance their developmental competence.

Core Mechanisms of Action

Supplementation of IVM media with ALC has been demonstrated to improve oocyte quality through several key mechanisms:

  • Enhanced Mitochondrial Function: ALC promotes fatty acid oxidation, leading to a surge in ATP production, which is crucial for the energy-intensive processes of oocyte maturation.[1][2]

  • Reduction of Oxidative Stress: As an antioxidant, ALC scavenges free radicals and diminishes intracellular ROS levels, thereby mitigating oxidative damage. This is often associated with an increase in intracellular glutathione (GSH), a primary cellular antioxidant.[1][4][5]

  • Anti-Apoptotic Effects: By bolstering mitochondrial health and reducing oxidative stress, ALC can help avert the activation of apoptotic pathways within the oocyte and its surrounding cumulus cells.[1][3]

  • Improved Gene Expression: Treatment with ALC has been linked to the upregulation of genes essential for cell cycle regulation and developmental competence.[1][4]

Data Presentation

The following table summarizes quantitative data from studies evaluating the effects of ALC on key oocyte maturation parameters.

Parameter AssessedSpeciesALC ConcentrationKey FindingsReference
Blastocyst Rate (Parthenogenetic Activation)Buffalo2.5 mMSignificantly higher blastocyst rate and blastocyst cell number compared to control.[6]
Blastocyst Rate (IVF)Buffalo2.5 mMSignificantly higher blastocyst rate compared to 5 mM ALC.[6]
Post-maturation Estradiol ConcentrationBuffalo2.5 mMHigher concentration in ALC-treated maturation medium.[6]
Gene Expression (P450scc, GDF9)Buffalo2.5 mMGreater expression in ALC-treated oocytes and cumulus cells.[6]
Cleavage, Morula, and Blastocyst RateSheepNot SpecifiedSignificantly higher rates in oocytes matured with ALC compared to those cultured with L-carnitine post-fertilization.[3]
Blastocyst RatePrepubertal LambNot SpecifiedDoubled the blastocyst rate compared to untreated oocytes.[7]
Cytoplasmic VolumePrepubertal LambNot SpecifiedIncreased cytoplasmic volume in treated oocytes.[7]

Experimental Protocols

This section details the methodologies for conducting key experiments to evaluate the effects of this compound on oocyte maturation.

Protocol 1: In Vitro Maturation (IVM) of Oocytes

This protocol describes the collection of cumulus-oocyte complexes (COCs) and their subsequent in vitro maturation with ALC supplementation.

Materials:

  • Ovaries from desired species (e.g., bovine, porcine, murine)

  • Aspiration/collection medium (e.g., TCM-199 supplemented with heparin)

  • IVM medium (e.g., mSOFaa or TCM-199) supplemented with appropriate hormones (e.g., estradiol, hCG) and BSA

  • This compound (various concentrations for treatment groups, e.g., 2.5 mM, 5 mM, 10 mM)[2][6]

  • Petri dishes

  • Incubator (39°C, 5% CO2 in air)[2]

Procedure:

  • Collect cumulus-oocyte complexes (COCs) from ovarian follicles (e.g., 2-5 mm follicles for bovine) by aspiration.[2]

  • Select COCs with multiple layers of compact cumulus cells and a homogenous cytoplasm.

  • Prepare IVM media with varying concentrations of ALC (e.g., 0 mM as control, 2.5 mM, 5.0 mM).

  • Wash the selected COCs in the maturation medium.

  • Culture groups of COCs in droplets of the prepared IVM media under mineral oil.

  • Incubate for 22-24 hours at 39°C in a humidified atmosphere of 5% CO2 in air.[2]

Protocol 2: Assessment of Nuclear Maturation

This protocol determines the stage of nuclear maturation in oocytes following IVM.

Materials:

  • Matured oocytes from Protocol 1

  • Hyaluronidase solution

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 stain (10 µg/ml)

  • Anti-fade mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope

Procedure:

  • Following IVM, denude the oocytes of their surrounding cumulus cells by gentle pipetting in a hyaluronidase solution.[1]

  • Wash the denuded oocytes thoroughly in PBS.[1]

  • Stain the oocytes with Hoechst 33342 for 10-15 minutes to visualize the nuclear material.[1]

  • Mount the stained oocytes on a glass slide with a drop of anti-fade medium and place a coverslip over them.[1]

  • Examine the oocytes under a fluorescence microscope. Oocytes that have extruded the first polar body and reached the metaphase-II (MII) stage are considered mature.[8]

Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the levels of intracellular ROS, a marker of oxidative stress.

Materials:

  • Matured oocytes from Protocol 1

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Incubate the denuded oocytes in a solution containing the H2DCFDA probe.[1]

  • Wash the oocytes multiple times in PBS to remove any excess probe.[1]

  • Measure the fluorescence intensity of the oocytes using a fluorescence microscope with appropriate filters or a fluorescence plate reader. The intensity of the green fluorescence is proportional to the amount of intracellular ROS.

Protocol 4: Assessment of Mitochondrial Activity

This protocol evaluates the distribution and activity of mitochondria within the oocytes.

Materials:

  • Matured oocytes from Protocol 1

  • MitoTracker Red CMXRos probe

  • Confocal microscope

Procedure:

  • Incubate denuded oocytes with the MitoTracker probe to specifically stain active mitochondria.[1]

  • Wash the oocytes to remove the excess probe.[1]

  • Fix and mount the oocytes on a slide.

  • Visualize the mitochondrial distribution and fluorescence intensity using a confocal microscope. An increased and more uniform distribution of active mitochondria is often associated with higher oocyte quality.

Protocol 5: Evaluation of Subsequent Embryonic Development

This protocol assesses the developmental competence of matured oocytes following in vitro fertilization (IVF) or parthenogenetic activation (PA).

Materials:

  • Matured MII oocytes from Protocol 1

  • Fertilization medium (e.g., Ham's F10 or KSOM)

  • Capacitated sperm (for IVF) or activation medium (for PA)

  • Embryo culture medium (e.g., mSOFaa or KSOM)

  • Incubator (as per IVM conditions)

Procedure (IVF):

  • Perform in vitro fertilization of the matured MII oocytes with capacitated sperm in a fertilization medium.[1]

  • After 6-8 hours of co-incubation, wash the presumptive zygotes to remove excess sperm and cumulus cells.

  • Culture the zygotes in a suitable embryo culture medium.[1]

  • Assess cleavage rates (percentage of zygotes developing to the 2-cell stage) at approximately 48 hours post-fertilization.[1]

  • Continue culture and assess the percentage of embryos developing to the blastocyst stage on Days 6, 7, and 8 (with fertilization being Day 0).[2]

Mandatory Visualizations

G Experimental Workflow for Assessing ALC Effects cluster_prep Preparation cluster_development Developmental Competence COC_Collection Cumulus-Oocyte Complex (COC) Collection COC_Selection Selection of High-Quality COCs COC_Collection->COC_Selection Control Control Group (Standard IVM Medium) COC_Selection->Control Random Allocation ALC_Treatment Treatment Groups (IVM Medium + ALC) COC_Selection->ALC_Treatment Random Allocation Nuclear_Maturation Nuclear Maturation Assessment (Hoechst Staining) Control->Nuclear_Maturation ROS_Measurement Intracellular ROS Measurement (H2DCFDA Assay) Control->ROS_Measurement Mito_Activity Mitochondrial Activity (MitoTracker Staining) Control->Mito_Activity IVF_PA In Vitro Fertilization (IVF) or Parthenogenetic Activation (PA) Control->IVF_PA ALC_Treatment->Nuclear_Maturation ALC_Treatment->ROS_Measurement ALC_Treatment->Mito_Activity ALC_Treatment->IVF_PA Embryo_Culture Embryo Culture IVF_PA->Embryo_Culture Cleavage_Blastocyst Assessment of Cleavage and Blastocyst Rates Embryo_Culture->Cleavage_Blastocyst

Caption: General experimental workflow for evaluating o-Acetyl-L-carnitine.

G Proposed Signaling Pathway of ALC in Oocyte Maturation cluster_mito Mitochondrial Effects cluster_antioxidant Antioxidant Effects cluster_outcome Cellular Outcomes ALC o-Acetyl-L-carnitine (ALC) Beta_Oxidation β-Oxidation ALC->Beta_Oxidation Promotes ROS Reactive Oxygen Species (ROS) ALC->ROS Scavenges GSH Increased Glutathione (GSH) ALC->GSH Increases Apoptosis Reduced Apoptosis ALC->Apoptosis Inhibits Gene_Expression Altered Gene Expression ALC->Gene_Expression Modulates Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->Beta_Oxidation Facilitated Transport ATP Increased ATP Production Beta_Oxidation->ATP Oocyte_Quality Improved Oocyte Quality & Developmental Competence ATP->Oocyte_Quality Supports Energy Demands Oxidative_Damage Reduced Oxidative Damage ROS->Oxidative_Damage ROS->Apoptosis Induces GSH->ROS Neutralizes Oxidative_Damage->Apoptosis Contributes to Oxidative_Damage->Oocyte_Quality Reduces Apoptosis->Oocyte_Quality Reduces Gene_Expression->Oocyte_Quality Improves

Caption: Proposed signaling pathway of o-Acetyl-L-carnitine in oocyte maturation.

References

Application Notes and Protocols for the Dissolution of o-Acetyl-L-carnitine Hydrochloride for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: o-Acetyl-L-carnitine hydrochloride (ALCAR) is an acetylated form of L-carnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria.[1][2] It is under investigation for its neuroprotective, cognitive-enhancing, and anti-aging properties.[2][3] Proper preparation of ALCAR solutions is critical for ensuring accurate dosing and obtaining reliable results in preclinical animal studies. This document provides detailed protocols for the dissolution of this compound for various administration routes in rodent studies.

Data Presentation

The following tables summarize the key quantitative data for the preparation of ALCAR solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Water100 mg/mL[4]
Dimethyl sulfoxide (DMSO)~10 mg/mL[5]
Ethanol~20 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[5]

Table 2: Stability of this compound Solutions

Storage ConditionDurationStability NotesReference
Aqueous Solution (pH 5.2) at 25°C (Room Temp)At least 33 daysStable[6]
Aqueous Solution (pH 5.2) at 4-8°C (Refrigerated)At least 33 daysStable[6]
Aqueous Solution at pH > 9UnstableRapid degradation[6]
Stock Solution at -20°C1 monthStore in tightly sealed vials. Avoid repeated freeze-thaw cycles.[7][8]
Stock Solution at -80°C6 monthsStore in tightly sealed vials. Avoid repeated freeze-thaw cycles.[8]
Solution in Drinking Water2-3 daysPrepare fresh to maintain stability and prevent bacterial growth.[3]

Table 3: Example Dosages and Administration Routes in Rodent Studies

Rodent ModelDosageRoute of AdministrationVehicleReference
Immature Rat (Traumatic Brain Injury)100 mg/kgIntraperitoneal (i.p.)Sterile Saline[3]
Neonatal Rat (Hypoxic-Ischemic Injury)100 mg/kgSubcutaneous (s.c.)Not specified[3]
Adult Rat (Spinal Cord Injury)300 mg/kgIntraperitoneal (i.p.)Not specified[3]
Aged Rats (Cognitive Impairment)300 mg/kg/dayOral GavageNot specified[8]
Mouse (Rett Syndrome Model)100 mg/kg/daySubcutaneous (s.c.)Sterile Saline[9]
Old and Young Rats1.5% (wt/vol) in drinking waterOral (ad libitum)Drinking Water (pH adjusted to ~6)[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (Intraperitoneal or Subcutaneous)

This protocol describes the preparation of a sterile ALCAR solution for parenteral administration.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile syringes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of ALCAR: Based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the animals, calculate the total mass of ALCAR powder needed.

  • Determine the final concentration: The final concentration should allow for an appropriate injection volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[3] For a 100 mg/kg dose with a 10 mL/kg injection volume, the required concentration is 10 mg/mL.

  • Weigh the ALCAR powder: On the day of the experiment, accurately weigh the calculated amount of ALCAR powder and place it into a sterile conical tube or vial.

  • Add the vehicle: Add the calculated volume of sterile saline or WFI to the tube containing the ALCAR powder.

  • Dissolve the powder: Tightly cap the tube and vortex the solution until the ALCAR is completely dissolved.[3] this compound is highly soluble in water, so this should occur readily.[4][12]

  • Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense: Filter the solution into a new sterile vial. This step is crucial for ensuring the sterility of the final solution, especially for repeated injections.[3]

  • Storage: If not for immediate use, store the solution according to the stability data in Table 2. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, aliquot and freeze at -20°C or -80°C.

Protocol 2: Preparation of this compound for Oral Administration in Drinking Water

This protocol is suitable for chronic administration studies where precise daily dosing is less critical than continuous exposure.

Materials:

  • This compound powder

  • Drinking water (purified or tap, depending on study design)

  • Animal water bottles

  • Graduated cylinder or volumetric flask

  • pH meter and pH adjustment solutions (e.g., dilute HCl or NaOH) if necessary

Procedure:

  • Calculate the concentration: Determine the desired concentration of ALCAR in the drinking water. A common concentration used in studies is 1.5% (wt/vol), which is equivalent to 15 mg/mL.[10][11]

  • Measure the water volume: Determine the total volume of drinking water needed for the animal cohort for a 2-3 day period.

  • Weigh the ALCAR powder: Calculate and weigh the corresponding amount of ALCAR powder.

  • Dissolve the powder: Add the ALCAR powder to the drinking water and stir or shake until it is completely dissolved.

  • Adjust pH (Optional but Recommended): Check the pH of the solution. Some studies adjust the pH to approximately 6 to improve stability and palatability.[10][11] Adjust as needed with dilute acid or base.

  • Fill water bottles: Fill the animal drinking water bottles with the prepared ALCAR solution.

  • Administration and Monitoring:

    • Replace the standard water bottles with the ALCAR-supplemented bottles.

    • Monitor daily water consumption by measuring the remaining volume every 24 hours to estimate the actual dose ingested per animal.[3]

    • Weigh the animals regularly to adjust the estimated daily dosage based on body weight.[3]

    • Prepare a fresh ALCAR solution every 2-3 days to maintain stability and prevent bacterial growth.[3]

Mandatory Visualization

G cluster_prep Preparation Workflow for Injectable ALCAR A Calculate required ALCAR mass and vehicle volume B Weigh ALCAR powder into a sterile tube A->B C Add sterile saline or WFI B->C D Vortex until completely dissolved C->D E Draw solution into a sterile syringe D->E F Attach 0.22 µm sterile filter E->F G Filter into a new sterile vial F->G H Store appropriately or use immediately G->H

Caption: Workflow for preparing a sterile injectable solution of this compound.

References

Application Notes and Protocols for Research-Grade o-Acetyl-L-carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selection of high-purity o-Acetyl-L-carnitine hydrochloride for research purposes. This document outlines key quality control parameters to consider when selecting a supplier, details its primary biological roles and associated signaling pathways, and provides an experimental protocol for assessing its neuroprotective effects in a cell culture model.

Selecting a Reputable Supplier

The integrity of research data is fundamentally dependent on the quality of the reagents used. When sourcing this compound, it is imperative to select suppliers who provide comprehensive analytical data to verify the identity, purity, and stability of the compound. Key quality control metrics to look for include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), with research-grade products generally exhibiting a purity of ≥98%.

  • Identity Confirmation: Verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the correct chemical structure.

  • Certificate of Analysis (CoA): A critical document that should be readily available from the supplier, detailing the results of their quality control testing for a specific lot of the compound.[1]

Below is a summary of reputable suppliers who provide research-grade this compound and the quality control data they typically offer.

SupplierPurity SpecificationIdentity Confirmation MethodsCertificate of Analysis
Selleck Chemicals Confirmed by NMR & HPLCNMR, HPLCAvailable
Sigma-Aldrich ≥99% (titration)Titration, Optical ActivityAvailable[1]
antibodies-online.com All products are sent with COA, HPLC and NMR inspection reportHPLC, NMRProvided with product[2]
Chem-Impex ≥ 98% (Assay by titration)Titration, Optical RotationAvailable
Larodan >98%Not explicitly stated, but Certificate of Analysis is availableAvailable[3]
AbMole BioScience >99%H-NMRAvailable[4]

Biological Significance and Signaling Pathways

This compound is a naturally occurring amino acid derivative that plays a crucial role in cellular energy metabolism and neurotransmission.[5][6] Its primary functions are to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation and to serve as a precursor for the synthesis of the neurotransmitter acetylcholine.[5][6]

Fatty Acid β-Oxidation

o-Acetyl-L-carnitine is integral to the carnitine shuttle system, which transports activated long-chain fatty acids (acyl-CoA) from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[2][7][8] This process is essential for generating ATP, particularly in high-energy-demand tissues like the heart and skeletal muscle.[9]

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Activation Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine CPT1 Mitochondrial_Matrix Mitochondrial Matrix Acylcarnitine->Mitochondrial_Matrix Translocase Beta_Oxidation β-Oxidation Mitochondrial_Matrix->Beta_Oxidation CPT2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Fatty Acid β-Oxidation Pathway.

Acetylcholine Synthesis

In cholinergic neurons, o-Acetyl-L-carnitine provides the acetyl group for the synthesis of acetylcholine (ACh), a critical neurotransmitter for learning, memory, and muscle contraction.[10][11][12] The reaction is catalyzed by the enzyme choline acetyltransferase (CAT).[10][12]

Acetylcholine_Synthesis o_Acetyl_L_carnitine o-Acetyl-L-carnitine Acetyl_CoA Acetyl-CoA o_Acetyl_L_carnitine->Acetyl_CoA Choline Choline Acetylcholine Acetylcholine (ACh) Choline->Acetylcholine Choline Acetyltransferase (CAT) Acetyl_CoA->Acetylcholine Synaptic_Vesicle Synaptic Vesicle Acetylcholine->Synaptic_Vesicle Packaging

Caption: Acetylcholine Synthesis Pathway.

Experimental Protocol: Assessing the Neuroprotective Effects of this compound Against Oxidative Stress-Induced Cell Death

This protocol details an in vitro experiment to evaluate the neuroprotective properties of this compound in a neuronal cell line subjected to oxidative stress.

I. Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells (or other suitable neuronal cell line)

  • This compound: Research-grade, sourced from a reputable supplier

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hydrogen Peroxide (H₂O₂): To induce oxidative stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader

II. Experimental Workflow

Experimental_Workflow Cell_Seeding 1. Seed SH-SY5Y cells in 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Pre_treatment 3. Pre-treat with o-Acetyl-L-carnitine HCl Incubation1->Pre_treatment Incubation2 4. Incubate for 2h Pre_treatment->Incubation2 H2O2_Treatment 5. Induce oxidative stress with H₂O₂ Incubation2->H2O2_Treatment Incubation3 6. Incubate for 24h H2O2_Treatment->Incubation3 MTT_Assay 7. Perform MTT assay to assess cell viability Incubation3->MTT_Assay Data_Analysis 8. Analyze data MTT_Assay->Data_Analysis

Caption: Experimental Workflow for Neuroprotection Assay.

III. Step-by-Step Procedure
  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in sterile PBS.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 50, 100, and 200 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium without the compound).

    • Incubate the plate for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a working solution of H₂O₂ in serum-free DMEM. The final concentration will need to be optimized for your cell line (typically in the range of 100-500 µM).

    • After the 2-hour pre-treatment, add the H₂O₂ solution to the wells (except for the control group, which receives only serum-free medium).

    • Incubate the plate for 24 hours.

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).

    • Plot the cell viability against the concentration of this compound to determine its protective effect.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

This protocol provides a foundational method for investigating the neuroprotective effects of this compound. Further experiments, such as measuring reactive oxygen species (ROS) levels or assessing apoptosis, can provide deeper insights into its mechanisms of action.[13][14]

References

Application Notes & Protocols: In Vitro Modeling of Oxidative Stress and the Protective Effects of Acetyl-L-Carnitine (ALCAR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of antioxidant defense mechanisms to neutralize them, is a key contributor to the pathophysiology of numerous diseases.[1] In vitro models of oxidative stress are essential tools for studying cellular injury mechanisms and evaluating the efficacy of potential therapeutic agents.[1] Hydrogen peroxide (H₂O₂), a relatively stable and diffusible ROS, is widely used to establish such models.[1] Acetyl-L-carnitine (ALCAR) is a naturally occurring compound with demonstrated neuroprotective and antioxidant properties, making it a promising candidate for mitigating oxidative damage.[2][3]

These application notes provide detailed protocols for inducing oxidative stress in vitro using H₂O₂ and for evaluating the protective effects of ALCAR.

Data Presentation

The following tables summarize quantitative data for establishing an H₂O₂-induced oxidative stress model and for applying ALCAR as a protective agent.

Table 1: H₂O₂ Concentrations and Incubation Times for Inducing Oxidative Stress

Cell TypeH₂O₂ Concentration (µM)Incubation TimeObserved EffectReference(s)
Primary Neonatal Rat Myocytes1002 hoursIncreased ROS generation, apoptosis[1]
Primary Neonatal Rat Myocytes1501, 3, 6, or 12 hoursTime-dependent decrease in viability, caspase-3 activation[1]
H9c2 Cardiomyocytes1001 hour~42% decrease in cell viability[1]
H9c2 Cardiomyocytes400Not specified~50% decrease in cell viability[1]
Human Bronchial Epithelial (HBE) Cells100 - 50,00012, 24, 36, 48 hoursDose- and time-dependent changes in volatile organic compounds[4]
Bovine Oocytes1001 hourSignificant reduction in maturation rate[5]

Table 2: ALCAR Concentrations and Treatment Durations for Neuroprotection and Cellular Rescue

Cell TypeALCAR ConcentrationTreatment DurationObserved EffectReference(s)
Aged Rat DRG Neurons250 µM2 weeksEnhanced neuronal survival[2]
Primary Rat Hippocampal/Cortical Neurons10-50 µM10 days (chronic)Reduced cell mortality from serum deprivation[6]
Primary Rat Hippocampal Neurons50 µMChronicSignificantly reduced NMDA-induced neuronal death[6]
Human Bronchial Epithelial (HBE) Cells0.3 mg/mlCo-treatment with Al₂O₃ NPsSignificantly reduced cell viability loss and apoptosis[7]
Neural Cell Lines (e.g., SH-SY5Y)1-10 mM24-48 hoursUsed for transcriptomic analysis[8]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress with H₂O₂

This protocol describes a general method for inducing oxidative stress in cultured cells using hydrogen peroxide.

Materials:

  • Cultured cells (e.g., H9c2, SH-SY5Y, primary neurons)

  • Complete culture medium

  • Serum-free culture medium

  • Hydrogen peroxide (H₂O₂) 30% stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well or other appropriate culture plates

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow for at least 24 hours.[1]

  • H₂O₂ Preparation: Immediately before use, prepare a fresh stock solution of H₂O₂ in serum-free medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 100-400 µM).[1] It is crucial to perform a dose-response experiment to determine the optimal H₂O₂ concentration for your specific cell type and experimental endpoint.[9]

  • Induction of Oxidative Stress: Remove the complete culture medium from the cells and wash once with PBS. Add the H₂O₂-containing serum-free medium to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 1-6 hours) at 37°C and 5% CO₂.[1]

  • Downstream Analysis: After incubation, proceed immediately with assays to measure cell viability, ROS production, or other markers of oxidative stress.

Protocol 2: Application of ALCAR for Cytoprotection

This protocol outlines the treatment of cells with ALCAR to assess its protective effects against oxidative stress.

Materials:

  • Cultured cells subjected to oxidative stress (as per Protocol 1)

  • Acetyl-L-carnitine (ALCAR)

  • Complete culture medium

  • Vehicle control (e.g., sterile water or culture medium)

Procedure:

  • ALCAR Preparation: Prepare a stock solution of ALCAR in complete culture medium. Further dilute to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM).[2]

  • ALCAR Treatment: ALCAR can be applied in different ways depending on the experimental design:

    • Pre-treatment: Incubate cells with ALCAR-containing medium for a specific period (e.g., 24-48 hours) before inducing oxidative stress with H₂O₂.

    • Co-treatment: Add ALCAR-containing medium to the cells at the same time as the H₂O₂-containing medium.[7]

    • Post-treatment: Treat cells with ALCAR-containing medium after the oxidative stress induction period.

  • Control Groups: Include a vehicle-only control group that receives the same medium changes but without ALCAR.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Downstream Analysis: Following the treatment period, perform assays to evaluate the protective effects of ALCAR.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Treated and untreated cells in culture plates

  • DCFH-DA probe

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Induce oxidative stress and treat with ALCAR as described in Protocols 1 and 2.

  • Probe Loading: After treatment, wash the cells twice with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium.[1]

  • Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.[1]

  • Washing: Wash the cells three times with PBS to remove the excess probe.[1]

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ≈ 485/530 nm) or visualize the cells under a fluorescence microscope.[10]

Protocol 4: Assessment of Cell Viability using CCK-8 Assay

This protocol details the use of the Cell Counting Kit-8 (CCK-8) to determine cell viability.

Materials:

  • Treated and untreated cells in a 96-well plate

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Plate 1x10⁴ cells per well in a 96-well plate and perform H₂O₂ and ALCAR treatments as described previously.[1]

  • CCK-8 Addition: After the treatment period, add 10 µL of CCK-8 solution to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Endpoint Assays cell_culture 1. Cell Culture (e.g., SH-SY5Y, H9c2) control Control (Vehicle) h2o2_group H2O2 Treatment (Induce Oxidative Stress) alcar_h2o2_group ALCAR + H2O2 Treatment (Protective Effect) h2o2_prep 2. H2O2 Preparation (Dose-response) h2o2_prep->h2o2_group alcar_prep 3. ALCAR Preparation (Working Concentrations) alcar_prep->alcar_h2o2_group viability Cell Viability (CCK-8) control->viability ros ROS Measurement (DCFH-DA) control->ros other_assays Other Assays (e.g., Western Blot, qPCR) control->other_assays h2o2_group->viability h2o2_group->ros h2o2_group->other_assays alcar_h2o2_group->viability alcar_h2o2_group->ros alcar_h2o2_group->other_assays

Caption: Experimental workflow for the in vitro oxidative stress model.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H2O2) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1, causes dissociation ALCAR ALCAR ALCAR->ROS Reduces Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and sequesters Ub Ubiquitin-Proteasome Degradation Nrf2_cyto->Ub Targets for degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Nrf2 signaling pathway in response to oxidative stress.

References

Detecting Acetyl-L-Carnitine in Biological Samples: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive guide detailing analytical methods for the detection and quantification of Acetyl-L-Carnitine (ALCAR) in various biological samples has been compiled to support researchers, scientists, and drug development professionals. This collection of application notes and protocols provides a thorough overview of established techniques, including High-Performance Liquid Chromatography (HPLC) with different detection methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. The aim is to equip scientific professionals with the necessary information to select and implement the most suitable method for their research needs, ultimately facilitating advancements in areas such as metabolic disorder diagnostics and pharmacokinetic studies.[1]

The determination of ALCAR concentrations in biological matrices is a critical aspect of diagnosing and monitoring a variety of metabolic disorders.[1] Furthermore, it plays a vital role in pharmacokinetic and pharmacodynamic studies during the development of new therapeutic agents.[1] The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, throughput requirements, and the availability of specific instrumentation.[1]

Comparative Performance of Analytical Methods

To aid in method selection, the following tables summarize the quantitative performance of different analytical techniques for ALCAR determination based on published literature.

Table 1: Liquid Chromatography-Based Methods

Analytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Citation
LC-MS/MSHuman Serum>0.999 (R²)Not Specified< 9.84% (Intra- & Inter-day CV)91.29% - 98.23%[2]
LC-MS/MSHuman Plasma1–1000 ng/mLNot Specified< 9.84% (Intra-day & Inter-day CV)91.29% - 98.23%[1]
LC-MS/MSHuman Plasma0.25–8 nmol/mL (for PLC)1 nmol/mL0.3–16.8%< 10.6%[3]
HPLC-FluorescenceHuman Plasma1-32 nmol/ml1 nmol/ml0.3-16.8%< 10.6%[3][4]
HPLC-UVHuman Plasma0.5–16.69 nmol/mL0.22 nmol/mL< 5.18% (Intra- & Inter-day CV)< 12.86% deviation[1]

Table 2: Other Analytical Methods

Analytical MethodSample MatrixDetection RangeLimit of Detection (LOD)Key FeaturesCitation
Enzymatic Assay (Colorimetric)Urine, Serum, Plasma, Cell/Tissue Lysates12 – 1000 µMNot SpecifiedSimple, high-throughput "mix-incubate-read" procedure.[5]
Enzymatic Assay (Fluorimetric)Urine, Serum, Plasma, Cell/Tissue Lysates1 – 100 µM1 µMHigher sensitivity than colorimetric enzymatic assays.[5]
Capillary Electrophoresis-Mass SpectrometryUrine, Plasma, Dried Blood SpotsNot Specified0.1 to 1 nmol/ml (LOQ)Combines efficient separation with highly selective detection.[6]
ELISASerum, Plasma, Other Biological FluidsVaries by kitVaries by kitUtilizes competitive inhibition enzyme immunoassay technique.[7][8]

Experimental Workflows and Protocols

The successful quantification of ALCAR is highly dependent on robust and well-defined experimental protocols. The following diagrams and methodologies provide a detailed overview of the steps involved in sample preparation and analysis for the most common techniques.

Sample Preparation for ALCAR Analysis

A critical initial step in the analysis of biological samples is the removal of interfering substances and the concentration of the analytes of interest.[9] Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[9][10]

Sample_Preparation_Workflow cluster_0 Sample Collection & Initial Processing cluster_1 Protein Precipitation cluster_2 Solid-Phase Extraction (SPE) Biological_Sample Biological Sample (Plasma, Serum, Urine, Tissue) Homogenization Homogenization (for tissue samples) Biological_Sample->Homogenization Add_Solvent Add Precipitating Agent (e.g., Acetonitrile, Methanol) Homogenization->Add_Solvent Condition_Equilibrate Condition & Equilibrate SPE Cartridge Homogenization->Condition_Equilibrate Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Supernatant_Collection Collect Supernatant Vortex_Centrifuge->Supernatant_Collection Analysis Proceed to Derivatization or Direct Analysis Supernatant_Collection->Analysis Load_Sample Load Sample Condition_Equilibrate->Load_Sample Wash Wash to Remove Interferences Load_Sample->Wash Elute Elute ALCAR Wash->Elute Elute->Analysis

Caption: General workflow for biological sample preparation for ALCAR analysis.

Detailed Experimental Protocols

LC-MS/MS Method for ALCAR in Human Serum

This method provides a simple, rapid, and selective approach for the simultaneous determination of L-carnitine (LC) and acetyl-L-carnitine (ALC) in human serum.[2]

a. Sample Preparation (Protein Precipitation)

  • Select acetyl-l-carnitine-d3 (ALC-d3) as the internal standard (IS).[2]

  • To a serum sample, add acetonitrile-water (2:1, v/v) for protein precipitation.[2]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

b. Chromatographic Conditions

  • Column: XSelect HSS T3 C18 column (2.5-μm particle size).[2]

  • Mobile Phase: Gradient elution with methanol-water containing 0.01% ammonia water.[2]

  • Flow Rate: 0.2 mL/min.[2]

c. Mass Spectrometry Detection

  • Ionization Mode: Positive scan mode with electrospray ionization (ESI).[2]

  • Detection: Multiple reaction monitoring (MRM).[2]

LC_MS_MS_Workflow Start Start Sample_Prep Sample Preparation (Protein Precipitation with Acetonitrile/Water) Start->Sample_Prep Chromatography UPLC Separation (XSelect HSS T3 C18 Column) Sample_Prep->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS analysis of ALCAR.

HPLC-Fluorescence Method for ALCAR in Human Plasma

High-performance liquid chromatography coupled with fluorescence detection offers a sensitive method for quantifying ALCAR, often requiring a pre-column derivatization step to enhance detection.[3][4]

a. Sample Preparation and Derivatization

  • Perform solid-phase extraction on SAX-Isolute cartridges to isolate carnitines.[3]

  • For derivatization, use 1-aminoanthracene (1-AA) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst.[3][4] This step is crucial as ALCAR lacks a native chromophore or fluorophore.[11]

b. Chromatographic Conditions

  • Column: Reversed-phase C18 column (e.g., Kromasil C18, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate (pH 3.5) and acetonitrile (e.g., 70:30, v/v).[3]

  • Flow Rate: 1.3 mL/min.[3]

c. Fluorescence Detection

  • Excitation Wavelength: 248 nm.[3][4]

  • Emission Wavelength: 418 nm.[3][4]

HPLC_Fluorescence_Workflow Start Start SPE Solid-Phase Extraction (SPE) Start->SPE Derivatization Pre-column Derivatization (with 1-Aminoanthracene) SPE->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase C18 Column) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection (Ex: 248 nm, Em: 418 nm) HPLC_Separation->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification End End Quantification->End

Caption: Workflow for HPLC-Fluorescence analysis of ALCAR.

Enzymatic Assay for ALCAR Quantification

Enzymatic assays provide a simpler and often more rapid method for ALCAR quantification, although they may exhibit less specificity compared to chromatographic techniques.[1]

a. Principle The assay is based on a multi-step enzymatic reaction where ALCAR is hydrolyzed to generate a product that can be quantified colorimetrically or fluorimetrically. In one common method, the hydrolysis of ALCAR produces a product that, through a series of coupled reactions, generates hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a specific dye to produce a colored or fluorescent product.[5] The intensity of the color or fluorescence is directly proportional to the ALCAR concentration in the sample.[5]

b. General Protocol (based on commercial kits)

  • Prepare samples (serum, plasma, tissue homogenates) as per the kit instructions. This may involve dilution and deproteinization.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mixture containing the necessary enzymes and substrates.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[5]

  • Read the absorbance at a specific wavelength (e.g., 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 530/585 nm for fluorimetric assays).[5]

  • Calculate the ALCAR concentration based on the standard curve.

Enzymatic_Assay_Principle cluster_0 Enzymatic Reaction Cascade cluster_1 Detection ALCAR Acetyl-L-Carnitine (ALCAR) Hydrolysis Enzymatic Hydrolysis ALCAR->Hydrolysis Intermediate Intermediate Product Hydrolysis->Intermediate Coupled_Reactions Coupled Enzymatic Reactions Intermediate->Coupled_Reactions H2O2 Hydrogen Peroxide (H₂O₂) Coupled_Reactions->H2O2 Dye_Reaction Reaction with Specific Dye H2O2->Dye_Reaction Signal Colorimetric or Fluorescent Signal Dye_Reaction->Signal Quantification Quantification (Proportional to ALCAR concentration) Signal->Quantification

Caption: Principle of a common enzymatic assay for ALCAR detection.

Conclusion

The analytical landscape for ALCAR detection is diverse, offering a range of options to suit different research needs and laboratory capabilities. LC-MS/MS stands out for its high sensitivity and selectivity, making it a gold standard for many applications. HPLC methods with UV or fluorescence detection provide reliable alternatives, particularly when mass spectrometry is not available. Enzymatic assays and ELISAs offer high-throughput capabilities and ease of use, which are advantageous for screening large numbers of samples. The detailed protocols and comparative data presented here serve as a valuable resource for scientists, enabling them to make informed decisions and execute robust and reliable quantification of ALCAR in biological samples.

References

Application Notes and Protocols for Sterile Filtration of o-Acetyl-L-carnitine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Acetyl-L-carnitine hydrochloride is a promising therapeutic agent utilized in a variety of research and clinical applications. As with many pharmaceutical compounds, ensuring the sterility of its solutions is paramount, particularly for parenteral and other sterile dosage forms. Due to its heat-labile nature, sterile filtration is the preferred method for sterilization.

These application notes provide a comprehensive guide to the principles, techniques, and validation considerations for the sterile filtration of this compound solutions. The protocols outlined below are designed to ensure product sterility, maintain drug integrity, and comply with regulatory expectations.

Key Considerations for Sterile Filtration

The successful sterile filtration of this compound solutions hinges on several critical factors:

  • Membrane Selection: The choice of filter membrane is crucial to minimize drug binding and ensure compatibility. Low-protein-binding membranes are essential to maximize product recovery.

  • Pore Size: A sterilizing-grade filter with a pore size rating of 0.22 µm or smaller is mandatory for the removal of bacteria.[1]

  • Process Validation: A comprehensive validation package is necessary to demonstrate that the filtration process is effective and does not adversely affect the drug product. This includes studies on filter compatibility, drug adsorption, extractables and leachables, and filter integrity.[2][3]

  • Drug Stability: this compound solutions are most stable in acidic to neutral pH environments and are susceptible to degradation at basic pH.[4][5] The filtration process should be designed to maintain the optimal pH of the solution.

Recommended Filter Membranes

Based on their low protein binding characteristics, the following membrane materials are recommended for the sterile filtration of this compound solutions:

  • Polyethersulfone (PES): Known for its high flow rates and low protein binding.

  • Polyvinylidene Fluoride (PVDF): Offers broad chemical compatibility and very low protein binding.

Quantitative Data Summary

The following table summarizes critical parameters for the sterile filtration of this compound solutions. Note: Specific values for drug recovery should be determined experimentally as they can vary based on process conditions and specific filter manufacturer.

ParameterRecommended Specification/ValueRationale
Filter Pore Size ≤ 0.22 µmEnsures removal of bacteria for sterility.[1]
Recommended Membrane Types Polyethersulfone (PES), Polyvinylidene Fluoride (PVDF)Low drug and protein binding properties to maximize recovery.
Expected Drug Recovery > 98% (To be confirmed by validation)Minimizes loss of active pharmaceutical ingredient.
Solution pH 3 - 7o-Acetyl-L-carnitine is stable in this pH range.[4][5]
Filter Integrity Test Bubble Point, Diffusion, or Pressure Hold TestVerifies filter is integral before and after use.

Experimental Protocols

Protocol 1: Filter Compatibility and Drug Recovery Assessment

Objective: To evaluate the compatibility of the selected filter membrane with the this compound solution and to quantify drug recovery post-filtration.

Materials:

  • This compound solution of known concentration

  • Selected sterile filter units (e.g., PES and PVDF, 0.22 µm)

  • Sterile collection vessels

  • HPLC or LC-MS/MS system for drug quantification

  • pH meter

Methodology:

  • Pre-filtration Sample Analysis:

    • Measure the pH of the bulk this compound solution.

    • Take an aliquot of the unfiltered solution and determine the initial concentration of this compound using a validated analytical method (e.g., HPLC-UV at 210 nm). This will serve as the control.[6]

  • Filtration Procedure:

    • Aseptically connect the sterile filter unit to a syringe or pump containing the drug solution.

    • Discard the first few milliliters of filtrate to saturate the filter membrane. The exact volume to be discarded should be determined during validation.

    • Filter a defined volume of the solution into a sterile collection vessel.

  • Post-filtration Sample Analysis:

    • Measure the pH of the filtered solution to ensure no significant change has occurred.

    • Take an aliquot of the filtered solution and determine the concentration of this compound using the same analytical method as in step 1.

  • Data Analysis:

    • Calculate the drug recovery using the following formula: % Recovery = (Concentration after filtration / Initial Concentration) x 100

    • A recovery of >98% is generally considered acceptable.

  • Filter Integrity Testing:

    • Perform a post-use integrity test on the filter (e.g., bubble point test) according to the manufacturer's instructions to ensure the filter was not compromised during the process.

Protocol 2: Stability Indicating Assay and Forced Degradation Studies

Objective: To confirm the stability of this compound in solution after filtration and to assess its degradation profile under stress conditions.

Materials:

  • Filtered this compound solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber

  • Temperature-controlled oven

  • Validated stability-indicating HPLC or LC-MS/MS method

Methodology:

  • Baseline Analysis:

    • Analyze the filtered drug solution at time zero to establish the initial concentration and purity profile.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Adjust the pH of a sample to ~1 with HCl and heat at 60°C for a specified duration.

    • Base Hydrolysis: Adjust the pH of a sample to ~12 with NaOH at room temperature for a specified duration (note: degradation is rapid at high pH).[4][5]

    • Oxidative Degradation: Treat a sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store a sample at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a sample to UV light.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the stability-indicating analytical method.

  • Data Analysis:

    • Quantify the amount of this compound remaining.

    • Identify and quantify any degradation products.

    • The analytical method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

Protocol 3: Extractables and Leachables (E&L) Risk Assessment and Study Design

Objective: To identify and quantify potential impurities that may migrate from the filter into the drug product solution.

Methodology:

  • Risk Assessment:

    • Evaluate the filtration process to identify potential risks for leachables. Factors to consider include the composition of the filter, contact time, temperature, and the composition of the drug solution.

    • Based on the risk assessment, determine if a full extractables and leachables study is required. For parenteral products, this is highly recommended.

  • Extractables Study Design:

    • Solvent Selection: Use a range of solvents with varying polarities (e.g., water for injection, ethanol/water mixture, acidic and basic solutions) to simulate the drug solution and worst-case conditions.

    • Extraction Conditions: Expose the filter to the selected solvents under exaggerated conditions of time and temperature (e.g., reflux, sonication, or incubation at elevated temperatures).

    • Analytical Techniques: Analyze the extracts using a variety of techniques to detect and identify volatile, semi-volatile, and non-volatile organic compounds (e.g., GC-MS, LC-MS) and elemental impurities (e.g., ICP-MS). The ICH Q3D guideline should be consulted for guidance on elemental impurities.[7][8][9][10][11]

  • Leachables Study Design:

    • Store the drug product that has been passed through the filter under its intended storage conditions and at accelerated stability conditions.

    • At specified time points, analyze the drug product for the presence of the target extractables identified in the extractables study.

    • The analytical methods used should be sensitive enough to detect leachables at or below the safety concern threshold.

  • Toxicological Assessment:

    • Evaluate the identified leachables for their potential toxicological risk to patients.

Visualizations

G Workflow for Sterile Filtration of o-Acetyl-L-carnitine HCl Solution cluster_prep Preparation cluster_filtration Filtration Process cluster_qc Quality Control & Validation prep_solution Prepare o-Acetyl-L-carnitine HCl Solution select_filter Select Filter (0.22 µm PES or PVDF) prep_solution->select_filter pre_integrity Pre-use Integrity Test (Optional but Recommended) select_filter->pre_integrity el_study Extractables & Leachables Study select_filter->el_study filtration Sterile Filtration pre_integrity->filtration post_integrity Post-use Integrity Test (Mandatory) filtration->post_integrity drug_recovery Drug Recovery Analysis (HPLC/LC-MS) filtration->drug_recovery final_product Sterile Drug Product post_integrity->final_product stability Stability Studies (Forced Degradation) drug_recovery->stability

Caption: Experimental workflow for sterile filtration.

G Decision Pathway for Filter Membrane Selection start Start: Need for Sterile o-Acetyl-L-carnitine HCl Solution heat_labile Is the drug heat-labile? start->heat_labile sterile_filtration Sterile Filtration is the required method heat_labile->sterile_filtration Yes membrane_char Consider Membrane Characteristics sterile_filtration->membrane_char low_binding Low Drug Binding (High Recovery) membrane_char->low_binding chem_compat Chemical Compatibility (pH 3-7) membrane_char->chem_compat pore_size Pore Size (≤ 0.22 µm) membrane_char->pore_size recommended_membranes Recommended Membranes: PES or PVDF low_binding->recommended_membranes chem_compat->recommended_membranes pore_size->recommended_membranes validation Perform Validation Studies: - Compatibility & Recovery - Stability - E&L - Integrity recommended_membranes->validation

Caption: Logical relationships in filter selection.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key hallmark of the aging process, contributing to a decline in cellular energy production, increased oxidative stress, and the pathophysiology of numerous age-related diseases. Acetyl-L-Carnitine (ALCAR), an acetylated form of L-carnitine, is a naturally occurring molecule that plays a critical role in mitochondrial metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary pathway for ATP production.[1][2] Research has shown that ALCAR supplementation can counteract age-related mitochondrial decay by improving mitochondrial function, enhancing energy production, and reducing oxidative stress.[3][4][5] These application notes provide a summary of the key findings, experimental protocols, and signaling pathways involved in the use of ALCAR as a tool to study and potentially mitigate age-related mitochondrial decline.

Data Presentation: Effects of ALCAR on Mitochondrial Function in Aged Animals

The following tables summarize the quantitative data from key studies investigating the effects of ALCAR supplementation on various mitochondrial parameters in aged animal models.

Table 1: Effect of ALCAR on Mitochondrial Bioenergetics and Oxidative Stress in Aged Rats

ParameterAnimal ModelTissueTreatment DetailsKey FindingsReference
Mitochondrial Membrane Potential Old Rats (22-28 months)Liver Parenchymal Cells1.5% (wt/vol) ALCAR in drinking water for 1 monthSignificantly reversed the age-associated decline in mitochondrial membrane potential.[6][7]
Cellular Oxygen Consumption Old Rats (22-28 months)Liver Parenchymal Cells1.5% (wt/vol) ALCAR in drinking water for 1 monthIncreased cellular oxygen consumption to the level of young rats.[6][7][6][7]
Cardiolipin Levels Old Rats (22-28 months)Liver Parenchymal Cells1.5% (wt/vol) ALCAR in drinking water for 1 monthRestored the age-associated decline in cardiolipin levels.[6][6]
Oxidant Production Old Rats (22-28 months)Liver Parenchymal Cells1.5% (wt/vol) ALCAR in drinking water for 1 monthIncreased the rate of oxidant production by ~30% compared to untreated old rats.[7][6][7]
Cellular Glutathione Levels Old Rats (22-28 months)Liver Parenchymal Cells1.5% (wt/vol) ALCAR in drinking water for 1 monthDecreased by nearly 30% compared to untreated old rats.[7][7]
Cellular Ascorbate Levels Old Rats (22-28 months)Liver Parenchymal Cells1.5% (wt/vol) ALCAR in drinking water for 1 monthDecreased by nearly 50% compared to untreated old rats.[7][7]

Table 2: Effect of ALCAR on Mitochondrial Biogenesis and Dynamics in Aged Rats

ParameterAnimal ModelTissueTreatment DetailsKey FindingsReference
PGC-1β Levels 28-month-old ratsCerebral Hemispheres & CerebellumDietary supplementation for 1 and 2 monthsIncreased levels of PGC-1β, which were decreased with aging.[8]
NRF-1 and TFAM Expression 28-month-old ratsCerebral Hemispheres & CerebellumDietary supplementation for 1 and 2 monthsExpression followed the same increasing trend as PGC-1β.[8]
mtDNA and ND1 Levels 28-month-old ratsCerebral Hemispheres & CerebellumDietary supplementation for 1 and 2 monthsIncreased levels, counteracting the age-related decrease.[8]
Citrate Synthase Activity 28-month-old ratsCerebral Hemispheres & CerebellumDietary supplementation for 1 and 2 monthsIncreased activity, which was decreased with aging.[8]
Deleted mtDNA 28-month-old ratsCerebral Hemispheres & CerebellumDietary supplementation for 1 and 2 monthsCounteracted the age-related increase in deleted mtDNA.[8]
MFN2 and OPA1 Protein Content 28-month-old ratsCerebral Hemispheres & CerebellumDietary supplementationRestored the age-dependent increase of MFN2 and long-form OPA1 to levels of young rats.[8]
PGC-1α Protein Content Aged ratsSoleus Muscle2 months daily supplementationIncreased PGC-1α protein content.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of ALCAR on mitochondrial function.

Protocol 1: Isolation of Mitochondria from Rat Liver

Objective: To isolate mitochondria from rat liver tissue for subsequent functional assays.

Materials:

  • Male Fischer 344 rats (young: 3-5 months; old: 22-28 months)

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal care protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in 10 volumes of ice-cold isolation buffer.

  • Homogenize the minced tissue with a loose-fitting pestle.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at 8,000 x g for 15 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Measurement of Mitochondrial Membrane Potential

Objective: To assess the mitochondrial membrane potential (ΔΨm) using a fluorescent probe.

Materials:

  • Isolated mitochondria or isolated cells (e.g., liver parenchymal cells)

  • Rhodamine 123 (fluorescent dye)

  • Assay Buffer: e.g., Krebs-Henseleit buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubate the isolated mitochondria or cells with Rhodamine 123 (typically 1-10 µM) at 37°C for 15-30 minutes.

  • Wash the cells or mitochondria to remove excess dye.

  • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 488 nm, emission at 525 nm) or visualize using a fluorescence microscope.

  • A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 3: Assessment of Cellular Oxygen Consumption

Objective: To measure the rate of oxygen consumption as an indicator of mitochondrial respiration.

Materials:

  • Isolated cells or tissue homogenates

  • High-resolution respirometry system (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode

  • Respiration medium (e.g., MiR05)

Procedure:

  • Calibrate the oxygen electrode system.

  • Add a known amount of cells or tissue homogenate to the chamber containing the respiration medium.

  • Record the basal oxygen consumption rate.

  • Substrates and inhibitors of the electron transport chain can be added sequentially to assess the function of specific mitochondrial complexes.

  • The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace over time.

Protocol 4: Measurement of Oxidant Production

Objective: To quantify the production of reactive oxygen species (ROS) using a fluorescent probe.

Materials:

  • Isolated cells

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Assay buffer

  • Fluorometer

Procedure:

  • Load the cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity of DCF over time using a fluorometer (e.g., excitation at 485 nm, emission at 530 nm).

  • The rate of increase in fluorescence is proportional to the rate of ROS production.

Signaling Pathways and Experimental Workflows

ALCAR's Mechanism of Action on Mitochondrial Function

ALCAR's primary role is to facilitate the transport of fatty acids into the mitochondria for beta-oxidation. It also contributes its acetyl group to the formation of acetyl-CoA, a key substrate for the TCA cycle.

ALCAR_Mechanism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT1 ALCAR_cyto ALCAR Carnitine Carnitine ALCAR_cyto->Carnitine CAT CAT_cyto CAT Beta-Oxidation Beta-Oxidation Fatty Acyl-Carnitine->Beta-Oxidation CPT2 ALCAR_mito ALCAR Acetyl-CoA Acetyl-CoA ALCAR_mito->Acetyl-CoA CAT TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP Production ATP Production TCA Cycle->ATP Production Beta-Oxidation->Acetyl-CoA

Caption: ALCAR's role in mitochondrial fatty acid metabolism.

Signaling Pathway of ALCAR in Mitochondrial Biogenesis

ALCAR supplementation has been shown to activate the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.

Mitochondrial_Biogenesis ALCAR ALCAR PGC-1alpha PGC-1α ALCAR->PGC-1alpha Activates NRF-1 NRF-1 PGC-1alpha->NRF-1 Co-activates TFAM TFAM NRF-1->TFAM Activates mtDNA Replication mtDNA Replication TFAM->mtDNA Replication Gene Transcription Gene Transcription TFAM->Gene Transcription Mitochondrial Biogenesis Mitochondrial Biogenesis mtDNA Replication->Mitochondrial Biogenesis Gene Transcription->Mitochondrial Biogenesis

Caption: ALCAR-induced mitochondrial biogenesis pathway.

Experimental Workflow for Studying ALCAR Effects

A typical experimental workflow to investigate the effects of ALCAR on age-related mitochondrial decline in a rodent model.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_tissue_phase Tissue/Cellular Phase cluster_assay_phase Assay Phase Animal_Model Aged Rodent Model (e.g., Fischer 344 rats) Treatment ALCAR Supplementation (e.g., in drinking water) Animal_Model->Treatment Control Control Group (No ALCAR) Animal_Model->Control Tissue_Harvest Harvest Tissues (e.g., Liver, Brain, Muscle) Treatment->Tissue_Harvest Control->Tissue_Harvest Mito_Isolation Mitochondrial Isolation Tissue_Harvest->Mito_Isolation ROS_Production Oxidant Production (e.g., DCFH-DA) Tissue_Harvest->ROS_Production Biogenesis_Markers Mitochondrial Biogenesis Markers (e.g., PGC-1α, TFAM) Tissue_Harvest->Biogenesis_Markers Bioenergetics Mitochondrial Respiration (Oxygen Consumption) Mito_Isolation->Bioenergetics Membrane_Potential Mitochondrial Membrane Potential (e.g., Rhodamine 123) Mito_Isolation->Membrane_Potential Data_Analysis Data Analysis and Comparison Bioenergetics->Data_Analysis Membrane_Potential->Data_Analysis ROS_Production->Data_Analysis Biogenesis_Markers->Data_Analysis

Caption: Workflow for ALCAR research in aging models.

Conclusion

ALCAR serves as a valuable research tool for investigating the mechanisms of age-related mitochondrial decline and for exploring potential therapeutic strategies. Its ability to improve mitochondrial bioenergetics, stimulate mitochondrial biogenesis, and modulate mitochondrial dynamics provides a multifaceted approach to studying and counteracting the effects of aging on cellular energy metabolism. The protocols and data presented here offer a foundation for researchers to design and execute studies aimed at further elucidating the role of ALCAR in mitochondrial health and longevity.

References

Application Notes and Protocols for Testing Acetyl-L-Carnitine (ALCAR) in Hypoxic-Ischemic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxic-ischemic encephalopathy (HIE) is a major cause of neonatal brain injury, often leading to severe long-term neurological deficits.[1] Acetyl-L-carnitine (ALCAR) has emerged as a promising neuroprotective agent due to its multifaceted roles in cellular energy metabolism, antioxidant defense, and neuromodulation.[2][3][4][5] ALCAR is known to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, serve as an alternative energy substrate by providing acetyl-CoA to the tricarboxylic acid (TCA) cycle, and protect against oxidative stress.[1][3][4] This document provides detailed experimental protocols for evaluating the therapeutic potential of ALCAR in rodent models of hypoxic-ischemic (HI) brain injury.

Experimental Design and Workflow

A typical experimental design to test the efficacy of ALCAR in a neonatal HI brain injury model involves several key stages: induction of injury, therapeutic intervention, and comprehensive assessment of outcomes.

Experimental_Workflow cluster_setup Animal Preparation cluster_injury HI Injury Induction (Rice-Vannucci Model) cluster_treatment Treatment Groups cluster_assessment Outcome Assessment PND Postnatal Day (PND) 7-10 Rat/Mouse Pups Ligation Unilateral Common Carotid Artery Ligation PND->Ligation Hypoxia Systemic Hypoxia (e.g., 8% O2 for 75-90 min) Ligation->Hypoxia 1-1.5h recovery Sham Sham Control HI_Vehicle HI + Vehicle (Saline) Hypoxia->HI_Vehicle HI_ALCAR HI + ALCAR Hypoxia->HI_ALCAR Behavioral Behavioral & Neurological Tests (Short- & Long-term) HI_ALCAR->Behavioral Histology Histological Analysis (Infarct Volume, Cell Death) Behavioral->Histology Biochemical Biochemical & Molecular Assays (Mitochondrial Function, Oxidative Stress) Histology->Biochemical

Caption: Experimental workflow for testing ALCAR in a neonatal HI brain injury model.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies investigating the neuroprotective effects of ALCAR in rodent models of brain injury.

Table 1: Effect of ALCAR on Brain Injury Volume

Animal ModelInjury TypeALCAR Dosage & RouteTreatment ScheduleOutcome MeasureResultsReference
Neonatal Rat (PND 7)Hypoxic-Ischemic100 mg/kg, s.c.0, 4, 24, & 48h post-HILesion VolumeReduced lesion size at 28 days post-HI.[2]
Immature Rat (PND 21-22)Traumatic Brain Injury (CCI)100 mg/kg, i.p.1, 4, 12, & 23h post-injuryCortical Lesion VolumeLesion volume reduced from 28% to 14% in ALCAR-treated group.[6][7][6][7]
Adult RatSpinal Cord Injury300 mg/kg, i.p.Not specifiedLesion VolumeReduced lesion volume.[6]

Table 2: Effect of ALCAR on Behavioral and Neurological Outcomes

Animal ModelInjury TypeALCAR Dosage & RouteBehavioral TestResultsReference
Neonatal Rat (PND 7), MaleHypoxic-Ischemic100 mg/kg, s.c.Righting Reflex, Dowel Suspension, Novel Object RecognitionImproved performance in all tests compared to HI-vehicle group.[2][2]
Immature Rat (PND 21-22)Traumatic Brain Injury (CCI)100 mg/kg, i.p.Beam Walking, Novel Object RecognitionFewer foot slips on beam walk and improved novel object recognition.[7][7]

Detailed Experimental Protocols

Protocol 1: Induction of Hypoxic-Ischemic Brain Injury (Rice-Vannucci Model)

This protocol is adapted from the widely used Rice-Vannucci model for inducing neonatal HI brain injury.[8]

Materials:

  • Postnatal day 7-10 (PND 7-10) Sprague-Dawley rat pups or CD-1 mouse pups.[8][9]

  • Isoflurane anesthesia system.

  • Heating pad with a rectal probe to maintain normothermia (37°C).

  • Dissecting microscope.

  • Fine surgical instruments (scissors, forceps).

  • 6-0 surgical silk suture.

  • Hypoxia chamber.

  • Gas mixture: 8% oxygen, 92% nitrogen.[9][10]

Procedure:

  • Anesthetize the pup with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Place the pup in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline incision on the neck to expose the left common carotid artery.

  • Carefully separate the artery from the vagus nerve.

  • Ligate the left common carotid artery with a 6-0 surgical silk suture.

  • Suture the incision and allow the pup to recover from anesthesia on the heating pad for 1-1.5 hours with its dam.

  • Place the pup in a pre-warmed hypoxia chamber with a humidified gas mixture of 8% oxygen and 92% nitrogen for 75-90 minutes.[8][11] The chamber should be maintained at 37°C.

  • After the hypoxic exposure, return the pup to its dam for recovery.

  • Sham-operated control animals should undergo the same procedure, including anesthesia and neck incision, but the carotid artery is not ligated, and they are exposed to normoxic air.

Protocol 2: ALCAR Administration

Materials:

  • Acetyl-L-carnitine hydrochloride.

  • Sterile saline (0.9% NaCl).

  • 8% Sodium Bicarbonate solution (if needed to adjust pH).

  • Sterile syringes (1 mL) and needles (27-30 gauge).

Procedure:

  • Prepare a fresh solution of ALCAR in sterile saline on the day of the experiment. A common concentration is 10 mg/mL to achieve a 100 mg/kg dose in a 10 mL/kg injection volume.[12]

  • Adjust the pH of the ALCAR solution to 7.0-7.4 using sodium bicarbonate if necessary.[8]

  • The first dose of ALCAR (e.g., 100 mg/kg) or vehicle (saline) is administered subcutaneously (s.c.) or intraperitoneally (i.p.) immediately after the hypoxic insult.[1][8]

  • Subsequent doses are administered at specific time points post-HI, for example, at 4, 24, and 48 hours.[8][12]

  • Weigh each pup before injection to ensure accurate dosing.

Protocol 3: Assessment of Neurobehavioral Outcomes

A battery of tests should be used to assess both motor and cognitive function at various time points post-HI.

A. Righting Reflex (Short-term motor function):

  • Place the pup on its back on a flat surface.

  • Record the time it takes for the pup to right itself onto all four paws.

  • Perform this test daily for the first week post-HI.

B. Negative Geotaxis (Short-term sensorimotor function):

  • Place the pup facing downwards on a 45° inclined plane.

  • Record the time it takes for the pup to turn 180° and face upwards.

  • A 60-second cut-off is typically used.

C. Cylinder Test (Long-term motor asymmetry):

  • Place the animal in a transparent cylinder.

  • Videotape the animal for 5 minutes.

  • Count the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.

  • Calculate the percentage of contralateral (impaired) forelimb use.

D. Novel Object Recognition (Long-term cognitive function):

  • Habituation: Allow the animal to explore an open field arena for 10 minutes.

  • Training: Place two identical objects in the arena and allow the animal to explore for 5 minutes.

  • Testing: After a retention interval (e.g., 1 or 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.

  • Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory.[2]

Protocol 4: Histological Assessment of Brain Injury

Materials:

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Vibratome or cryostat.

  • 2,3,5-Triphenyltetrazolium chloride (TTC) or Cresyl Violet stain.

  • Microscope with a digital camera and image analysis software.

Procedure:

  • At a predetermined endpoint (e.g., 7 or 28 days post-HI), deeply anesthetize the animal.

  • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain in a 30% sucrose solution.

  • Cut coronal sections (e.g., 20-30 µm) using a cryostat or vibratome.

  • For infarct volume assessment, stain sections with TTC or Cresyl Violet.

  • Capture images of the stained sections.

  • Use image analysis software to measure the area of the ipsilateral (injured) and contralateral hemispheres.

  • Calculate the percentage of tissue loss in the ipsilateral hemisphere relative to the contralateral hemisphere to determine the infarct volume.

Potential Mechanisms of ALCAR Neuroprotection

ALCAR's neuroprotective effects in HI brain injury are believed to be mediated through multiple pathways, primarily centered on improving mitochondrial function and reducing secondary energy failure.

ALCAR_Mechanism cluster_HI Hypoxic-Ischemic Insult cluster_ALCAR ALCAR Intervention cluster_Mito Mitochondrial Support cluster_Outcome Cellular Outcome HI Energy Depletion Oxidative Stress Excitotoxicity ALCAR Acetyl-L-Carnitine (ALCAR) TCA TCA Cycle HI->TCA Inhibits ETC Electron Transport Chain HI->ETC Inhibits AcetylCoA ↑ Acetyl-CoA Pool ALCAR->AcetylCoA Metabolism AcetylCoA->TCA TCA->ETC ATP ↑ ATP Production ETC->ATP ROS ↓ Oxidative Stress (ROS) ETC->ROS Reduces Neuroprotection Neuroprotection (Reduced Cell Death, Improved Neuronal Survival) ATP->Neuroprotection ROS->Neuroprotection

Caption: Proposed mechanism of ALCAR neuroprotection in HI brain injury.

ALCAR can cross the blood-brain barrier and serves as a precursor for acetyl-CoA.[2] This bypasses the potentially inhibited pyruvate dehydrogenase complex following ischemia, thereby fueling the TCA cycle and supporting ATP production.[3][4] This restoration of energy metabolism helps mitigate the secondary energy failure that characterizes HI injury and reduces oxidative stress, ultimately leading to improved neuronal survival.[2][3]

References

Troubleshooting & Optimization

how to prevent hygroscopic clumping of o-Acetyl-L-carnitine hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hygroscopic clumping of o-Acetyl-L-carnitine hydrochloride powder.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder clumping?

A1: this compound is a highly hygroscopic crystalline powder, meaning it readily absorbs moisture from the atmosphere.[1][2] This moisture absorption can lead to the formation of liquid bridges between powder particles, causing them to stick together and form clumps, a process known as caking.[3] The extent of clumping is influenced by environmental factors such as relative humidity (RH) and temperature.

Q2: What is the critical relative humidity (CRH) for this compound?

Q3: How should I store this compound powder to prevent clumping?

A3: To prevent moisture-induced clumping, proper storage is critical. Follow these guidelines:

  • Airtight Containers: Store the powder in a tightly sealed, airtight container to minimize exposure to ambient humidity.[6][7]

  • Desiccants: Place a suitable desiccant, such as silica gel or molecular sieves, inside the storage container to absorb any residual moisture.[8][9]

  • Controlled Environment: Store the container in a cool, dry place.[6][10] A controlled environment with low relative humidity, such as a desiccator or a dry box, is ideal. The recommended storage temperature is generally between 2-8°C.[6][11]

Q4: Can I use anti-caking agents to prevent clumping? If so, which ones are recommended?

A4: Yes, incorporating anti-caking agents or other excipients can significantly improve the flowability and reduce the caking tendency of hygroscopic powders. While specific studies on this compound are limited, research on the related hygroscopic compound L-carnitine L-tartrate provides valuable insights. Commonly effective excipients include:

  • Glidants/Adsorbents: Colloidal silicon dioxide (e.g., Aerosil® 200) is highly effective at improving powder flow by reducing interparticle friction and adsorbing moisture.[12]

  • Fillers: Non-hygroscopic fillers such as dibasic calcium phosphate and microcrystalline cellulose can improve the overall stability of the formulation.[13] Mannitol is another non-hygroscopic filler option.[14]

  • Lubricants: Magnesium stearate can be used to reduce friction between the powder and processing equipment, which is particularly important for tableting and capsule filling.[2]

Q5: Are there advanced formulation techniques to prevent clumping?

A5: Yes, for challenging formulations, advanced techniques can be employed:

  • Microencapsulation: Encapsulating the this compound particles with a hydrophobic polymer, such as ethyl cellulose, can create a physical barrier against moisture.

  • Co-crystallization: This technique involves forming a new crystalline solid with a co-former, which can significantly reduce hygroscopicity.

  • Film Coating: For solid dosage forms like tablets, a moisture-barrier film coating can protect the hygroscopic core from the environment.[8][13]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Powder is severely clumped or has formed a solid mass. Prolonged exposure to high humidity. Improper storage container.1. Gently break up the clumps with a spatula in a low-humidity environment (e.g., a glove box with a controlled atmosphere).2. If the powder is for non-critical applications, it can be dried in a vacuum oven at a low temperature. Note that this may affect the stability of the compound.3. For future prevention, immediately transfer the powder to an airtight container with a fresh desiccant and store it in a desiccator or dry box.
Powder exhibits poor flowability during weighing or dispensing. Initial moisture absorption leading to increased cohesiveness.1. Handle the powder in a low-humidity environment.2. Consider incorporating a glidant, such as 0.5-2% w/w colloidal silicon dioxide, to improve flow properties.
Inconsistent dosing during capsule filling or tableting. Poor powder flow and adhesion to equipment surfaces due to hygroscopicity.1. Ensure the manufacturing environment is humidity-controlled (ideally below 40% RH).2. Optimize the formulation by adding a combination of a glidant (e.g., colloidal silicon dioxide) and a lubricant (e.g., magnesium stearate).3. Consider granulation techniques to improve powder flow and content uniformity.
Formulation shows signs of degradation over time. Moisture absorption can lead to chemical instability.1. Review storage conditions and ensure the product is protected from moisture.2. Consider formulation strategies that provide a moisture barrier, such as microencapsulation or film coating of tablets.

Experimental Protocols

Protocol 1: Evaluation of Powder Flowability using Angle of Repose

This protocol provides a simple method to assess the effect of an anti-caking agent on the flowability of this compound powder.

Materials:

  • This compound powder (control)

  • This compound powder blended with a selected anti-caking agent (e.g., 1% w/w colloidal silicon dioxide)

  • Funnel with a fixed diameter

  • Flat, circular base with a known diameter

  • Ruler or caliper

  • Spatula

Procedure:

  • Place the funnel at a fixed height above the flat circular base.

  • Carefully pour the control powder through the funnel until the apex of the powder cone reaches the tip of the funnel.

  • Measure the height (h) of the powder cone.

  • Measure the radius (r) of the base of the powder cone.

  • Calculate the angle of repose (θ) using the formula: θ = arctan(h/r).

  • Repeat steps 2-5 for the powder blended with the anti-caking agent.

  • Compare the angle of repose for the two powders. A lower angle of repose indicates better flowability.

Data Presentation:

Powder Sample Cone Height (h) (cm) Cone Radius (r) (cm) Angle of Repose (θ) Flowability
Control
+ 1% Anti-caking Agent

Flowability can be qualitatively assessed based on the angle of repose (e.g., <30° Excellent, 31-35° Good, 36-40° Fair, >41° Poor).

Protocol 2: Gravimetric Analysis of Hygroscopicity

This protocol determines the hygroscopicity of this compound by measuring its weight gain when exposed to a high-humidity environment.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing dishes (pre-dried)

  • Desiccator containing a saturated salt solution to create a high-humidity environment (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature).

  • A separate desiccator with a strong desiccant (e.g., anhydrous calcium sulfate) for pre-drying.

Procedure:

  • Dry the weighing dishes in an oven and cool them in the desiccator with the strong desiccant.

  • Accurately weigh approximately 1 gram of this compound into a pre-weighed, dry weighing dish. Record the initial weight (W_initial).

  • Place the weighing dish with the powder into the desiccator with the saturated salt solution.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish and quickly weigh it. Record the weight (W_t).

  • Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(W_t - W_initial) / W_initial] * 100.

  • Plot the percentage weight gain against time to observe the rate and extent of moisture absorption.

Data Presentation:

Time (hours) Weight (g) Weight Gain (g) % Weight Gain
000
1
2
4
8
24

Visualizations

experimental_workflow_flowability cluster_prep Sample Preparation cluster_measurement Angle of Repose Measurement cluster_analysis Data Analysis prep1 Control Powder: o-Acetyl-L-carnitine HCl measure1 Pour powder through a fixed funnel prep1->measure1 prep2 Test Powder: Blend with Anti-caking Agent prep2->measure1 measure2 Measure height (h) and radius (r) of the cone measure1->measure2 measure3 Calculate θ = arctan(h/r) measure2->measure3 analysis1 Compare θ of Control and Test Powders measure3->analysis1 analysis2 Lower θ indicates better flowability analysis1->analysis2

Caption: Workflow for Evaluating Powder Flowability.

logical_relationship_clumping cluster_cause Root Cause cluster_environmental Environmental Factor cluster_mechanism Mechanism cluster_effect Effect cluster_prevention Prevention Strategies cause o-Acetyl-L-carnitine HCl is Highly Hygroscopic environment Exposure to Atmospheric Moisture (High RH) mechanism Moisture Absorption by Powder environment->mechanism effect Powder Clumping / Caking mechanism->effect prevention1 Controlled Storage (Low RH, Desiccants) effect->prevention1 prevention2 Use of Excipients (e.g., Glidants) effect->prevention2 prevention3 Formulation Techniques (e.g., Microencapsulation) effect->prevention3

Caption: Cause and Prevention of Powder Clumping.

References

addressing batch-to-batch variability of o-Acetyl-L-carnitine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of o-Acetyl-L-carnitine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound (ALCAR) is the acetylated form of L-carnitine, a naturally occurring amino acid derivative.[1] It plays a crucial role in energy metabolism by facilitating the transport of fatty acids into the mitochondria for beta-oxidation.[1] ALCAR also acts as a donor of acetyl groups, which can be used in the synthesis of the neurotransmitter acetylcholine.[2][3] Due to its involvement in these fundamental cellular processes, it is widely investigated for its neuroprotective, cognitive-enhancing, and antioxidant properties.[1]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability of this compound can arise from several factors during manufacturing and handling. These include:

  • Purity: Different batches may have varying levels of purity.

  • Impurities: The profile and concentration of impurities can differ between batches.

  • Degradation: this compound is susceptible to hydrolysis, especially under improper storage conditions (e.g., high humidity, elevated temperatures, or basic pH).[4]

  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[5]

Q3: How should this compound be properly stored to maintain its integrity?

A3: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

  • Temperature: Store the solid powder at 2-8°C.[5][6]

  • Atmosphere: Keep the container tightly sealed in a dry and well-ventilated area to protect it from moisture.[5]

  • Solutions: Stock solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months to minimize degradation.[2][6] Avoid repeated freeze-thaw cycles.[6]

Q4: What are the potential impacts of batch-to-batch variability on my experiments?

A4: Inconsistent quality of this compound can lead to significant experimental artifacts and a lack of reproducibility. Potential impacts include:

  • Altered Biological Activity: Impurities or degradation products may have their own biological effects, leading to unexpected or inconsistent results in cell-based assays or animal studies.[7][8]

  • Inaccurate Dosing: If the purity of a batch is lower than specified, the actual concentration of the active compound in your experiments will be lower than intended.

  • Variability in Pharmacokinetics: Differences in purity and impurity profiles can affect the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal studies.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: You may be using different batches of this compound with varying purity or impurity profiles.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always request and compare the CoAs for each batch. Pay close attention to the purity, impurity levels, and analytical methods used for characterization.

  • Perform Quality Control Testing: If you suspect variability, consider performing in-house quality control tests such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and identity of each batch.

  • Standardize Handling Procedures: Ensure that all lab members are following the same protocol for preparing and storing this compound solutions to minimize variability introduced during experimental setup.

Issue 2: Lower than Expected Biological Activity

Possible Cause: The this compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Check Storage Conditions: Verify that the compound has been stored at the recommended temperature (2-8°C) and protected from moisture.[5]

  • Prepare Fresh Solutions: this compound is susceptible to hydrolysis in solution.[4] It is best practice to prepare solutions fresh for each experiment.

  • pH of Solutions: Ensure the pH of your experimental buffers is not basic (pH > 7), as this can accelerate the degradation of the compound.[4]

Data Presentation

Table 1: Summary of typical purity specifications for this compound from various suppliers.

Supplier/SourcePurity Specification
AbMole BioScience>99%[6]
MedchemExpressNot specified
Selleck Chemicals98%[11]
Sigma-Aldrich (Analytical Standard)≥96.0% (HPLC)[12]
Sigma-Aldrich (Titration)≥99%
Chem-Impex≥ 98% (Assay by titration)[13]

Experimental Protocols

Key Experiment: Purity and Identity Verification by HPLC

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC.

Objective: To confirm the identity and determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or formic acid

  • C18 analytical column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid). A common mobile phase composition is a gradient of acetonitrile in water.[14]

  • Standard Solution Preparation: Accurately weigh a known amount of a certified this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Prepare a sample solution of the this compound batch to be tested by dissolving a known amount in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid)[14]

    • Flow Rate: Typically 1.0 mL/min

    • Detection: UV at 210-225 nm[15][16]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation:

    • Identity: The retention time of the major peak in the sample chromatogram should match the retention time of the reference standard.

    • Purity: Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram. Quantify the concentration using the calibration curve generated from the reference standards.

Mandatory Visualizations

experimental_workflow Workflow for Addressing Batch-to-Batch Variability cluster_procurement Procurement & Initial Assessment cluster_qc In-House Quality Control cluster_decision Decision & Usage receive Receive New Batch of This compound request_coa Request & Review Certificate of Analysis (CoA) receive->request_coa compare_coa Compare with Previous Batch CoAs request_coa->compare_coa hplc Perform HPLC Analysis (Purity & Identity) compare_coa->hplc If discrepancies or for critical experiments accept Batch Accepted for Use compare_coa->accept Consistent & Meets Specs compare_results Compare HPLC Data with CoA hplc->compare_results compare_results->accept Consistent reject Batch Rejected (Contact Supplier) compare_results->reject Inconsistent proceed Proceed with Standardized Experiments accept->proceed

Caption: Workflow for verifying the quality of new batches of this compound.

signaling_pathway Potential Impact of Impurities on Cellular Pathways cluster_compound Supplied Compound cluster_pathways Cellular Processes cluster_outcomes Experimental Outcomes alcar o-Acetyl-L-carnitine hydrochloride energy Mitochondrial Energy Production (Beta-Oxidation) alcar->energy Facilitates Fatty Acid Transport neurotransmission Acetylcholine Synthesis alcar->neurotransmission Provides Acetyl Group impurities Impurities / Degradants impurities->energy Inhibition? impurities->neurotransmission Interference? other_pathways Off-Target Effects (e.g., unexpected signaling) impurities->other_pathways desired_effect Desired Biological Effect energy->desired_effect neurotransmission->desired_effect confounding_effect Confounding Results other_pathways->confounding_effect

References

Technical Support Center: Optimizing Acetyl-L-Carnitine (ALCAR) Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing Acetyl-L-Carnitine (ALCAR) dosage for in vivo neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for ALCAR in in vivo neuroprotection studies?

A1: A common starting dose for ALCAR in rodent models of neurodegeneration is 100 mg/kg, administered intraperitoneally (i.p.).[1][2] This dosage has shown efficacy in models of traumatic brain injury (TBI), spinal cord injury, and Parkinson's disease.[1][2][3] However, the optimal dose can vary significantly depending on the animal model, the nature of the neurological insult, and the administration route. For instance, in some stroke models, a higher dose of 400 mg/kg/day administered chronically was found to be effective, while lower chronic doses were not.[4] Therefore, it is crucial to perform dose-response studies to determine the most effective dosage for your specific experimental conditions.

Q2: What are the different routes of administration for ALCAR in animal studies, and which one should I choose?

A2: The most common routes of administration for ALCAR in in vivo neuroprotection studies are intraperitoneal (i.p.) injection, oral gavage, and supplementation in drinking water.

  • Intraperitoneal (i.p.) Injection: This method ensures rapid and complete absorption, bypassing first-pass metabolism. It is often used for acute or sub-acute treatment paradigms.[1][2][5]

  • Oral Gavage: This allows for precise oral dosing but can be stressful for the animals if not performed correctly.[6]

  • Drinking Water: This method is suitable for chronic administration and is less stressful for the animals. However, it can be challenging to control the exact dosage as it depends on the animal's water consumption, which can vary.[7]

The choice of administration route depends on the experimental design, including the desired onset of action and the duration of the treatment.

Q3: I am observing high variability in my results. What could be the potential causes?

A3: High variability in in vivo studies with ALCAR can stem from several factors:

  • Improper Administration Technique: Incorrect oral gavage can lead to incomplete dosing or aspiration.[6] For i.p. injections, ensuring the injection is truly intraperitoneal and not into other tissues is critical.[5]

  • Formulation Instability: ALCAR can be sensitive to degradation. It is recommended to prepare fresh solutions for each experiment or validate the stability of stored solutions.[6]

  • Animal-to-Animal Variability: Physiological differences between individual animals can lead to variations in drug absorption and metabolism.[6] Increasing the sample size per group can help mitigate this.[6]

  • Saturated Absorption: The transporter responsible for ALCAR absorption (OCTN2) can become saturated at higher doses, leading to non-linear pharmacokinetics.[6]

Q4: What are the known mechanisms of neuroprotection for ALCAR?

A4: ALCAR exerts its neuroprotective effects through multiple mechanisms:

  • Enhanced Mitochondrial Function: ALCAR facilitates the transport of fatty acids into the mitochondria for beta-oxidation, thereby improving energy production (ATP synthesis).[1][7]

  • Increased Acetylcholine Synthesis: ALCAR donates its acetyl group for the synthesis of the neurotransmitter acetylcholine, which is crucial for cognitive function.[5][7]

  • Antioxidant Effects: ALCAR can reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.[8][9][10]

  • Inhibition of Excitotoxicity: ALCAR can protect neurons from damage caused by excessive glutamate stimulation.[8][9][10]

  • Modulation of Apoptosis: ALCAR can inhibit programmed cell death by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Activation of Pro-survival Signaling Pathways: ALCAR has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in neurogenesis and cell survival.[2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or inconsistent plasma/tissue concentrations of ALCAR Improper administration technique (e.g., incorrect oral gavage).[6]Ensure proper training and consistent technique for all personnel. Use flexible feeding tubes for oral gavage to minimize injury risk.[6]
Formulation instability.[6]Prepare fresh ALCAR solutions for each experiment. Validate the stability of stored solutions under your experimental conditions.[6]
Saturation of the OCTN2 transporter at high doses.[6]Conduct pilot dose-ranging studies to identify an optimal dose that avoids saturating the absorption mechanism.[6]
High variability in behavioral or histological outcomes Animal-to-animal variability in drug metabolism and response.[6]Increase the number of animals per group to improve statistical power.[6]
Inconsistent timing of drug administration and behavioral testing.Standardize all experimental procedures, including the time of day for injections and behavioral assessments.
Presence of confounding factors (e.g., stress from handling).Acclimatize animals to the experimental procedures and handling to minimize stress.
Lack of neuroprotective effect Suboptimal dosage.Perform a dose-response study to determine the effective dose range for your specific model.
Inappropriate timing of administration relative to the injury.The therapeutic window for ALCAR can be narrow. Test different administration time points (pre-injury, immediately post-injury, and delayed).
Poor bioavailability with the chosen administration route.Consider a different administration route (e.g., i.p. instead of oral) to improve bioavailability.

Quantitative Data Summary

Table 1: Effective ALCAR Dosages in Various In Vivo Neuroprotection Models

Animal Model Neurological Condition Dosage Administration Route Key Findings Reference
Immature RatTraumatic Brain Injury (TBI)100 mg/kg (multiple doses)Intraperitoneal (i.p.)Reduced neurologic impairment and cortical lesion volume.[1][3]
RatFocal Cerebral Ischemia (Stroke)400 mg/kg/day (chronic)Intraperitoneal (i.p.)Significantly reduced infarct size.[4]
RatParkinson's Disease (6-OHDA model)100 mg/kg/dayIntraperitoneal (i.p.)Suppressed glial activation, improved antioxidant status, and rescued dopaminergic neurons.[2]
CanineCardiac Arrest100 mg/kg initial, then 50 mg/kgIntravenous (i.v.)Improved neurologic outcome.[8]
MouseAlzheimer's Disease (Hyperhomocysteinemia model)50 and 100 mg/kgOral (p.o.)Improved cognitive disabilities and reduced cholinergic abnormalities.[11]
RatSpinal Cord Injury300 mg/kgIntraperitoneal (i.p.)Reduced lesion volume and improved mitochondrial respiration.[1]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of ALCAR in Rodents

Objective: To administer ALCAR via i.p. injection to investigate its neuroprotective effects.

Materials:

  • Acetyl-L-Carnitine (ALCAR) powder

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% Ethanol

Procedure:

  • Preparation of ALCAR Solution:

    • On the day of the experiment, weigh the required amount of ALCAR powder based on the desired dosage (e.g., 100 mg/kg).[5]

    • Dissolve the ALCAR powder in sterile saline to a final concentration that allows for an appropriate injection volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[5] For a 100 mg/kg dose in a 10 mL/kg injection volume, the concentration would be 10 mg/mL.[5]

    • Vortex the solution until the ALCAR is completely dissolved.[5]

    • For repeated injections, filter the solution through a 0.22 µm sterile filter to ensure sterility.[5]

  • Animal Preparation and Injection:

    • Weigh the animal to accurately calculate the injection volume.[5]

    • Gently restrain the animal.[5]

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[5]

    • Disinfect the injection site with 70% ethanol.[5]

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.[5]

    • Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate incorrect placement.[5]

    • Inject the calculated volume of the ALCAR solution slowly and smoothly.[5]

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.[5]

Protocol 2: Oral Gavage Administration of ALCAR in Rats

Objective: To administer a precise oral dose of ALCAR to rats.

Materials:

  • ALCAR solution (prepared as in Protocol 1, vehicle can be water or saline)

  • Flexible feeding/gavage needle appropriate for the size of the rat

  • Syringe

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the rat to determine the correct dosing volume (typically 10-20 ml/kg, not to exceed 20 ml/kg).[12]

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[12]

    • Draw the calculated volume of ALCAR solution into the syringe and attach the gavage needle.

  • Administration:

    • Gently but firmly restrain the rat to immobilize its head and body.[12]

    • Hold the rat in an upright position and extend its head back to straighten the path to the esophagus.[12]

    • Introduce the gavage needle into the mouth, slightly to one side, and advance it gently over the tongue into the esophagus.[12] The needle should pass smoothly without force. If resistance is met, withdraw and reinsert.[12]

    • Advance the needle to the pre-measured mark.

    • Administer the solution slowly.[12]

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

ALCAR_Signaling_Pathways cluster_Mitochondria Mitochondrial Energy & Apoptosis cluster_Cytosol Cytosolic Signaling cluster_Outcome Cellular Outcome ALCAR_mito ALCAR AcetylCoA Acetyl-CoA ALCAR_mito->AcetylCoA Carnitine Acetyltransferase Bax Bax ↓ ALCAR_mito->Bax Bcl2 Bcl-2 ↑ ALCAR_mito->Bcl2 TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP ↑ TCA_Cycle->ATP Neuroprotection Neuroprotection ATP->Neuroprotection Apoptosis Apoptosis ↓ Bax->Apoptosis Bcl2->Apoptosis Apoptosis->Neuroprotection ALCAR_cyto ALCAR Acetyl_Group Acetyl Group ALCAR_cyto->Acetyl_Group GSK3B GSK-3β ↓ ALCAR_cyto->GSK3B OxidativeStress Oxidative Stress ↓ ALCAR_cyto->OxidativeStress ACh Acetylcholine ↑ Acetyl_Group->ACh Choline Choline Choline->ACh Choline Acetyltransferase ACh->Neuroprotection BetaCatenin β-catenin (nuclear) ↑ GSK3B->BetaCatenin Neurogenesis Neurogenesis ↑ BetaCatenin->Neurogenesis Neurogenesis->Neuroprotection OxidativeStress->Neuroprotection

Caption: Key neuroprotective signaling pathways modulated by ALCAR.

Experimental_Workflow start Study Design & Hypothesis Definition model_selection Select Animal Model (e.g., TBI, Stroke, AD) start->model_selection dosage_determination Determine ALCAR Dosage & Administration Route (Pilot/Dose-Response Study) model_selection->dosage_determination acclimatization Animal Acclimatization (1-2 weeks) dosage_determination->acclimatization baseline Baseline Measurements (e.g., Behavioral Tests, Imaging) acclimatization->baseline groups Randomize into Groups (ALCAR vs. Vehicle Control) baseline->groups administration ALCAR / Vehicle Administration groups->administration monitoring Monitor Animal Health & Behavior administration->monitoring endpoint Endpoint Measurements (Behavioral, Histological, Biochemical) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo ALCAR studies.

Troubleshooting_Logic cluster_Dosage Dosage & Formulation cluster_Admin Administration cluster_Model Experimental Model issue Issue: Lack of Efficacy or High Variability dose_check Is the dose optimized? (Dose-response study performed?) issue->dose_check route_check Is the administration route appropriate? issue->route_check timing_check Is the treatment timing optimal? issue->timing_check formulation_check Is the formulation stable? (Freshly prepared?) dose_check->formulation_check Yes bioavailability_check Is bioavailability sufficient? formulation_check->bioavailability_check Yes solution Refine Protocol bioavailability_check->solution technique_check Is the administration technique consistent? route_check->technique_check Yes technique_check->solution variability_check Is animal variability controlled? (Adequate n-size?) timing_check->variability_check Yes variability_check->solution

Caption: Troubleshooting logic for ALCAR in vivo experiments.

References

Acetyl-L-Carnitine Experiments: A Technical Support Center for Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl-l-carnitine (ALCAR). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with acetyl-l-carnitine, from sample preparation and analysis to cellular assays.

Section 1: Analytical & Sample Preparation Issues

Q1: Why am I seeing inconsistent concentrations of ALCAR in my samples when using HPLC or LC-MS/MS?

A1: Inconsistent quantification of acetyl-l-carnitine can stem from several factors, primarily related to sample stability and preparation. ALCAR is susceptible to hydrolysis, especially at basic pH.

Troubleshooting Guide: Inconsistent Quantification

  • pH of Solutions: Acetyl-l-carnitine is unstable in solutions with a pH greater than 9, hydrolyzing back to L-carnitine.[1][2] Ensure all your buffers and solvents are at a neutral or slightly acidic pH.[1][2]

  • Temperature and Storage: While stable for over 30 days at room temperature or refrigerated when dissolved in water (pH 5.2), prolonged storage at elevated temperatures can lead to degradation.[1][2] Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C to halt enzymatic activity.

  • Sample Handling: Minimize freeze-thaw cycles of your samples. During sample preparation, keep samples on ice to reduce the risk of enzymatic or chemical degradation.

  • Internal Standard: Use a stable isotope-labeled internal standard, such as d3-Acetyl-L-Carnitine, to account for variability in extraction efficiency and instrument response.

Q2: My ALCAR stock solution seems to be degrading. What is the stability of ALCAR in aqueous solutions?

A2: The stability of acetyl-l-carnitine in aqueous solutions is highly dependent on pH and temperature. It is most stable in neutral to acidic conditions.[1][2]

Data Presentation: Stability of Acetyl-L-Carnitine in Aqueous Solution

pHTemperature (°C)Remaining ALCAR after 1 hourEstimated Time for 15% Degradation
5.225>99%38 days
5.28>99%234 days
11Room Temperature72.6%Not Applicable
12Room Temperature4.2%Not Applicable

Data compiled from studies on ALCAR stability.[1][2]

Q3: I am having issues with peak shape (tailing, fronting, splitting) in my HPLC analysis of ALCAR. What could be the cause?

A3: Poor peak shape in HPLC is a common issue that can often be resolved by systematically checking your HPLC system and methodology.

Troubleshooting Guide: HPLC Peak Shape Issues

  • Tailing Peaks: Often caused by secondary interactions between ALCAR and the column's stationary phase, or column contamination. Consider adjusting the mobile phase pH or using a different column.

  • Fronting Peaks: This may be due to overloading the column with too much sample. Try diluting your sample.

  • Split Peaks: Can be a result of a clogged frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase. Ensure your samples are fully dissolved in a solvent compatible with the mobile phase.

Section 2: In Vitro & Cellular Experiment Issues

Q1: I am not observing the expected neuroprotective or metabolic effects of ALCAR in my cell culture experiments. What could be going wrong?

A1: The lack of an expected biological response to acetyl-l-carnitine in cell culture can be due to a variety of factors, including the health of the cells, the concentration of ALCAR used, and the experimental conditions.

Troubleshooting Guide: Inconsistent Biological Effects

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.

  • ALCAR Concentration: The effective concentration of ALCAR can vary between cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Duration of Treatment: The timing of ALCAR treatment can be critical. For example, some studies on neuroprotection involve chronic exposure to ALCAR for several days.[3]

  • Serum in Media: Components in fetal bovine serum (FBS) can sometimes interact with experimental compounds. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cells.

Q2: My cell viability assay (e.g., MTT) results are inconsistent after treating with ALCAR. How can I improve reproducibility?

A2: Reproducibility in cell viability assays requires careful attention to detail at each step of the protocol.

Troubleshooting Guide: Cell Viability Assay Variability

  • Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Inconsistent cell numbers will lead to variability in the final absorbance readings.

  • Incubation Times: Adhere strictly to the recommended incubation times for both the ALCAR treatment and the MTT reagent.

  • Complete Solubilization: After adding the solubilization solution, ensure that the formazan crystals are completely dissolved before reading the plate. Incomplete dissolution is a common source of error.

  • Background Controls: Always include wells with media and the assay reagents but no cells to serve as a background control.

Experimental Protocols

Protocol 1: Quantification of Acetyl-L-Carnitine in Plasma by HPLC-UV

This protocol describes a method for the determination of acetyl-l-carnitine in human plasma, which requires a derivatization step to allow for UV detection.

1. Sample Preparation and Protein Precipitation: a. To 100 µL of plasma, add a known amount of an appropriate internal standard. b. Add 1 mL of a 9:1 (v/v) acetonitrile/methanol solution to precipitate proteins. c. Vortex the mixture thoroughly. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein. e. Carefully transfer the supernatant to a clean tube.

2. Derivatization: a. The carboxyl group of ALCAR needs to be derivatized with a chromophore. A common derivatizing agent is p-bromophenacyl bromide. b. The supernatant from the previous step is dried down under a stream of nitrogen. c. The dried residue is reconstituted in a solution containing p-bromophenacyl bromide and a catalyst (e.g., 18-crown-6) in a suitable solvent like acetonitrile. d. The mixture is heated (e.g., at 60°C) for a specific time to allow the derivatization reaction to complete.[4]

3. HPLC-UV Analysis: a. Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). b. Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol.[5] c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 260 nm for p-bromophenacyl bromide derivatives).[6] e. Injection Volume: 20 µL. f. Quantification: The concentration of ALCAR is determined by comparing the peak area of the ALCAR derivative to that of the internal standard and referencing a standard curve prepared in a similar matrix.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for assessing the effect of acetyl-l-carnitine on cell viability.

1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Treatment with Acetyl-L-Carnitine: a. Prepare a stock solution of ALCAR in a suitable solvent (e.g., sterile water or PBS). b. On the day of treatment, prepare serial dilutions of ALCAR in culture medium to achieve the desired final concentrations. c. Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ALCAR. Include vehicle-only control wells. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. At the end of the ALCAR treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. d. Carefully remove the medium containing MTT. e. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance. c. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Workflows

ALCAR_Metabolism cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 Carnitine_cyto L-Carnitine CPT1 CPT1 ALCAR_cyto Acetyl-L-Carnitine ALCAR_matrix Acetyl-L-Carnitine ALCAR_cyto->ALCAR_matrix Transporter CPT1->Carnitine_cyto CoA CACT CACT CACT->AcylCarnitine Carnitine_matrix L-Carnitine CACT->Carnitine_matrix CPT2 CPT2 AcylCarnitine->CACT AcylCoA_matrix Fatty Acyl-CoA AcylCarnitine->AcylCoA_matrix CPT2 BetaOx β-Oxidation AcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Carnitine_matrix->CACT ALCAR_matrix->AcetylCoA Provides Acetyl Group AMPK_Signaling ALCAR Acetyl-L-Carnitine AMPK AMPK ALCAR->AMPK Activates InsulinResistance Insulin Resistance ALCAR->InsulinResistance Inhibits PGC1a PGC-1α AMPK->PGC1a Activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Promotes MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Induces TNFa TNF-α TNFa->InsulinResistance Induces Troubleshooting_Workflow Start Inconsistent Experimental Results CheckSample Check Sample Integrity - Stability (pH, Temp) - Storage Conditions - Freeze-Thaw Cycles Start->CheckSample SampleOK Sample OK? CheckSample->SampleOK CheckProtocol Review Experimental Protocol - Reagent Concentrations - Incubation Times - Cell Health/Density ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK CheckInstrument Verify Instrument Performance - HPLC/MS Calibration - Detector Settings - Plate Reader Function InstrumentOK Instrument Calibrated? CheckInstrument->InstrumentOK SampleOK->CheckProtocol Yes OptimizeSample Optimize Sample Prep - Use Fresh Solutions - Add Internal Standard SampleOK->OptimizeSample No ProtocolOK->CheckInstrument Yes OptimizeProtocol Optimize Protocol - Titrate ALCAR Conc. - Adjust Incubation Time ProtocolOK->OptimizeProtocol No CalibrateInstrument Calibrate/Service Instrument InstrumentOK->CalibrateInstrument No End Consistent Results InstrumentOK->End Yes OptimizeSample->CheckSample OptimizeProtocol->CheckProtocol CalibrateInstrument->CheckInstrument

References

stability of o-Acetyl-L-carnitine hydrochloride in aqueous solution at 37°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of o-Acetyl-L-carnitine hydrochloride in aqueous solutions, with a specific focus on conditions at 37°C.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for o-Acetyl-L-carnitine in an aqueous solution?

The primary degradation pathway for o-Acetyl-L-carnitine in aqueous solutions is the hydrolysis of the ester bond. This reaction yields L-carnitine and acetic acid as its products. This process is significantly influenced by the pH and temperature of the solution.

ALCAR o-Acetyl-L-carnitine PROD L-carnitine + Acetic Acid ALCAR->PROD Hydrolysis (H₂O, pH, Temp)

Caption: Hydrolysis of o-Acetyl-L-carnitine.

Q2: How stable is this compound in an aqueous solution at 37°C?

The stability is critically dependent on the pH of the solution. This compound is relatively stable in aqueous solutions at neutral to acidic pH but becomes unstable in basic conditions (pH > 9).[1][2]

A kinetic study conducted at pH 5.2 established a formula to predict the degradation rate constant (k) at different temperatures: ln(k) = -8650.1/T + 20.344 (where T is in Kelvin).[1][2] Based on this, we can estimate the stability at a physiological temperature of 37°C (310.15 K).

Table 1: Stability of o-Acetyl-L-carnitine at pH 5.2 at Various Temperatures

Temperature (°C)Rate Constant (k) (days⁻¹)Half-Life (t½) (days)Time for 10% Degradation (t₉₀) (days)Data Source
80.0029623435.5Experimental[1][2]
250.0182385.8Experimental[1][2]
37 0.0543 12.8 1.9 Calculated *

*Calculated using the Arrhenius equation provided in the cited literature.[1][2]

In highly basic solutions, degradation is extremely rapid, even at room temperature.

Table 2: pH-Dependent Stability of o-Acetyl-L-carnitine at Room Temperature

pHPercent RemainingTimeData Source
1172.6%1 hour[1][2]
124.2%1 hour[1][2]

Q3: My experiment at 37°C shows rapid degradation of my o-Acetyl-L-carnitine. What could be the cause?

Unexpectedly rapid degradation at 37°C is almost always due to the pH of your aqueous solution. The most common cause is a basic pH (pH > 7.0), with stability decreasing dramatically at pH values above 9.[1][2]

Use the following workflow to troubleshoot the issue:

cluster_workflow Troubleshooting Workflow start Rapid Degradation Observed check_ph Measure pH of the Solution start->check_ph is_basic Is pH > 7.0? check_ph->is_basic adjust_ph Adjust pH to acidic/neutral range (e.g., pH 5.0 - 7.0) is_basic->adjust_ph Yes check_matrix Is the solution a biological matrix? is_basic->check_matrix No stable Problem likely resolved. Monitor stability. adjust_ph->stable enzyme Consider enzymatic hydrolysis. Use enzyme inhibitors or deproteinize sample. check_matrix->enzyme Yes check_matrix->stable No enzyme->stable

Caption: Workflow for troubleshooting degradation.

Q4: What is the recommended procedure for preparing and storing o-Acetyl-L-carnitine aqueous solutions?

Based on available data, follow these guidelines for optimal stability:

  • For Immediate Use: Dissolve this compound directly in your experimental buffer. If possible, ensure the final pH is between 5.0 and 7.0.

  • Aqueous Stock Solutions: Prepare stock solutions in pure water or a slightly acidic buffer (e.g., pH 5.2). When dissolved in water, solutions of o-Acetyl-L-carnitine at concentrations of 1 and 10 mg/mL are stable for at least 33 days at room temperature or under refrigeration.[1]

  • Long-Term Storage: For long-term storage, it is recommended to prepare stock solutions in an organic solvent like DMSO, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[3][4] These stock solutions can be stable for several months. Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh.[4]

Experimental Protocols

Protocol 1: Stability-Indicating Analysis by HPLC-MS/MS

This method, adapted from published literature, allows for the simultaneous quantification of o-Acetyl-L-carnitine and its primary degradant, L-carnitine.[1][2]

prep 1. Prepare Solution (e.g., 1 mg/mL in desired buffer) incubate 2. Incubate (e.g., at 37°C) prep->incubate sample 3. Collect Aliquots (at T=0, 1h, 4h, 8h, 24h, etc.) incubate->sample quench 4. Quench & Dilute (Dilute in mobile phase to stop reaction) sample->quench inject 5. HPLC-MS/MS Analysis quench->inject analyze 6. Quantify & Plot (Concentration vs. Time) inject->analyze

Caption: Workflow for a stability study.

Methodology Details:

  • Solution Preparation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in the aqueous medium of interest (e.g., 5% dextrose in water, phosphate buffer).

    • Record the initial pH.

  • Incubation:

    • Store the solution in a temperature-controlled environment at 37°C. Protect from light if photostability is also a concern.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Processing:

    • Immediately dilute the sample in the mobile phase to halt further degradation and bring it within the analytical range of the instrument.

  • Chromatographic Conditions:

    • Analytical Column: C18 column (or similar reverse-phase column).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

    • Flow Rate: ~0.3 mL/min.

    • Column Temperature: Maintained at a controlled temperature, e.g., 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • o-Acetyl-L-carnitine transition: e.g., m/z 204 -> m/z 145

      • L-carnitine transition: e.g., m/z 162 -> m/z 103

      • Internal Standard (optional but recommended): Use a stable isotope-labeled version, such as Acetyl-d3-L-carnitine.

  • Data Analysis:

    • Generate a calibration curve for both o-Acetyl-L-carnitine and L-carnitine.

    • Quantify the concentration of each compound at every time point.

    • Plot the natural logarithm of the o-Acetyl-L-carnitine concentration versus time. The slope of this line will be the negative of the degradation rate constant (-k).

References

Technical Support Center: o-Acetyl-L-carnitine hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the potential interference of o-Acetyl-L-carnitine hydrochloride (ALCAR) in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biochemical roles?

A1: this compound is the acetylated form of L-carnitine. Its main biological function is to transport acetyl-CoA into the mitochondria for energy production through the tricarboxylic acid (TCA) cycle. It acts as a donor of acetyl groups, which can be used for the synthesis of the neurotransmitter acetylcholine and for the acetylation of proteins, a key post-translational modification.[1]

Q2: Can this compound directly interfere with absorbance-based assays?

A2: Direct interference is unlikely at wavelengths commonly used for colorimetric assays (e.g., >340 nm). This compound has low UV absorptivity, with detection by HPLC-UV methods typically performed at low wavelengths such as 210 nm or 225 nm.[2][3][4] However, if your assay uses a low UV wavelength for detection, you should perform a control experiment with ALCAR alone to check for any background absorbance.

Q3: Does this compound exhibit intrinsic fluorescence?

A3: this compound is not intrinsically fluorescent. For its detection using fluorescence, it requires pre-column derivatization with a fluorescent agent like 1-aminoanthracene.[5][6] Therefore, it is unlikely to interfere with fluorescence-based assays that use common fluorophores (e.g., fluorescein, rhodamine, or their derivatives) which are excited and emit at higher wavelengths.

Q4: Could this compound interfere with enzymatic assays?

A4: Yes, interference is possible through several mechanisms:

  • Substrate/Cofactor: In assays involving carnitine acetyltransferase, ALCAR is a substrate.[7][8]

  • Enzyme Modulation: In in vitro studies, high concentrations of acetyl-L-carnitine have been shown to reduce the activity of xanthine oxidase.[9]

  • Non-enzymatic Acetylation: As an acetyl donor, there is a theoretical possibility of non-enzymatic acetylation of assay components, including the enzyme or substrate, especially at alkaline pH. This could alter enzyme activity or substrate recognition.

Q5: Is this compound known to be a promiscuous inhibitor or to form aggregates?

A5: There is no direct evidence in the reviewed literature to suggest that this compound is a promiscuous inhibitor or that it forms aggregates that would non-specifically inhibit enzymes. Studies have shown that it does not bind to albumin or plasma proteins, suggesting a low propensity for non-specific protein binding.[10]

Troubleshooting Guides

Issue 1: Unexpected results in an enzyme activity assay in the presence of this compound.

Possible Cause 1: Direct modulation of enzyme activity.

  • Troubleshooting Step: Perform a control experiment measuring the enzyme's activity in the presence of varying concentrations of ALCAR, without its potential biological target. This will determine if ALCAR directly affects the enzyme.

Possible Cause 2: Non-enzymatic acetylation of assay components.

  • Troubleshooting Step: Run a control reaction containing the enzyme and substrate with ALCAR but in the absence of the acetyltransferase (if applicable). Analyze for any modification of the substrate or enzyme. Additionally, running the assay at different pH values can be informative, as non-enzymatic acetylation is often pH-dependent.

Experimental Protocol: Control for Direct Enzyme Modulation

  • Prepare your standard enzyme assay reaction mixture (buffer, substrate, and any necessary cofactors).

  • Create a dose-response series of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) and a vehicle control.

  • Add the different concentrations of ALCAR or vehicle to the reaction mixtures.

  • Initiate the reaction by adding the enzyme.

  • Measure the reaction rate and compare the activity in the presence of ALCAR to the vehicle control.

Issue 2: High background signal in an absorbance-based assay at a low UV wavelength.

Possible Cause: Intrinsic absorbance of this compound.

  • Troubleshooting Step: Measure the absorbance of this compound at the assay wavelength in the assay buffer. If there is significant absorbance, subtract this background value from your experimental readings.

Experimental Protocol: Background Absorbance Measurement

  • Prepare solutions of this compound in your assay buffer at the same concentrations used in your experiment.

  • Use a spectrophotometer to measure the absorbance of these solutions at the detection wavelength of your assay.

  • If the absorbance is significant, subtract the corresponding value from the absorbance of your complete assay samples containing ALCAR.

Quantitative Data Summary

The following tables summarize key analytical and physical properties of this compound relevant to its potential for assay interference.

Table 1: HPLC-UV Detection Parameters for this compound

ParameterValueReference(s)
Detection Wavelength210 - 225 nm[2][3][4]
Mobile Phase ExampleAcetonitrile, water, and phosphoric acid[11]
Column ExampleReverse Phase (RP) C18 or Newcrom R1[3][11]

Table 2: Fluorescence Detection of this compound (after derivatization)

Derivatizing AgentExcitation WavelengthEmission WavelengthReference(s)
1-aminoanthracene248 nm418 nm[5][6]

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Enzyme Assay Results start Unexpected Enzyme Assay Result with ALCAR control1 Run Control: Enzyme + ALCAR (No Substrate) start->control1 control2 Run Control: Substrate + ALCAR (No Enzyme) start->control2 analysis1 Analyze for Direct Enzyme Modulation control1->analysis1 analysis2 Analyze for Non-Enzymatic Substrate Modification control2->analysis2 outcome1 ALCAR directly affects enzyme activity analysis1->outcome1 Activity Change outcome2 No direct effect on enzyme analysis1->outcome2 No Change outcome3 ALCAR modifies substrate analysis2->outcome3 Modification Detected outcome4 No substrate modification analysis2->outcome4 No Modification conclusion Identify alternative assay or correct for interference outcome1->conclusion outcome3->conclusion signaling_pathway Biochemical Role of this compound alcar o-Acetyl-L-carnitine (ALCAR) cat Carnitine Acetyltransferase alcar->cat acetylcoa Acetyl-CoA cat->acetylcoa tca TCA Cycle (Energy Production) acetylcoa->tca acetylcholine Acetylcholine (Neurotransmitter) acetylcoa->acetylcholine acetylation Protein Acetylation acetylcoa->acetylation

References

safe handling and storage procedures for o-Acetyl-L-carnitine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of o-Acetyl-L-carnitine hydrochloride (CAS: 5080-50-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms? A1: this compound is the acetylated ester of L-carnitine.[1] It is an endogenous mitochondrial metabolite that plays a crucial role in transporting acetyl groups across the mitochondrial membrane, which is essential for fatty acid metabolism and energy production.[1] Common synonyms include ALC, ALCAR, (R)-3-Acetoxy-4-(trimethylammonio)butyrate hydrochloride, and R-(-)-2-Acetyloxy-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride.[2]

Q2: What are the primary hazards associated with this compound? A2: The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4] It is important to handle the compound with appropriate personal protective equipment.

Q3: What are the recommended storage conditions for this compound? A3: this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2][5] The recommended storage temperature is 2-8°C.[2][6][7] The compound is hygroscopic, meaning it can absorb moisture from the air, so proper sealing is critical.[2][8]

Q4: What personal protective equipment (PPE) should be worn when handling this compound? A4: When handling this compound, you should wear:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[2][8]

  • Skin Protection: Protective gloves and a lab coat or long-sleeved clothing.[2][4][8]

  • Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable, an effective dust mask or respirator should be used.[4][8]

Q5: What should I do in case of accidental exposure or spillage? A5:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[2][4]

  • Inhalation: Move the individual to fresh air.[2][4]

  • Spillage: Wear appropriate PPE, avoid dust formation, and clean up the spill using an inert material (like sand or earth) before placing it in a suitable container for disposal.[2][5][8] Prevent the substance from entering drains or waterways.[2]

Troubleshooting Guides

Issue 1: The compound is not dissolving properly in water or DMSO.

  • Question: I'm having trouble dissolving this compound to the expected concentration. What could be the issue?

  • Answer:

    • Check your solvent and concentration: The solubility in water is high (reported as 50-100 mg/mL), and in DMSO it is approximately 48 mg/mL.[6][7][9][10] Ensure you are not exceeding these limits.

    • Verify compound integrity: The compound is hygroscopic.[2][8] If it has absorbed moisture, this can affect its weight and solubility characteristics. Ensure the container has been stored tightly sealed at the recommended 2-8°C.

    • Use fresh DMSO: For DMSO solutions, it is noted that moisture-absorbing DMSO can reduce solubility.[10] Always use fresh, anhydrous DMSO for the best results.

    • Aid dissolution: Gentle warming or vortexing can aid dissolution.

Issue 2: I am concerned about the stability of my prepared stock solution.

  • Question: How should I store my stock solutions of this compound and for how long are they stable?

  • Answer:

    • Storage Temperature: For long-term stability, prepared stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[11]

    • Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials.[12] This prevents contamination and degradation that can occur from repeated freeze-thaw cycles.[12]

    • Seal Vials Tightly: Ensure the vials are tightly sealed to prevent solvent evaporation and absorption of moisture.

Issue 3: I'm observing unexpected results or a lack of effect in my cell culture experiment.

  • Question: My experiment with this compound is not producing the expected biological effect. What should I check?

  • Answer:

    • Solution Integrity: Confirm that your stock solution was prepared correctly and stored properly to avoid degradation (see Issue 2). Consider preparing a fresh stock solution.

    • Final Concentration: Double-check the calculations for your final working concentration in the cell culture media.

    • Compound Purity: Verify the purity of the compound from the supplier's certificate of analysis.

    • Cell Health: Ensure the cells are healthy and in the appropriate growth phase for your experiment. Cellular uptake and response can be affected by the overall health of the cell culture.

    • Experimental Controls: Review your positive and negative controls to ensure the experimental system is working as expected.

Quantitative Data

ParameterValueReference(s)
Molecular Weight 239.70 g/mol
Appearance White to off-white powder[7][9]
Melting Point ~194 °C (decomposes)[7]
Storage Temperature 2-8°C[2][6][7]
Solubility in Water 50 - 100 mg/mL[6][7][9]
Solubility in DMSO ~48 mg/mL[10]
Stock Solution Stability 1 month at -20°C; 6 months at -80°C[11]

Experimental Protocols

Protocol: Preparation of a 100 mM Aqueous Stock Solution

  • Pre-analysis:

    • Calculate the required mass of this compound. For 10 mL of a 100 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.1 mol/L x 0.01 L x 239.70 g/mol = 0.2397 g (or 239.7 mg)

    • Ensure all necessary PPE (lab coat, gloves, safety glasses) is worn.

  • Procedure:

    • Weigh out 239.7 mg of this compound powder in a suitable container.

    • Add approximately 8 mL of sterile, purified water (e.g., Milli-Q or equivalent) to the powder.

    • Vortex or stir the mixture until the solid is completely dissolved.

    • Once dissolved, transfer the solution to a 10 mL volumetric flask.

    • Rinse the weighing container with a small amount of purified water and add the rinse to the volumetric flask to ensure a complete transfer.

    • Add purified water to the flask until the bottom of the meniscus reaches the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Post-procedure & Storage:

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes (aliquots).

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[11] Avoid repeated freeze-thaw cycles.[12]

Visualizations

Safe_Handling_Workflow start Start: Obtain o-Acetyl-L-carnitine HCl prep Preparation: Wear Required PPE (Gloves, Goggles, Lab Coat) start->prep Before use handling Handling: Weigh/handle in a well-ventilated area (e.g., fume hood) prep->handling dissolution Dissolution: Prepare stock solution according to protocol handling->dissolution For experimental use storage_solid Store Solid: - Tightly sealed - 2-8°C - Dry location handling->storage_solid If not using immediately storage_solution Store Solution: - Aliquot into single-use tubes - Tightly sealed - Store at -20°C or -80°C dissolution->storage_solution cleanup Cleanup & Disposal: - Decontaminate work area - Dispose of waste according to institutional guidelines dissolution->cleanup After use storage_solid->prep Future use storage_solution->cleanup After experiment end End cleanup->end Troubleshooting_Workflow start Issue Encountered: Unexpected Experimental Results check_solution Is the stock solution freshly prepared and stored correctly? start->check_solution check_purity Was the compound purity verified via CoA? check_solution->check_purity Yes action_remake Action: Prepare a fresh stock solution from pure solid. check_solution->action_remake No check_calcs Are all calculations for dilutions and final concentrations correct? check_purity->check_calcs Yes action_reorder Action: Order new compound from a reliable supplier. check_purity->action_reorder No check_cells Are the cells healthy and controls working? check_calcs->check_cells Yes action_recalculate Action: Review and recalculate all concentrations. check_calcs->action_recalculate No action_culture Action: Review cell culture technique and experimental setup. check_cells->action_culture No resolve Problem Likely Resolved check_cells->resolve Yes action_remake->resolve action_recalculate->resolve action_reorder->resolve action_culture->resolve

References

Technical Support Center: ALCAR Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetyl-L-carnitine (ALCAR) and its delivery across the blood-brain barrier (BBB) in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ALCAR transport across the blood-brain barrier?

A1: ALCAR is primarily transported across the BBB by the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5.[1][2][3][4][5] This is a sodium-dependent, carrier-mediated transport system.[4][6] Evidence also suggests a potential affinity for the GABA transport system, indicating a low-affinity carrier system may also be involved.[6]

Q2: I am observing lower than expected ALCAR concentrations in the brain. What are the potential causes?

A2: Several factors can contribute to low brain uptake of ALCAR:

  • Transporter Saturation: The OCTN2 transporter is saturable.[4] High systemic concentrations of ALCAR may lead to transporter saturation, limiting the rate of brain entry.

  • Competitive Inhibition: Various compounds can competitively inhibit ALCAR transport via OCTN2. This includes endogenous molecules like L-carnitine and certain drugs.[2][6] For instance, some acetylcholinesterase inhibitors such as donepezil and galantamine have been shown to competitively inhibit ALCAR uptake.[1][2]

  • ALCAR Instability: ALCAR is susceptible to hydrolysis, especially at a basic pH.[7] Ensure that your formulation is prepared and stored correctly to prevent degradation before and during administration.

  • Animal Model Variability: The expression and function of OCTN2 can vary between species and even strains of animals. Studies have utilized wild-type and functionally deficient (jvs) mice to demonstrate the critical role of OCTN2.[1][5]

  • Anesthesia and Experimental Conditions: The physiological state of the animal, including the type of anesthesia used, can influence cerebral blood flow and BBB transport kinetics.

Q3: Are there any known inhibitors I should be aware of when designing my experiments?

A3: Yes, several compounds are known to inhibit ALCAR transport across the BBB, primarily through interaction with the OCTN2 transporter. It is crucial to consider these if they are part of your experimental design or if the animals have been pre-treated with other compounds.

Troubleshooting Guides

Issue 1: High Variability in Brain ALCAR Concentrations Between Animals
  • Possible Cause: Inconsistent administration of ALCAR, leading to variable plasma concentrations.

  • Troubleshooting Steps:

    • Standardize Administration Route and Technique: Ensure consistent and accurate dosing for all animals. For oral gavage, verify proper placement to avoid incomplete dosage. For intravenous injections, ensure the full dose is delivered into circulation.

    • Monitor Plasma Concentrations: Collect blood samples at consistent time points post-administration to correlate plasma ALCAR levels with brain concentrations. This can help identify outliers due to administration errors.

    • Control for Physiological Variables: Factors such as age, weight, and fasting state can influence drug metabolism and transport. Ensure these are consistent across your experimental groups.

  • Possible Cause: Variability in the integrity of the blood-brain barrier.

  • Troubleshooting Steps:

    • Assess BBB Integrity: In a subset of animals, consider using a marker of BBB permeability, such as Evans blue or sodium fluorescein, to ensure the barrier is intact and not compromised by experimental procedures.

    • Consistent Surgical Procedures: If surgical interventions like cannula implantation for microdialysis are used, ensure consistent and minimally invasive techniques to avoid localized BBB disruption.

Issue 2: ALCAR Degradation in Experimental Formulations
  • Possible Cause: Improper pH of the vehicle solution.

  • Troubleshooting Steps:

    • pH Optimization: ALCAR is most stable in neutral to acidic aqueous solutions. It is unstable at a pH greater than 9.[7] Prepare your ALCAR solutions in a vehicle with a pH around 5.2 for optimal stability.[7]

    • Fresh Preparation: Prepare ALCAR solutions fresh on the day of the experiment. If storage is necessary, store at 4°C to 8°C, where it has been shown to be stable for over 30 days when dissolved in water at an appropriate pH.[7]

    • Stability Testing: If using a novel formulation, perform a stability study under your experimental conditions (temperature, light exposure) to confirm ALCAR integrity over the duration of your experiment.

Data Presentation

Table 1: Kinetic Parameters of ALCAR Transport Across the Blood-Brain Barrier

ParameterValueSpecies/ModelMethodReference
Km 1.92 mMMouse brain slicesKinetic Analysis[6]
Vmax 1.96 µmol/min per mlMouse brain slicesKinetic Analysis[6]
Km 31.3 +/- 11.6 µMImmortalized rat BCECs (RBEC1)In vitro uptake[4]
Brain Uptake Index 2.4 +/- 0.2MouseIn vivo[6]

Table 2: IC50 Values of Competitive Inhibitors for ALCAR Uptake

InhibitorIC50 (µM)In Vitro ModelReference
Donepezil 45.3TR-BBB cells[1][2]
Tacrine 74.0TR-BBB cells[1][2]
Galantamine 459TR-BBB cells[1][2]
Rivastigmine 800TR-BBB cells[1][2]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Brain Extracellular ALCAR

This protocol is adapted from methodologies described for measuring drug transport across the BBB using in vivo microdialysis.[8][9]

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Place the animal in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., thalamus, cortex). The probe's membrane should be positioned within the brain parenchyma.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours to ensure the BBB has resealed.

  • Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a designated period before ALCAR administration to establish a stable baseline.

  • ALCAR Administration: Administer ALCAR via the desired route (e.g., intravenous, intraperitoneal).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for ALCAR concentration using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the in vivo recovery of ALCAR to determine the absolute extracellular concentration in the brain.

Protocol 2: In Situ Brain Perfusion to Determine ALCAR Uptake

This protocol is a modification of the in situ brain perfusion technique used to study BBB transport.

  • Animal Preparation: Anesthetize the animal and expose the common carotid artery.

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusion with a warmed (37°C), oxygenated physiological buffer to wash out the cerebral blood.

  • ALCAR Infusion: Switch to a perfusion buffer containing a known concentration of radiolabeled or unlabeled ALCAR for a short duration (e.g., 30-60 seconds).

  • Termination: Stop the perfusion and immediately decapitate the animal.

  • Brain Extraction and Analysis: Rapidly remove the brain, and dissect the desired regions. Homogenize the brain tissue and analyze for ALCAR content. For radiolabeled ALCAR, use a scintillation counter. For unlabeled ALCAR, use LC-MS/MS.

  • Calculation of Uptake: Calculate the brain uptake clearance (K_in) or the brain uptake index by normalizing the amount of ALCAR in the brain to the concentration in the perfusate and the perfusion time.

Mandatory Visualization

ALCAR_BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ECF ALCAR_blood ALCAR OCTN2 OCTN2 Transporter ALCAR_blood->OCTN2 High Affinity, Na+ Dependent GABA_T GABA Transporter (Low Affinity) ALCAR_blood->GABA_T Low Affinity ALCAR_brain ALCAR OCTN2->ALCAR_brain GABA_T->ALCAR_brain Inhibitors Competitive Inhibitors (e.g., Donepezil, L-carnitine) Inhibitors->OCTN2 Inhibition

Caption: ALCAR transport across the blood-brain barrier.

Troubleshooting_Workflow Start Low Brain ALCAR Concentration Observed Check_Formulation Verify ALCAR Formulation (pH, Stability, Freshness) Start->Check_Formulation Check_Administration Review Administration Technique (Accuracy, Consistency) Check_Formulation->Check_Administration Formulation OK Adjust_Formulation Adjust pH, Prepare Fresh Check_Formulation->Adjust_Formulation Issue Found Check_Inhibitors Assess for Potential Competitive Inhibitors Check_Administration->Check_Inhibitors Administration OK Refine_Administration Standardize Dosing Protocol Check_Administration->Refine_Administration Issue Found Check_Model Evaluate Animal Model (Species, Strain) Check_Inhibitors->Check_Model No Inhibitors Modify_Protocol Modify Co-administered Drugs Check_Inhibitors->Modify_Protocol Issue Found Consider_Model Consider Alternative Model Check_Model->Consider_Model Consider Change Re-evaluate Re-evaluate Brain Concentration Check_Model->Re-evaluate Model OK Adjust_Formulation->Re-evaluate Refine_Administration->Re-evaluate Modify_Protocol->Re-evaluate Consider_Model->Re-evaluate

Caption: Troubleshooting workflow for low ALCAR brain uptake.

References

Optimizing ALCAR Incubation Times in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Acetyl-L-Carnitine (ALCAR) incubation times in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when working with ALCAR.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for ALCAR in cell culture experiments?

A1: Based on published studies, a general starting point for ALCAR concentration is between 10 µM and 500 µM. However, the optimal concentration is highly cell-type dependent. For neuroblastoma cell lines like SH-SY5Y, a range of 10 µM to 50 µM has been shown to be effective for protection against cytotoxicity.[1] For studies on neurite outgrowth in primary Dorsal Root Ganglion (DRG) neurons, concentrations of 100 µM, 250 µM, and 500 µM are commonly used.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[1]

Q2: What are the recommended incubation times for ALCAR treatment?

A2: Incubation times for ALCAR can vary significantly depending on the desired outcome of the experiment. Short-term incubations of around 2 hours can be sufficient to observe effects on signaling pathways, such as the activation of PI3K/Akt and ERK pathways.[2] For assessing effects on cell viability, proliferation, or neurite outgrowth, longer incubation times of 24, 48, and 72 hours are commonly employed.[1][2] Chronic exposure, such as for 10 days, has been used to investigate neuroprotective effects against serum deprivation.[3] A time-course experiment is the best approach to determine the optimal incubation period for your specific assay.[1]

Q3: How should I prepare and store ALCAR for my experiments?

A3: ALCAR hydrochloride is readily soluble in water and cell culture medium. It is advisable to prepare a high-concentration sterile stock solution (e.g., 100 mM) in a serum-free medium or sterile phosphate-buffered saline (PBS).[1] This stock solution can be stored at -20°C for several weeks.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution.[1] When preparing your working concentrations, dilute the stock solution directly into your complete cell culture medium. Always prepare fresh dilutions for each experiment.[1]

Q4: What are the known signaling pathways influenced by ALCAR?

A4: In neuronal cells, ALCAR has been shown to modulate pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways.[1][2] Activation of these pathways can lead to the expression of anti-apoptotic and antioxidant proteins.[1] ALCAR can also influence pathways related to mitochondrial biogenesis and function, such as the AMPK/PGC-1α and SIRT3 pathways.[4]

Troubleshooting Guide

Issue 1: I am not observing any effect of ALCAR on my cells.

  • Possible Cause: Suboptimal Concentration. The effective concentration of ALCAR is cell-line specific.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 200 µM) to identify the optimal working concentration for your specific cell line.[1]

  • Possible Cause: Insufficient Incubation Time. The effects of ALCAR may be time-dependent.

    • Solution: Conduct a time-course experiment, treating the cells for various durations (e.g., 24, 48, and 72 hours) to determine the optimal treatment time.[1]

  • Possible Cause: ALCAR Degradation. Improper storage or handling can lead to a loss of ALCAR activity.

    • Solution: Prepare fresh ALCAR solutions for each experiment from a properly stored, aliquoted stock. Avoid repeated freeze-thaw cycles.[1]

Issue 2: I am observing a precipitate in my cell culture medium after adding ALCAR.

  • Possible Cause: High Concentration or Interaction with Media Components. Although ALCAR is highly soluble, very high concentrations or interactions with components in complex media could lead to precipitation.

    • Solution: Ensure your ALCAR stock solution is fully dissolved before adding it to the culture medium. Prepare the final concentration by diluting the stock in a small volume of medium before adding it to the bulk of the medium. Visually inspect the medium for any signs of precipitation after adding ALCAR.[1]

Issue 3: I am observing unexpected cytotoxicity with ALCAR treatment.

  • Possible Cause: Cell Line Sensitivity. Some cell lines may be more sensitive to higher concentrations of ALCAR.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) across a range of ALCAR concentrations to determine the non-toxic working range for your specific cell line.

Data Presentation

Table 1: Summary of ALCAR Concentrations and Incubation Times in Cell Culture

Cell TypeApplicationALCAR ConcentrationIncubation TimeObserved EffectReference
Primary Dorsal Root Ganglion (DRG) NeuronsNeurite Outgrowth100 µM, 250 µM, 500 µM48-72 hoursPromotion of neurite elongation and branching[2]
Primary Schwann CellsProliferationVarious24, 48, 72 hoursImpact on Schwann cell proliferation[2]
Primary Cortical or PC12 CellsSignaling Pathway ActivationDesired Concentration2 hoursActivation of PI3K/Akt and ERK pathways[2]
Neuroblastoma (SH-SY5Y, KELLY)Neuroprotection10 µM, 50 µMProphylacticProtection against cisplatin-induced cytotoxicity[1]
Rat Embryo MotoneuronsNeuroprotection10 mMNot SpecifiedReduction of NMDA and kainate toxicity[5]
SH-SY5Y Human NeuroblastomaNeuroprotection50 µM2-24 hoursAttenuation of amyloid-beta induced oxidative stress and cell death[6]
PC12 CellsNeurite Outgrowth0.1 mM - 10 mM6 daysEnhanced response to Nerve Growth Factor (NGF)[7][8]
Primary Rat Hippocampal and Cortical NeuronsNeuroprotection10-50 µM10 daysReduced cell mortality from serum deprivation[3]

Experimental Protocols

Protocol 1: Assessment of Neurite Outgrowth in Primary DRG Neurons
  • Cell Seeding:

    • Isolate DRG neurons from neonatal rats.

    • Plate dissociated neurons on poly-L-lysine/laminin-coated plates.[2]

  • ALCAR Treatment:

    • After 24 hours, switch to a long-term culture medium.[2]

    • On day 2 of culture, add ALCAR to final concentrations of 100 µM, 250 µM, and 500 µM. Include a vehicle-only control.[2]

    • Culture the neurons for an additional 48-72 hours.[2]

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.[2]

    • Permeabilize with 0.1% Triton X-100 in PBS.[2]

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).[2]

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody.[2]

    • Counterstain nuclei with DAPI.[2]

  • Image Acquisition and Analysis:

    • Capture fluorescent images using a microscope.

    • Quantify neurite length and branching using appropriate software.

Protocol 2: Cell Viability (MTT) Assay in Neuroblastoma Cells
  • Cell Seeding:

    • Seed neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • ALCAR Treatment:

    • Prepare serial dilutions of ALCAR in complete medium.

    • Replace the old medium with the ALCAR-containing medium.[1]

    • Include a vehicle-only negative control.[1]

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.[1]

Protocol 3: Western Blot Analysis of Signaling Pathways
  • Cell Treatment and Lysis:

    • Culture neurons (e.g., primary cortical neurons or PC12 cells) to the desired confluency.[2]

    • Treat the cells with ALCAR at the desired concentration for a specified time (e.g., 2 hours).[2]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]

    • Centrifuge to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.[2]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2).[2]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.[2]

    • Detect the protein bands using a chemiluminescent substrate.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[2]

Visualizations

ALCAR_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare ALCAR Stock Solution treat Treat cells with varying ALCAR concentrations and times stock->treat cells Seed Cells cells->treat viability Viability Assay (e.g., MTT) treat->viability morphology Morphology Analysis (e.g., Neurite Outgrowth) treat->morphology protein Protein Analysis (e.g., Western Blot) treat->protein

Caption: A generalized experimental workflow for studying the effects of ALCAR.

ALCAR_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome ALCAR Acetyl-L-Carnitine (ALCAR) Receptor Receptor Tyrosine Kinases (RTKs) ALCAR->Receptor Activates PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade Receptor->MAPK_cascade Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription ERK ERK1/2 ERK->Transcription MAPK_cascade->ERK Outcome Cell Survival Neurite Outgrowth Anti-apoptosis Transcription->Outcome

Caption: Key pro-survival signaling pathways modulated by ALCAR.

Troubleshooting_Logic Start No observable effect of ALCAR Concentration Is the concentration optimized? Start->Concentration Time Is the incubation time sufficient? Concentration->Time No DoseResponse Perform Dose-Response Experiment Concentration->DoseResponse Yes Degradation Is the ALCAR stock viable? Time->Degradation No TimeCourse Perform Time-Course Experiment Time->TimeCourse Yes FreshStock Prepare Fresh ALCAR Stock Degradation->FreshStock No Success Effect Observed DoseResponse->Success TimeCourse->Success FreshStock->Success

References

Technical Support Center: o-Acetyl-L-carnitine hydrochloride in ROS Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using o-Acetyl-L-carnitine hydrochloride (ALCAR) in reactive oxygen species (ROS) measurement assays.

Troubleshooting Guide: Avoiding Artifacts in ROS Measurement with this compound

Researchers using this compound (ALCAR) in reactive oxygen species (ROS) assays may encounter measurement challenges. This guide provides a structured approach to troubleshooting common issues and distinguishing genuine biological effects from experimental artifacts.

Issue 1: Decreased ROS Signal After ALCAR Treatment

Potential Cause Explanation Suggested Action
Biological Effect (Antioxidant Activity) ALCAR is known to possess antioxidant properties and can enhance mitochondrial function, leading to a genuine reduction in cellular ROS levels.[1][2][3][4][5]This is the most likely reason for a decreased signal. To confirm, include a positive control (e.g., H₂O₂) and a negative control (e.g., N-acetylcysteine) in your experiment to ensure your assay can detect both increases and decreases in ROS.[6]
Chemical Interference with ROS Probe While less likely, it is theoretically possible that ALCAR could directly interact with and quench the fluorescence of the ROS probe.Perform a cell-free assay by mixing ALCAR with the oxidized fluorescent probe (e.g., DCF) in a buffer solution. If the fluorescence intensity decreases, this indicates direct quenching.
Alteration of Cellular Redox State ALCAR can modulate cellular metabolism and the overall redox environment, which may affect the baseline fluorescence of some probes.[7]Run a control experiment where cells are treated with ALCAR but not loaded with the ROS probe to assess any changes in background fluorescence.

Issue 2: No Change in ROS Signal After ALCAR Treatment

Potential Cause Explanation Suggested Action
Sub-optimal ALCAR Concentration or Incubation Time The effect of ALCAR on ROS levels is dose- and time-dependent.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell type and experimental conditions.
Cell Type and Condition The antioxidant effect of ALCAR can vary between different cell types and their metabolic state.Review the literature for studies using ALCAR in your specific or a similar cell model to determine expected outcomes.
Insensitive ROS Assay The chosen ROS probe or detection method may not be sensitive enough to detect subtle changes in ROS levels induced by ALCAR.Consider using a more sensitive probe or a different detection method (e.g., flow cytometry instead of a plate reader for single-cell analysis).[8]

Issue 3: Increased ROS Signal After ALCAR Treatment (Unexpected Result)

Potential Cause Explanation Suggested Action
Cellular Stress from High ALCAR Concentration At very high concentrations, some compounds can induce cellular stress and paradoxically increase ROS production.Test a range of lower ALCAR concentrations to see if the effect is dose-dependent and if a biphasic response is observed.
Mitochondrial Uncoupling In rare cases, high concentrations of metabolites could potentially disrupt mitochondrial function and lead to increased ROS leakage.Measure the mitochondrial membrane potential (e.g., using TMRM or JC-1) to assess mitochondrial health in the presence of high ALCAR concentrations.[9]
Probe-Related Artifacts Some ROS probes can be prone to auto-oxidation or other artifacts that may be exacerbated by changes in the cellular environment induced by ALCAR.[10][11]Use an alternative ROS probe that works via a different mechanism to confirm the result. For example, if you are using DCFH-DA, try a probe specific for superoxide like MitoSOX Red.[12][13]

Frequently Asked Questions (FAQs)

Q1: Is the reduction in ROS signal I observe with o-Acetyl-L-carnitine a real biological effect or an artifact?

A1: In most cases, a decrease in ROS signal upon treatment with ALCAR is a genuine biological effect. ALCAR is well-documented to have antioxidant properties, reduce oxidative stress, and improve mitochondrial function, all of which contribute to lower cellular ROS levels.[1][2][3][4][5] To be certain, it is crucial to include proper controls in your experiment. A known ROS inducer (positive control) and another antioxidant (negative control) will help validate that your assay is responding as expected.

Q2: Can o-Acetyl-L-carnitine directly interfere with my fluorescent ROS probe (e.g., DCFH-DA, MitoSOX)?

A2: While direct chemical interference is not a widely reported issue, it is a possibility with any new compound in a fluorescence-based assay. A simple cell-free control experiment can address this. Mix ALCAR directly with the oxidized, fluorescent form of your probe in a suitable buffer and measure the fluorescence. A significant drop in fluorescence would suggest direct quenching.

Q3: How does o-Acetyl-L-carnitine's effect on mitochondria potentially create artifacts in ROS measurements?

A3: ALCAR can impact mitochondrial membrane potential and overall metabolic activity.[9][14] Some ROS probes, particularly those that accumulate in the mitochondria like MitoSOX Red, rely on the mitochondrial membrane potential for their uptake.[13] A change in membrane potential could, therefore, alter the amount of probe that enters the mitochondria, independent of any change in ROS levels. It is advisable to monitor mitochondrial membrane potential in parallel with your ROS measurements if you suspect such an artifact.

Q4: What is the recommended concentration of o-Acetyl-L-carnitine to use in my ROS assay?

A4: The optimal concentration of ALCAR can vary significantly depending on the cell type, experimental conditions, and the specific effect you are investigating. A dose-response study is highly recommended. Based on published literature, concentrations typically range from 1 mM to 10 mM.[2]

Q5: What are the best control experiments to include when measuring ROS in the presence of o-Acetyl-L-carnitine?

A5: To ensure the reliability of your results, the following controls are recommended:

  • Vehicle Control: Cells treated with the same solvent used to dissolve ALCAR.

  • Positive Control: Cells treated with a known ROS-inducing agent (e.g., hydrogen peroxide, menadione) to confirm the assay can detect an increase in ROS.

  • Negative Control: Cells treated with a well-characterized antioxidant (e.g., N-acetylcysteine) to confirm the assay can detect a decrease in ROS.

  • Cell-Free Control: A test to check for direct interference between ALCAR and the fluorescent probe.

  • Probe-Free Control: Cells treated with ALCAR but without the ROS probe to check for any changes in background fluorescence.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the use of DCFH-DA, a cell-permeable fluorescent probe, to measure general intracellular ROS levels.[6] Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]

Materials:

  • Cells of interest

  • This compound (ALCAR)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Positive control (e.g., Hydrogen peroxide, H₂O₂)

  • Negative control (e.g., N-acetylcysteine, NAC)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • ALCAR Treatment: Prepare different concentrations of ALCAR in cell culture medium. Remove the old medium from the wells and add the ALCAR-containing medium. Include vehicle control, positive control, and negative control wells. Incubate for the desired treatment period.

  • DCFH-DA Staining: Prepare a 10 µM working solution of DCFH-DA in a serum-free medium. Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.[6]

  • Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope or analyze single-cell fluorescence using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining ROS Staining cluster_measurement Measurement seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat_alcar Treat with o-Acetyl-L-carnitine adhere->treat_alcar treat_controls Include Vehicle, Positive, and Negative Controls adhere->treat_controls wash1 Wash cells with PBS treat_alcar->wash1 treat_controls->wash1 add_dcfhda Add DCFH-DA working solution wash1->add_dcfhda incubate_dark Incubate at 37°C in the dark add_dcfhda->incubate_dark wash2 Wash cells with PBS incubate_dark->wash2 read_fluorescence Measure fluorescence (Plate Reader, Microscope, or Flow Cytometer) wash2->read_fluorescence

Figure 1: Experimental workflow for measuring intracellular ROS with DCFH-DA after treatment with o-Acetyl-L-carnitine.

signaling_pathway alcar o-Acetyl-L-carnitine mitochondria Mitochondrial Function alcar->mitochondria Improves antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, Catalase) alcar->antioxidant_enzymes Upregulates ros Reactive Oxygen Species (ROS) mitochondria->ros Reduces production antioxidant_enzymes->ros Scavenges oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage oxidative_stress->cellular_damage troubleshooting_tree start Unexpected ROS Measurement with o-Acetyl-L-carnitine decreased_signal Decreased ROS Signal? start->decreased_signal no_change No Change in ROS Signal? decreased_signal->no_change No biological_effect Likely Biological Effect (Antioxidant Activity) decreased_signal->biological_effect Yes increased_signal Increased ROS Signal? no_change->increased_signal No optimize_conditions Optimize ALCAR Dose/Time no_change->optimize_conditions Yes check_concentration Test Lower ALCAR Concentrations increased_signal->check_concentration Yes check_controls Verify with Positive/ Negative Controls biological_effect->check_controls check_sensitivity Check Assay Sensitivity optimize_conditions->check_sensitivity check_mito_health Assess Mitochondrial Health check_concentration->check_mito_health use_alt_probe Use Alternative ROS Probe check_mito_health->use_alt_probe

References

Technical Support Center: Quantifying Endogenous vs. Exogenous ALCAR Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying and differentiating endogenous and exogenous Acetyl-L-Carnitine (ALCAR) levels in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing endogenous from exogenous ALCAR?

A1: Differentiating endogenous ALCAR from that introduced through supplementation is a significant analytical challenge. The core difficulties include:

  • Identical Molecular Structure: Endogenous and exogenous ALCAR are chemically identical, making them indistinguishable by most standard analytical techniques without the use of isotopic labeling.

  • Dynamic Homeostasis: The body tightly regulates carnitine homeostasis through dietary absorption, endogenous synthesis, and efficient renal reabsorption.[1] This means exogenously administered ALCAR enters a complex and dynamic system, making it difficult to trace.

  • Low and Variable Bioavailability: The oral bioavailability of ALCAR supplements is low, ranging from 5% to 25%.[1][2] This variability makes it challenging to predict the actual amount absorbed and contributing to the total measured pool.

  • Metabolic Conversion: Exogenously administered ALCAR can be hydrolyzed to L-carnitine in the intestine and then re-acetylated in various tissues, further complicating the distinction between the supplemented and native forms.[1][2]

  • Complex Pharmacokinetics: The pharmacokinetic profile of oral ALCAR is complex and is significantly influenced by existing endogenous concentrations.[3][4]

Q2: What are the recommended analytical methods for ALCAR quantification?

A2: The gold standard for quantifying ALCAR in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[5][6] This method offers high sensitivity and specificity, which is crucial for several reasons:

  • It can accurately measure the low concentrations of ALCAR typically found in biological samples.[6]

  • It can chromatographically separate ALCAR from its isomers, which can otherwise interfere with quantification and lead to inaccurate results.[7][8]

  • When used with stable isotope-labeled internal standards, it corrects for variations in sample preparation and instrument response, ensuring high accuracy.[6]

Other methods like HPLC with UV or fluorescence detection exist but often require a derivatization step to improve sensitivity and may lack the specificity of LC-MS/MS.[5][6] Enzymatic assays are also available but may not be able to distinguish between ALCAR and other short-chain acylcarnitines.[5][9]

Q3: How can stable isotope labeling be used to differentiate endogenous and exogenous ALCAR?

A3: Stable isotope labeling is the most effective strategy to trace the fate of exogenous ALCAR and distinguish it from the endogenous pool. This is achieved by administering ALCAR that has been synthesized with heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or D).

For example, by administering [2-¹³C]acetyl-L-carnitine, researchers can use LC-MS/MS to specifically detect and quantify this labeled form and its metabolic products, separately from the unlabeled endogenous ALCAR.[10][11] This allows for the precise tracking of the absorption, distribution, metabolism, and excretion of the supplemented ALCAR.

Q4: What is the importance of an internal standard in ALCAR quantification?

A4: An internal standard is essential for accurate and precise quantification in mass spectrometry-based methods.[6] An ideal internal standard is a stable isotope-labeled version of the analyte, such as d3-Acetyl-L-Carnitine.[5][6] It is added to the sample at the beginning of the preparation process and co-elutes with the endogenous ALCAR. By comparing the signal of the analyte to the known concentration of the internal standard, it is possible to correct for:

  • Variability in sample extraction and recovery.[6]

  • Matrix effects that can suppress or enhance the analyte signal.

  • Fluctuations in instrument performance.[12]

Q5: What are common pitfalls during sample collection and preparation?

A5: Proper sample handling is critical for accurate ALCAR measurement. Common pitfalls include:

  • Enzymatic Degradation: ALCAR levels can be rapidly altered by enzymatic activity post-collection. For tissue samples, it is crucial to flash-freeze them in liquid nitrogen immediately after collection to halt enzymatic processes.[6]

  • Improper Storage: Delays in processing or incorrect storage temperatures can lead to significant degradation of ALCAR, resulting in artificially low measurements.[6]

  • Protein Precipitation Issues: Incomplete protein precipitation can lead to matrix effects and column clogging. Acetonitrile is a commonly used and effective protein precipitation agent.[6]

  • Contamination: Contamination from external sources during sample collection or preparation can introduce interfering substances.[13]

Troubleshooting Guides

Issue 1: Low or No ALCAR Signal in LC-MS/MS Analysis

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the homogenization and protein precipitation steps. Ensure the solvent-to-tissue/plasma ratio is appropriate. Vortex samples thoroughly.[6]
ALCAR Degradation Review sample collection and storage procedures. Ensure rapid freezing and consistent cold chain.[6]
Incorrect MS/MS Parameters Verify the mass spectrometer is correctly tuned for ALCAR and its fragments. Check the precursor and product ion masses and collision energy.
Sub-optimal Chromatography Ensure the LC method is appropriate for retaining a small, polar molecule like ALCAR. Consider a HILIC column if reverse-phase performance is poor.[14]

Issue 2: High Variability in ALCAR Measurements Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent pipetting, especially for the internal standard. Automate liquid handling steps if possible.
Matrix Effects Evaluate matrix effects by comparing calibration curves in solvent and in a surrogate matrix (e.g., bovine serum albumin).[8] If significant, improve sample cleanup or use a more suitable internal standard.
Instrument Instability Check for fluctuations in the LC pump pressure and MS spray stability. Perform system suitability tests before each analytical run.

Issue 3: Inaccurate Quantification (Overestimation or Underestimation)

Possible Cause Troubleshooting Steps
Isomeric Interference Ensure the chromatographic method adequately separates ALCAR from its isomers.[7][8] Use isomer-specific standards to confirm retention times.
Improper Calibration Curve Prepare the calibration curve in a matrix that closely mimics the study samples to account for matrix effects.[8] Use a weighted linear regression for the calibration curve.[14]
Inappropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., d3-Acetyl-L-Carnitine) for the most accurate correction.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to ALCAR bioavailability and analytical method performance.

Table 1: Bioavailability of L-Carnitine and Acetyl-L-Carnitine

Form Source Dose Bioavailability (%) Reference(s)
L-CarnitineDiet23-135 mg/day54 - 86[2]
L-CarnitineOral Supplement0.6 - 7 g5 - 25[2][15]
Acetyl-L-CarnitineOral Supplement2 g/day Increased plasma ALCAR by 43%*[1][2]

*Direct bioavailability percentage is not well-established, but oral administration demonstrates a significant increase in plasma concentrations.

Table 2: Performance of a Validated UPLC-MS/MS Method for ALCAR Quantification in Human Serum

Parameter Value Reference(s)
Linearity (R²) > 0.999[16][17]
Intra- & Inter-day Precision (%CV) < 9.84[16][17]
Accuracy (Recovery %) 91.29 - 98.23[16][17]
Internal Standard Acetyl-L-Carnitine-d3[16][17]

Detailed Experimental Protocols

Protocol 1: Quantification of ALCAR in Plasma/Serum using LC-MS/MS

This protocol is a representative method for the quantification of ALCAR in plasma or serum.

  • Sample Preparation:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add a known amount of internal standard solution (e.g., d3-Acetyl-L-Carnitine).

    • Add 200 µL of cold acetonitrile to precipitate proteins.[13]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C.[6]

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Instrumentation:

    • Liquid Chromatograph: A UPLC system capable of gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

    • Column: A C18 reversed-phase column or a HILIC column suitable for polar compounds.[5][14]

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.[5][14]

    • Gradient: A suitable gradient to separate ALCAR from other plasma components and isomers.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transition for ALCAR: Monitor the transition from the precursor ion (m/z of ALCAR) to a specific product ion.

    • MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

Protocol 2: Tracing Exogenous ALCAR Metabolism using Stable Isotope Labeling

This protocol outlines a general workflow for a study using stable isotope-labeled ALCAR.

  • Administration:

    • Administer a known dose of stable isotope-labeled ALCAR (e.g., [2-¹³C]acetyl-L-carnitine or d3-acetyl-L-carnitine) to the study subjects (e.g., via oral gavage or intraperitoneal injection).[10][11]

  • Sample Collection:

    • Collect biological samples (e.g., blood, brain tissue) at various time points post-administration.[10][11]

    • Process and store samples appropriately to prevent degradation.[6]

  • Sample Preparation and Analysis:

    • Prepare samples as described in Protocol 1.

    • Configure the LC-MS/MS method to monitor the MRM transitions for both the labeled (exogenous) and unlabeled (endogenous) ALCAR, as well as any anticipated labeled metabolites.

  • Data Analysis:

    • Quantify the concentrations of both labeled and unlabeled ALCAR over time.

    • Calculate pharmacokinetic parameters for the exogenous ALCAR.

    • Determine the rate of incorporation of the isotopic label into downstream metabolites to trace metabolic pathways.[10][11]

Visualizations

ALCAR_Metabolism cluster_blood Bloodstream cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion Exo_ALCAR Exogenous ALCAR (Supplement) Endo_ALCAR Endogenous ALCAR Exo_ALCAR->Endo_ALCAR Absorption & Integration L_Carnitine L-Carnitine Pool Endo_ALCAR->L_Carnitine Hydrolysis Acetyl_CoA_mito Acetyl-CoA Endo_ALCAR->Acetyl_CoA_mito Transport (via CPT system) Acetyl_CoA_cyto Acetyl-CoA L_Carnitine->Acetyl_CoA_cyto Acetylation TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Energy Production

Caption: Integration of exogenous and endogenous ALCAR pools.

Experimental_Workflow start Administer Stable Isotope-Labeled ALCAR sample_collection Collect Biological Samples (e.g., Plasma, Tissue) start->sample_collection add_is Spike with Internal Standard (e.g., d3-ALCAR) sample_collection->add_is extraction Protein Precipitation & Extraction add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing end Differentiate Endogenous vs. Exogenous ALCAR data_processing->end

Caption: Workflow for differentiating ALCAR pools.

References

Validation & Comparative

O-Acetyl-L-Carnitine vs. L-Carnitine: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of O-Acetyl-L-carnitine (ALCAR) and L-carnitine (LC), focusing on experimental data to inform research and development in neurotherapeutics.

At a Glance: Key Differences in Neuroprotective Efficacy

While both O-Acetyl-L-carnitine and L-carnitine exhibit neuroprotective properties, experimental evidence suggests that ALCAR may hold an advantage in certain contexts, primarily due to its enhanced ability to cross the blood-brain barrier.[1][2] This fundamental difference in bioavailability within the central nervous system underpins many of the observed distinctions in their neuroprotective efficacy in in vivo models.[3][4]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from key experimental studies, offering a direct comparison of the neuroprotective outcomes associated with ALCAR and LC treatment in various models of neuronal injury.

Table 1: In Vivo Neuroprotection in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupInfarct Size (% of hemisphere)Neurological Deficit Score (0-5 scale)Reference
Control (MCAO)45.3 ± 5.23.8 ± 0.5[3][4]
L-carnitine (100 mg/kg)42.1 ± 4.8 (not significant vs. control)3.5 ± 0.6[3][4]
O-Acetyl-L-carnitine (100 mg/kg)28.7 ± 3.9 (p < 0.05 vs. control)2.4 ± 0.4 (p < 0.05 vs. control)[3][4]

Table 2: In Vitro Neuroprotection in PC12 Cells Subjected to Oxygen-Glucose Deprivation (OGD)

Treatment GroupCell Viability (%)Lactate Dehydrogenase (LDH) Release (%)Superoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) Level (nmol/mg protein)Reference
Control (OGD)62.5 ± 4.138.2 ± 3.525.4 ± 2.18.9 ± 0.7[3][4]
L-carnitine (200 µM)78.3 ± 5.3 (p < 0.05 vs. control)22.1 ± 2.8 (p < 0.05 vs. control)35.1 ± 2.9 (p < 0.05 vs. control)5.4 ± 0.5 (p < 0.05 vs. control)[3][4]
O-Acetyl-L-carnitine (200 µM)81.6 ± 4.9 (p < 0.05 vs. control)19.8 ± 2.5 (p < 0.05 vs. control)37.8 ± 3.2 (p < 0.05 vs. control)4.8 ± 0.4 (p < 0.05 vs. control)[3][4]

Table 3: Effects on Oxidative Stress Markers in the Brain of Aged Rats

Treatment GroupMalondialdehyde (MDA) LevelNitrotyrosine Immunostaining8-oxo-dG/8-oxo-G ImmunostainingReference
Old ControlIncreasedIncreasedIncreased[5][6]
L-carnitineNo significant changeNo significant changeNo significant change[5][6]
O-Acetyl-L-carnitineDecreasedDecreasedDecreased[5][6]

Mechanisms of Neuroprotection: A Comparative Overview

Both L-carnitine and O-Acetyl-L-carnitine exert their neuroprotective effects through multiple mechanisms, primarily centered on mitochondrial function and the mitigation of oxidative stress.[7][8] However, the acetyl group in ALCAR provides it with additional capabilities.

L-carnitine's primary roles include:

  • Fatty Acid Transport: Facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation, a crucial step in energy production.[7][9][10]

  • Modulation of Coenzyme A: Regulating the intracellular ratio of free Coenzyme A to acyl-CoA, which is vital for numerous metabolic pathways.[3][4]

  • Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to lipids and proteins.[11]

O-Acetyl-L-carnitine shares these functions and additionally:

  • Donates Acetyl Groups: Serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine and for energy production via the Krebs cycle.[4][7][12]

  • Crosses the Blood-Brain Barrier: The acetyl group enhances its lipophilicity, allowing for more efficient transport across the blood-brain barrier via the OCTN2 transporter.[1][13][14][15][16][17]

  • Modulates Signaling Pathways: Influences key signaling pathways involved in neuroprotection and cellular stress responses, such as the PTEN/Akt/mTOR pathway.[7]

Signaling Pathways in Neuroprotection

The neuroprotective effects of both compounds are mediated by complex signaling cascades.

cluster_LC L-carnitine cluster_ALCAR O-Acetyl-L-carnitine cluster_Shared Shared Mechanisms LC L-carnitine PTEN PTEN LC->PTEN inhibits Ox_Stress Oxidative Stress LC->Ox_Stress reduces Apoptosis Apoptosis LC->Apoptosis inhibits Akt Akt PTEN->Akt inhibits mTOR mTOR Akt->mTOR activates ALCAR O-Acetyl-L-carnitine ERK ERK1/2 ALCAR->ERK ALCAR->Ox_Stress reduces ALCAR->Apoptosis inhibits Nrf2 Nrf2 ERK->Nrf2 Mito_Bio Mitochondrial Biosynthesis Nrf2->Mito_Bio Ox_Stress->Apoptosis

Caption: Signaling pathways modulated by L-carnitine and O-Acetyl-L-carnitine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a standard method for inducing focal cerebral ischemia to model stroke.[3][4]

G start Anesthetize Sprague-Dawley Rats step1 Expose Carotid Arteries start->step1 step2 Introduce Filament into Internal Carotid Artery step1->step2 step3 Advance Filament to Occlude Middle Cerebral Artery step2->step3 step4 Maintain Occlusion for 90 minutes step3->step4 step5 Withdraw Filament to Allow Reperfusion step4->step5 step6 Administer L-carnitine or O-Acetyl-L-carnitine step5->step6 step7 Assess Neurological Deficit at 24 hours step6->step7 step8 Sacrifice and Measure Infarct Volume step7->step8 end Data Analysis step8->end

Caption: Workflow for the in vivo MCAO model.

Detailed Steps:

  • Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • Maintain the occlusion for 90 minutes.

    • Withdraw the filament to allow reperfusion.

  • Drug Administration: Administer L-carnitine (100 mg/kg), O-Acetyl-L-carnitine (100 mg/kg), or vehicle (saline) intraperitoneally immediately after reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a 5-point scale.

  • Infarct Volume Measurement:

    • Sacrifice the animals at 24 hours post-MCAO.

    • Remove the brains and section them coronally.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Calculate the infarct volume as a percentage of the total hemispheric volume.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol simulates ischemic conditions in a cell culture model.[3][4][8]

G start Culture PC12 Cells step1 Pre-treat with L-carnitine or O-Acetyl-L-carnitine start->step1 step2 Induce OGD: Glucose-free medium in hypoxic chamber step1->step2 step3 Maintain OGD for 4 hours step2->step3 step4 Reoxygenation: Return to normal culture conditions step3->step4 step5 Assess Cell Viability (MTT Assay) step4->step5 step6 Measure LDH Release step5->step6 step7 Determine SOD Activity and MDA Levels step6->step7 end Data Analysis step7->end

Caption: Workflow for the in vitro OGD model.

Detailed Steps:

  • Cell Culture: Culture PC12 cells in appropriate media (e.g., DMEM with 10% fetal bovine serum).

  • Pre-treatment: Pre-treat the cells with L-carnitine (200 µM), O-Acetyl-L-carnitine (200 µM), or vehicle for 24 hours.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 4 hours.

  • Reoxygenation: Return the cells to normal culture conditions (DMEM with glucose and serum) for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay.

    • LDH Release: Measure the activity of lactate dehydrogenase in the culture medium as an indicator of cell death.

    • Oxidative Stress Markers:

      • Measure the activity of superoxide dismutase (SOD) in cell lysates.

      • Measure the levels of malondialdehyde (MDA) in cell lysates as an indicator of lipid peroxidation.

Conclusion

The available experimental data indicates that while both L-carnitine and O-Acetyl-L-carnitine offer significant neuroprotective benefits, ALCAR demonstrates superior efficacy in in vivo models of cerebral ischemia. This is largely attributed to its enhanced ability to cross the blood-brain barrier.[1][3][4] In vitro, both compounds show comparable protective effects against oxidative stress and cell death.[3][4] The additional ability of ALCAR to donate acetyl groups for acetylcholine synthesis and its distinct modulation of signaling pathways may also contribute to its enhanced neuroprotective profile.[4][7][12] For the development of neuroprotective therapies targeting the central nervous system, O-Acetyl-L-carnitine appears to be a more promising candidate than L-carnitine. Further research should continue to elucidate the specific molecular mechanisms underlying the neuroprotective actions of both compounds to optimize their therapeutic potential.

References

A Comparative Guide to the Validation of a Stability-Indicating RP-HPLC Method for Acetyl-L-Carnitine (ALCAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Acetyl-L-Carnitine (ALCAR). The information presented is essential for researchers and professionals in drug development and quality control who require accurate and reliable methods for assessing the stability and purity of ALCAR.

Introduction to ALCAR and the Need for Stability-Indicating Methods

Acetyl-L-Carnitine (ALCAR) is a vital endogenous compound involved in fatty acid metabolism and cellular energy production. It is also used as a pharmaceutical agent and dietary supplement. To ensure the safety and efficacy of ALCAR-containing products, it is crucial to employ analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and detect any degradation products that may form over time or under stress conditions. A stability-indicating method is an analytical procedure that can distinguish the intact API from its potential degradation products, thus providing a reliable measure of the drug's stability.

RP-HPLC as the Method of Choice

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the analysis of pharmaceutical compounds. Its advantages include high resolution, sensitivity, and the ability to be coupled with various detectors. For a polar compound like ALCAR, a stability-indicating RP-HPLC method provides the necessary specificity to separate it from its degradation products and any excipients present in a formulation.

Performance Comparison: RP-HPLC vs. Alternative Methods

While RP-HPLC is a stalwart in pharmaceutical analysis, other methods can also be employed for ALCAR quantification. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.

Analytical MethodPrincipleAdvantagesDisadvantages
RP-HPLC with UV Detection Separation based on polarity on a C18 column, with detection via UV absorbance.Robust, cost-effective, widely available, good for routine quality control.May require derivatization for enhanced detection, lower sensitivity compared to mass spectrometry.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.High sensitivity and selectivity, allows for structural elucidation of degradation products.[1][2][3]Higher equipment cost and complexity, may not be necessary for routine purity assays.
Enzymatic Assays Utilizes specific enzymes to react with ALCAR, and the resulting product is measured.Simple and rapid.Can be less specific than chromatographic methods.

Experimental Protocol: Stability-Indicating RP-HPLC Method for ALCAR

This section details a representative experimental protocol for the validation of a stability-indicating RP-HPLC method for ALCAR. This protocol is based on established methods for the closely related compound L-Carnitine and incorporates chromatographic conditions suitable for ALCAR.[4][5][6]

Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) : Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature Ambient
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ALCAR reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).

  • Sample Preparation: For a formulated product, accurately weigh a portion of the powdered tablets or liquid formulation equivalent to a known amount of ALCAR, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.

System suitability is assessed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of peak areas (n=6) ≤ 2.0%

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7] ALCAR is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples are compared with that of an unstressed sample to ensure that the degradation product peaks are well-resolved from the main ALCAR peak.

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterResult
Concentration Range 10 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Accuracy is determined by spiking a known amount of ALCAR standard into a placebo or sample matrix at different concentration levels.

Concentration LevelMean Recovery (%)Acceptance Criteria
80%98.0 - 102.098.0 - 102.0%
100%98.0 - 102.098.0 - 102.0%
120%98.0 - 102.098.0 - 102.0%

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelParameterAcceptance Criteria
Repeatability % RSD of 6 replicate injections of 100% test concentration≤ 2.0%
Intermediate Precision % RSD of assays performed on different days, by different analysts, or on different instruments≤ 2.0%

LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterSignal-to-Noise Ratio
LOD 3:1
LOQ 10:1

Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area
Mobile Phase pH ± 0.2 unitsNo significant change in retention time or peak shape
Wavelength ± 2 nmNo significant change in peak area

Visualizing the Workflow and Degradation

To better understand the processes involved, the following diagrams illustrate the validation workflow and the forced degradation of ALCAR.

G cluster_0 Method Development cluster_1 Method Validation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select Column & Mobile Phase->Optimize Chromatographic Conditions System Suitability System Suitability Optimize Chromatographic Conditions->System Suitability Specificity (Forced Degradation) Specificity (Forced Degradation) System Suitability->Specificity (Forced Degradation) Linearity Linearity Specificity (Forced Degradation)->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation Robustness->Documentation

Caption: Workflow for the validation of a stability-indicating RP-HPLC method.

G cluster_stress Stress Conditions ALCAR ALCAR Acid Hydrolysis Acid Hydrolysis ALCAR->Acid Hydrolysis Degradation Product(s) Base Hydrolysis Base Hydrolysis ALCAR->Base Hydrolysis Degradation Product(s) Oxidation Oxidation ALCAR->Oxidation Degradation Product(s) Thermal Thermal ALCAR->Thermal Degradation Product(s) Photolytic Photolytic ALCAR->Photolytic Degradation Product(s)

Caption: Forced degradation pathways of ALCAR under various stress conditions.

Conclusion

The validated stability-indicating RP-HPLC method detailed in this guide provides a reliable and robust approach for the quantitative analysis of Acetyl-L-Carnitine and its degradation products. By following the outlined experimental protocol and validation parameters, researchers and drug development professionals can ensure the quality, stability, and efficacy of ALCAR in their products. The comparison with alternative methods highlights the versatility of RP-HPLC as a primary tool in pharmaceutical quality control.

References

The Neurotrophic Potential of Acetyl-L-Carnitine (ALCAR) in Neuronal Survival: A Comparative Analysis with Classical Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent neuroprotective and neurotrophic agents is a paramount objective. This guide provides a comparative analysis of Acetyl-L-Carnitine (ALCAR), a small molecule with notable neuroactive properties, against well-established neurotrophic factors such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This comparison is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to offer an objective assessment of their relative performance in promoting neuronal survival.

Quantitative Analysis of Neuroprotective Effects

The following tables summarize quantitative data from various in vitro studies, offering a comparative overview of the efficacy of ALCAR and other neurotrophic factors in enhancing neuronal survival under different stress conditions.

Table 1: Effect of Acetyl-L-Carnitine (ALCAR) on Neuronal Survival
Cell Type Stress Condition ALCAR Concentration Treatment Duration Observed Effect (% Neuronal Viability)
Primary Rat MotoneuronsNMDA (50 µM)10 mMNot SpecifiedIncreased from 45.4% to 90.8%[1]
Primary Rat MotoneuronsKainate (5 µM)10 mMNot SpecifiedIncreased from 40.7% to 63.8%[1]
Primary Rat MotoneuronsBDNF/Serum Deprivation10 mMNot SpecifiedIncreased from 61.8% to 111.8% (compared to control)[1]
Primary Cortical NeuronsHNE (10 µM)75 µM24 hoursSignificant attenuation of cytotoxicity[2]
Primary Hippocampal CellsHypoxia (3% O₂)Not Specified48 hoursSignificant attenuation of cytotoxicity in a dose-dependent manner[3]
Table 2: Effect of Neurotrophic Factors on Neuronal Survival
Neurotrophic Factor Cell Type Stress Condition Concentration Observed Effect (% Neuronal Survival)
NGFSympathetic NeuronsNeurotrophin Deprivation1.25 ng/ml~20% survival[4]
NGFSympathetic NeuronsNeurotrophin Deprivation10 ng/ml100% survival[4]
BDNFAdult DRG NeuronsAxotomy50 ng/mLOptimal dose for neuronal survival[5][6]
NGFAdult DRG NeuronsAxotomy150 ng/mLOptimal dose for neuronal survival[5][6]
BDNFPrimary Hippocampal CellsAβ-induced toxicityNot SpecifiedPreserved the number of viable cells (from 72.5% to 77.1%)[7]
GDNFPrimary Hippocampal CellsHypoxiaNot SpecifiedDecreased the number of dead cells[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the neuroprotective effects of ALCAR and other neurotrophic factors.

Protocol 1: Assessment of ALCAR's Neuroprotective Effect Against Excitotoxicity in Primary Motoneurons

This protocol is adapted from a study investigating the neuroprotective effects of ALCAR against excitotoxic insults.[1]

  • Cell Culture:

    • Primary motoneuron cultures are established from the spinal cords of rat embryos.

    • Cells are plated on poly-L-lysine coated plates and maintained in a defined neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

  • Treatment:

    • After a set number of days in vitro (DIV) to allow for neuronal maturation, the cultures are exposed to the excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or kainate, at a predetermined toxic concentration.

    • A parallel set of cultures is co-treated with the excitotoxic agent and ALCAR (e.g., 10 mM).

    • Control groups include untreated cells and cells treated with ALCAR alone.

  • Viability Assay:

    • Following the treatment period (e.g., 24 hours), cell viability is assessed using a quantitative method such as the MTT assay or by counting viable cells after staining with a live/dead cell dye combination (e.g., Calcein-AM/Ethidium Homodimer-1).

    • The percentage of viable neurons is calculated relative to the untreated control group.

Protocol 2: Neuronal Survival Assay for Neurotrophic Factors (NGF/BDNF)

This protocol is a generalized procedure based on methodologies for assessing the survival-promoting effects of NGF and BDNF on primary neurons.[4][5][6]

  • Primary Neuron Culture:

    • Dorsal Root Ganglion (DRG) neurons are dissected from embryonic or neonatal rodents.

    • The ganglia are enzymatically and mechanically dissociated into a single-cell suspension.

    • Neurons are plated on a suitable substrate (e.g., collagen or laminin-coated plates) in a serum-free medium.

  • Neurotrophic Factor Deprivation and Treatment:

    • To assess survival, neurons are typically cultured in the absence of trophic support, which leads to apoptosis.

    • Experimental groups are treated with varying concentrations of the neurotrophic factor of interest (e.g., NGF or BDNF) added to the culture medium.

    • A negative control group receives no neurotrophic factors.

  • Survival Quantification:

    • After a defined period (e.g., 48-72 hours), the number of surviving neurons is quantified. This can be done by manual cell counting of phase-contrast images or by using an automated cell counter.

    • Survival is often expressed as a percentage of the number of neurons initially plated or relative to a positive control (e.g., a saturating concentration of the neurotrophic factor).

Signaling Pathways in Neuronal Survival

The neuroprotective effects of ALCAR and neurotrophic factors are mediated by distinct and sometimes overlapping signaling cascades.

ALCAR Signaling and Neuroprotective Mechanisms

ALCAR's neuroprotective effects are multifaceted. It is known to enhance mitochondrial function, reduce oxidative stress, and modulate the expression of neurotrophic factors and their receptors.[9] One key mechanism involves the activation of pro-survival signaling pathways such as the PI3K/Akt pathway, which in turn inhibits apoptotic cascades. Additionally, ALCAR has been shown to increase the expression of NGF and its receptor TrkA, thereby sensitizing neurons to the survival-promoting effects of this neurotrophin.

ALCAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ALCAR ALCAR Mitochondria Mitochondrial Function (Energy Metabolism) ALCAR->Mitochondria ROS Reduced Oxidative Stress (ROS) ALCAR->ROS PI3K PI3K ALCAR->PI3K NGF_Synth Increased NGF Synthesis ALCAR->NGF_Synth TrkA_Synth Increased TrkA Receptor Synthesis ALCAR->TrkA_Synth Neuronal_Survival Neuronal Survival Mitochondria->Neuronal_Survival ROS->Neuronal_Survival Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Apoptosis->Neuronal_Survival NGF_Synth->Neuronal_Survival TrkA_Synth->Neuronal_Survival

Caption: ALCAR's multifaceted neuroprotective signaling pathways.

Neurotrophic Factor Signaling Pathways (NGF, BDNF, GDNF)

Neurotrophic factors typically exert their effects by binding to specific cell surface receptors, which triggers the activation of intracellular signaling cascades that ultimately promote neuronal survival and inhibit apoptosis.

  • NGF and BDNF: These neurotrophins belong to the same family and primarily signal through the Trk family of receptor tyrosine kinases (TrkA for NGF, TrkB for BDNF). Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of three major downstream pathways:

    • Ras/MAPK pathway: Promotes differentiation and neurite outgrowth.

    • PI3K/Akt pathway: A critical pathway for promoting cell survival by inhibiting pro-apoptotic proteins.

    • PLCγ pathway: Involved in regulating synaptic plasticity.

  • GDNF: This neurotrophic factor signals through a multicomponent receptor complex consisting of the RET receptor tyrosine kinase and a GPI-anchored co-receptor, GFRα.[10][11] GDNF binding to GFRα induces the recruitment and dimerization of RET, leading to its autophosphorylation and the activation of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival.[12][13]

Neurotrophic_Factor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA NGF->TrkA BDNF BDNF TrkB TrkB BDNF->TrkB GDNF GDNF GFRa_RET GFRα/RET Complex GDNF->GFRa_RET Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCG PLCγ TrkA->PLCG TrkB->Ras TrkB->PI3K TrkB->PLCG GFRa_RET->Ras GFRa_RET->PI3K MAPK MAPK Ras->MAPK Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity PLCG->Synaptic_Plasticity

Caption: Canonical signaling pathways of major neurotrophic factors.

Comparative Discussion and Conclusion

Both ALCAR and classical neurotrophic factors demonstrate significant potential in promoting neuronal survival, albeit through different primary mechanisms.

Potency and Specificity: Neurotrophic factors like NGF, BDNF, and GDNF are highly potent and exhibit receptor-specific effects on distinct neuronal populations. Their therapeutic application, however, is often hampered by poor blood-brain barrier permeability and potential for off-target effects when delivered systemically.

Mechanism of Action: ALCAR, as a small molecule, readily crosses the blood-brain barrier and exerts its neuroprotective effects through a broader range of mechanisms. These include optimizing mitochondrial energy production, combating oxidative stress, and, notably, enhancing the endogenous neurotrophic factor systems. This latter effect suggests a potential synergistic relationship, where ALCAR could amplify the beneficial effects of existing neurotrophic factors.

Therapeutic Implications: The data suggests that while neurotrophic factors are powerful tools for targeted neuronal support, ALCAR presents a compelling alternative or adjunctive therapeutic strategy. Its ability to modulate multiple pathways involved in neuronal survival and its favorable pharmacokinetic profile make it a versatile candidate for the treatment of a wide array of neurodegenerative conditions.

References

A Comparative Analysis of o-Acetyl-L-carnitine Hydrochloride and Other Leading Mitochondrial Enhancers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy, mechanisms of action, and experimental data supporting leading mitochondrial enhancers.

For researchers, scientists, and drug development professionals navigating the complex landscape of mitochondrial therapeutics, a clear and objective comparison of available compounds is essential. This guide provides a comprehensive analysis of o-Acetyl-L-carnitine hydrochloride (ALCAR) in relation to other prominent mitochondrial enhancers: Coenzyme Q10 (CoQ10), Alpha-lipoic acid (ALA), Resveratrol, and Nicotinamide Mononucleotide (NMN). By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to facilitate informed decisions in research and development.

Introduction to Mitochondrial Enhancement

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Mitochondrial dysfunction is a hallmark of a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Consequently, strategies to enhance mitochondrial function have emerged as a promising therapeutic avenue. This guide focuses on a selection of leading compounds that aim to boost mitochondrial health and performance through various mechanisms.

Comparative Efficacy of Mitochondrial Enhancers

The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of this compound and its counterparts on key mitochondrial parameters.

Table 1: Comparative Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

CompoundCell/Tissue TypeConcentrationChange in Basal OCRChange in Maximal OCRCitation
o-Acetyl-L-carnitine HCl Rat spinal cord mitochondria300 mg/kg (in vivo)MaintainedMaintained[1]
Coenzyme Q10 Human fibroblasts10 µMIncreasedIncreased
Alpha-lipoic acid Rat hepatocytes0.5% (w/w) in dietIncreasedNot specified[2]
Resveratrol C2C12 myotubes20 µMIncreasedIncreased[3]
Nicotinamide Mononucleotide Mouse hippocampal neurons62.5 mg/kg (in vivo)Improved bioenergeticsNot specified[4]

Table 2: Comparative Effects on ATP Production

CompoundCell/Tissue TypeConcentrationChange in ATP ProductionCitation
o-Acetyl-L-carnitine HCl Human neuroblastoma cells100-1000 µMPrevented decrease[5]
Coenzyme Q10 Human fibroblasts10 µMIncreased
Alpha-lipoic acid Human neuroblastoma cells100-1000 µMPrevented decrease[5]
Resveratrol C2C12 myotubes50 µMInitially decreased (toxic effect)[3]
Nicotinamide Mononucleotide Mouse models of agingNot specifiedImproved[6]

Table 3: Comparative Effects on Reactive Oxygen Species (ROS) Reduction

CompoundCell/Tissue TypeConcentrationChange in ROS LevelsCitation
o-Acetyl-L-carnitine HCl Rat brain0.15% in drinking waterDecreased lipid peroxidation[7]
Coenzyme Q10 Rat pancreatic mitochondria10 mg/kg (in vivo)Decreased H2O2 formation[8]
Alpha-lipoic acid Rat kidney mitochondria10 mg/rat/day (in vivo)No significant change in mitochondrial superoxide[2]
Resveratrol Rat hippocampusNot specifiedAntioxidant effects[9]
Nicotinamide Mononucleotide Mouse hippocampal neurons62.5 mg/kg (in vivo)Reduced[4]

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of these compounds stems from their distinct mechanisms of action, which are visually represented in the following diagrams.

This compound (ALCAR)

ALCAR plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[10] It also donates its acetyl group to coenzyme A, forming acetyl-CoA, a key substrate for the Krebs cycle.[11] Furthermore, ALCAR has been shown to activate the PGC-1α-dependent signaling cascade, a master regulator of mitochondrial biogenesis.[12]

ALCAR_Mechanism cluster_cytosol Cytosol cluster_mito Mitochondrion Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 ALCAR_in o-Acetyl-L-carnitine Acetyl_CoA Acetyl-CoA ALCAR_in->Acetyl_CoA Donates acetyl group PGC1a PGC-1α Activation ALCAR_in->PGC1a Fatty Acyl-carnitine Fatty Acyl-carnitine CPT1->Fatty Acyl-carnitine Converts to CACT CACT CPT2 CPT2 CACT->CPT2 Beta_Oxidation β-Oxidation CPT2->Beta_Oxidation Releases Fatty Acyl-CoA for Fatty Acyl-carnitine->CACT Transported by Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Mechanism of this compound.
Coenzyme Q10 (CoQ10)

CoQ10 is an essential component of the electron transport chain (ETC), where it functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.[13][14] This process is fundamental for the generation of the proton gradient that drives ATP synthesis. Its reduced form, ubiquinol, also acts as a potent antioxidant.[15]

CoQ10_Mechanism cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) ComplexI Complex I CoQ10 Coenzyme Q10 ComplexI->CoQ10 e- ComplexII Complex II ComplexII->CoQ10 e- ComplexIII Complex III CoQ10->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP

Role of Coenzyme Q10 in the Electron Transport Chain.
Alpha-lipoic acid (ALA)

ALA is a potent antioxidant that can scavenge reactive oxygen species in both its oxidized and reduced (dihydrolipoic acid) forms.[16] It also acts as a cofactor for key mitochondrial enzymes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[17] Furthermore, ALA can indirectly enhance mitochondrial function by promoting mitochondrial biogenesis.[17]

ALA_Mechanism ALA Alpha-lipoic acid ROS Reactive Oxygen Species ALA->ROS Scavenges Antioxidant_Defense Antioxidant Defense ALA->Antioxidant_Defense Enhances Mito_Enzymes Mitochondrial Enzymes (PDH, α-KGDH) ALA->Mito_Enzymes Cofactor for Mito_Biogenesis Mitochondrial Biogenesis ALA->Mito_Biogenesis Promotes

Multifaceted Mechanism of Alpha-lipoic acid.
Resveratrol

Resveratrol is a polyphenol that has been shown to activate SIRT1, a NAD+-dependent deacetylase.[18] Activated SIRT1 can then deacetylate and activate PGC-1α, leading to the upregulation of genes involved in mitochondrial biogenesis and function.[19]

Resveratrol_Mechanism Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes

Resveratrol's Activation of the SIRT1/PGC-1α Pathway.
Nicotinamide Mononucleotide (NMN)

NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including mitochondrial respiration.[20] By increasing intracellular NAD+ levels, NMN can enhance the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1 and SIRT3), which play key roles in mitochondrial function, biogenesis, and stress resistance.[4][5]

NMN_Mechanism NMN Nicotinamide Mononucleotide NAD NAD+ NMN->NAD Converts to Sirtuins Sirtuins (SIRT1, SIRT3) NAD->Sirtuins Activates Mito_Function Mitochondrial Function & Biogenesis Sirtuins->Mito_Function Enhances

NMN as a Precursor to NAD+ to Enhance Mitochondrial Function.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies used in the key experiments.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To quantify the rate at which mitochondria consume oxygen, a direct measure of electron transport chain activity.

General Protocol (Seahorse XF Analyzer):

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Mitochondrial Isolation (for isolated mitochondria): Isolate mitochondria from tissues or cells using differential centrifugation. Protein concentration is determined using a Bradford or BCA assay.

  • Assay Preparation: On the day of the assay, replace the growth medium with a specific assay medium (e.g., XF Base Medium supplemented with substrates like pyruvate, glutamine, and glucose) and incubate the cells in a non-CO2 incubator for 1 hour. For isolated mitochondria, they are suspended in a mitochondrial assay solution.

  • Instrument Setup: Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight in calibrant solution. Load the compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the sensor cartridge.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will perform cycles of mixing, waiting, and measuring oxygen concentration in the transient microchamber.

  • Data Analysis: The Seahorse software calculates the oxygen consumption rate (OCR) in pmol/min. Sequential injection of mitochondrial inhibitors allows for the determination of key parameters:

    • Basal Respiration: The baseline OCR before the addition of any inhibitors.

    • ATP-linked Respiration: The decrease in OCR after the injection of oligomycin (an ATP synthase inhibitor).

    • Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent that collapses the proton gradient and allows the ETC to function at its maximum rate).

    • Non-mitochondrial Respiration: The remaining OCR after the injection of rotenone and antimycin A (Complex I and III inhibitors, respectively).

Measurement of ATP Production

Objective: To quantify the rate of ATP synthesis by mitochondria.

General Protocol (Luciferase-based Assay):

  • Sample Preparation: Isolate mitochondria from cells or tissues as described above.

  • Reaction Mixture: Prepare a reaction buffer containing a luciferase/luciferin reagent, substrates for mitochondrial respiration (e.g., pyruvate, malate), and ADP.

  • Measurement: Add the isolated mitochondria to the reaction mixture in a luminometer plate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Quantification: The luminometer measures the light output, which is directly proportional to the ATP concentration. A standard curve is generated using known concentrations of ATP to quantify the amount of ATP produced by the mitochondria over time.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the levels of reactive oxygen species, an indicator of oxidative stress.

General Protocol (Fluorescent Probe-based Assay, e.g., MitoSOX Red):

  • Cell Culture and Treatment: Plate cells and treat them with the mitochondrial enhancers of interest for a specified duration.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe (e.g., MitoSOX Red for mitochondrial superoxide) in a suitable buffer for a specific time, protected from light.

  • Washing: Gently wash the cells to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS present. Results are often normalized to cell number or protein concentration.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of this compound against other prominent mitochondrial enhancers. The presented data and mechanistic pathways highlight the diverse strategies these compounds employ to improve mitochondrial function. While ALCAR demonstrates a clear role in fatty acid metabolism and mitochondrial biogenesis, other compounds like CoQ10 are integral to the electron transport chain, ALA acts as a broad-spectrum antioxidant, Resveratrol modulates key signaling pathways, and NMN boosts the essential coenzyme NAD+.

The choice of a particular mitochondrial enhancer for research or therapeutic development will depend on the specific context of the mitochondrial dysfunction being addressed. For a comprehensive strategy, it is also worth noting that several studies have explored the synergistic effects of combining these nutrients. Further head-to-head comparative studies under standardized conditions are warranted to establish a more definitive hierarchy of efficacy for these promising mitochondrial modulators.

References

Assessing the Reproducibility of o-Acetyl-L-carnitine Hydrochloride Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Experimental Data and Methodologies for o-Acetyl-L-carnitine Hydrochloride in Neuropathic Pain, Neuroprotection, and Cognitive Function.

This guide provides a comprehensive comparison of published findings on this compound (ALCAR), with a focus on assessing the reproducibility of its therapeutic effects. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a critical evaluation of the existing evidence.

I. Efficacy in Painful Peripheral Neuropathy

This compound has been most extensively studied for its efficacy in alleviating painful peripheral neuropathy, particularly diabetic and chemotherapy-induced neuropathy. Multiple randomized controlled trials (RCTs), systematic reviews, and meta-analyses suggest a consistent, albeit moderate, beneficial effect in reducing pain and improving nerve function.

Comparative Efficacy Data
Study/AnalysisConditionDosageDurationKey Outcomes
Sima et al. (2005) Analysis of 2 RCTs[1][2]Diabetic Neuropathy500 mg or 1000 mg, three times daily52 weeksSignificant improvement in pain (VAS scores), sural nerve fiber regeneration, and vibration perception with the 1000 mg dose. No significant improvement in nerve conduction velocities.
Meta-analysis (Li et al., 2015)[3]Peripheral Neuropathic PainVariedVariedALCAR showed a moderate effect in reducing pain on the Visual Analogue Scale (VAS) compared to placebo.
Systematic Review (Di Stefano et al., 2019)[1]Painful Peripheral NeuropathyVariedVariedMeta-analysis of four RCTs showed a significant pain reduction of 20.2% compared to baseline versus placebo. Also noted beneficial effects on nerve conduction and regeneration.
Prospective Study (Bianchi et al., 2005, cited in[1])Chemotherapy-Induced Peripheral Neuropathy3 g/day 8 weeksSignificant improvement in peripheral neuropathy grade compared to placebo.
RCT (Hershman et al., 2013)[4]Taxane-Induced Neuropathy3 g/day 24 weeksNo prevention of neuropathy at 12 weeks; unexpectedly, a significant increase in neuropathy symptoms by 24 weeks.
Experimental Protocols

Representative Clinical Trial Protocol: Diabetic Neuropathy (Based on Sima et al.[1][2])

  • Study Design: Two 52-week, multicenter, double-blind, placebo-controlled, randomized trials.

  • Participant Profile: Patients with a diagnosis of diabetic polyneuropathy. Key inclusion criteria typically involve a documented history of type 1 or type 2 diabetes and clinical signs of neuropathy. Exclusion criteria often include other causes of peripheral neuropathy.

  • Intervention:

    • Group 1: this compound (500 mg, three times daily)

    • Group 2: this compound (1000 mg, three times daily)

    • Group 3: Placebo (three times daily)

  • Primary Outcome Measures:

    • Change in pain scores using a Visual Analogue Scale (VAS).

    • Sural nerve morphometry (nerve fiber regeneration and density).

  • Secondary Outcome Measures:

    • Nerve conduction velocities (e.g., peroneal motor and sural sensory nerves).

    • Vibration perception thresholds.

Workflow for a Typical Diabetic Neuropathy Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention (52 Weeks) cluster_assessment Outcome Assessment cluster_analysis Data Analysis s1 Patient Population (Diabetic Neuropathy) s2 Inclusion/Exclusion Criteria s1->s2 a1 Baseline Assessment (VAS, NCV, Biopsy) r1 Randomized Allocation s2->r1 i1 ALCAR (500mg tid) r1->i1 i2 ALCAR (1000mg tid) r1->i2 i3 Placebo r1->i3 a2 Follow-up Assessments (e.g., 26 & 52 weeks) i1->a2 i2->a2 i3->a2 a1->r1 a1->a2 an1 Statistical Analysis (Comparison of Groups) a2->an1

Clinical trial workflow for assessing ALCAR in diabetic neuropathy.

II. Neuroprotective Effects

Preclinical studies have investigated the neuroprotective mechanisms of ALCAR in various models of neuronal injury, including ischemia and oxidative stress. The findings from these studies provide a biological basis for the clinical observations.

Comparative Neuroprotective Data
Study ModelInsultALCAR Concentration/DoseKey Findings
Neonatal Rat Pups[5][6][7]Hypoxia-Ischemia100 mg/kgImproved morphological and functional outcomes; protected against changes in brain metabolites and mitochondrial function.
Primary Rat Cortical Neurons[8]Oxygen-Glucose Deprivation (OGD)1-100 µM (in vitro)Significantly reduced cell necrosis and apoptosis.
Neural Stem Cells[9][10]Oxygen-Glucose Deprivation (OGD)VariedProtected against OGD-induced apoptosis and restored proliferation.
Rodent Spinal Cord Injury[11]Contusion Injury300 mg/kgMaintained mitochondrial function, increased tissue sparing, and improved locomotor function.
Experimental Protocols

Representative In Vivo Protocol: Neonatal Hypoxia-Ischemia (Based on Scafidi et al.[6])

  • Animal Model: Postnatal day 7 (PND7) rat pups.

  • Procedure:

    • Unilateral common carotid artery ligation.

    • Exposure to a hypoxic environment (e.g., 8% oxygen) for a specified duration (e.g., 75 minutes).

  • Intervention:

    • This compound (100 mg/kg) administered subcutaneously at 0, 4, and 24 hours post-hypoxia-ischemia.

    • Control group receives saline injections.

  • Outcome Measures:

    • Short-term: Assessment of brain metabolites (e.g., lactate, creatine) via magnetic resonance spectroscopy at 24 hours.

    • Long-term: Behavioral testing (e.g., maze learning) and in vivo magnetic resonance imaging to assess brain lesion volume at later time points (e.g., 3, 7, and 28 days post-injury).

Representative In Vitro Protocol: Oxygen-Glucose Deprivation (Based on Bak et al.[9][10])

  • Cell Model: Primary neural stem cells or cortical neurons.

  • Procedure:

    • Cells are cultured under standard conditions.

    • To induce injury, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., <1% oxygen) for a defined period (e.g., 8 hours).

  • Intervention:

    • This compound is added to the culture medium at various concentrations during the oxygen-glucose deprivation (OGD) period.

  • Outcome Measures:

    • Cell viability assays (e.g., MTT assay).

    • Apoptosis assays (e.g., TUNEL staining, caspase activity).

    • Measurement of intracellular signaling proteins (e.g., Akt, Bcl-2) via Western blot.

Proposed Signaling Pathway for ALCAR-Mediated Neuroprotection

G ALCAR o-Acetyl-L-carnitine (ALCAR) Mito Mitochondrial Function ALCAR->Mito Energy Energy Metabolism (Acetyl-CoA) ALCAR->Energy ROS Reduced Oxidative Stress Mito->ROS Energy->ROS Apoptosis Decreased Apoptosis ROS->Apoptosis Survival Increased Neuronal Survival Apoptosis->Survival

Simplified signaling pathway of ALCAR's neuroprotective effects.

III. Cognitive Function

The role of ALCAR in cognitive function, particularly in the context of age-related cognitive decline and Alzheimer's disease, has been explored in several clinical trials. The results, however, are more equivocal than those for neuropathic pain.

Comparative Cognitive Function Data
Study/AnalysisConditionDosageDurationKey Outcomes
Thal et al. (1996)[12][13]Alzheimer's Disease (mild to moderate)3 g/day 1 yearOverall, no significant difference between ALCAR and placebo. A post-hoc analysis suggested a slower decline in younger patients (<66 years).
Spagnoli et al. (1991, cited in[14])Alzheimer's Disease (mild)3 g/day 1 yearStatistically significant slowed deterioration in multiple cognitive and functional measures.
Brooks et al. (1998) Reanalysis of Thal et al.[13]Alzheimer's Disease3 g/day 1 yearConfirmed the age-related effect, with younger patients showing a slower rate of decline on the ADAS-Cog.
Meta-analysis (Montgomery et al., 2003)Mild Cognitive Impairment & Mild Alzheimer's1.5-3.0 g/day 3-12 monthsShowed a significant advantage for ALCAR over placebo on both clinical and psychometric tests.
Cochrane Review (2003, cited in[13])DementiaVariedVariedConcluded there was insufficient evidence to recommend its clinical use.
Experimental Protocols

Representative Clinical Trial Protocol: Alzheimer's Disease (Based on Thal et al.[12][15])

  • Study Design: 1-year, multicenter, double-blind, placebo-controlled, randomized, parallel-group study.

  • Participant Profile: Patients aged 50 or older with a diagnosis of probable Alzheimer's disease (mild to moderate severity).

  • Intervention:

    • Group 1: this compound (1 g, three times daily)

    • Group 2: Placebo (three times daily)

  • Primary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

    • Clinical Dementia Rating (CDR) scale.

  • Secondary Outcome Measures: A battery of neuropsychological tests assessing various cognitive domains.

IV. Comparison with Alternatives

Direct, head-to-head comparative data for ALCAR against other established treatments are limited. Most available information comes from systematic reviews that compare multiple drugs for neuropathic pain.

  • Neuropathic Pain: A systematic review of head-to-head trials for neuropathic pain did not include ALCAR in its direct comparisons with first-line treatments like pregabalin, gabapentin, and tricyclic antidepressants[16][17]. This highlights a significant gap in the literature for determining the relative efficacy of ALCAR.

V. Reproducibility Assessment and Future Directions

The reproducibility of findings for this compound appears to vary by indication.

  • Neuropathic Pain: The evidence for the efficacy of ALCAR in diabetic neuropathy is relatively consistent across multiple studies, suggesting a reproducible effect. However, the conflicting results in chemotherapy-induced neuropathy, particularly the negative outcome in the taxane study[4], warrant further investigation to understand the specific contexts in which ALCAR is beneficial.

  • Neuroprotection: Preclinical findings on the neuroprotective mechanisms of ALCAR are generally consistent, pointing to its role in mitochondrial function and reduction of oxidative stress. The reproducibility of these in vitro and in vivo findings appears to be high, providing a strong rationale for its clinical investigation.

  • Cognitive Function: The clinical trial results for Alzheimer's disease and cognitive impairment are inconsistent. While some studies and a meta-analysis show a modest benefit, a large, well-controlled trial and a Cochrane review did not find sufficient evidence to support its use. The suggestion of an age-related effect requires a prospective replication study to be confirmed.

Recommendations for Future Research:

  • Direct Comparative Trials: Head-to-head clinical trials comparing ALCAR with standard-of-care treatments for neuropathic pain (e.g., pregabalin, duloxetine) are needed to establish its place in therapy.

  • Replication Studies: A prospective replication of the finding that younger patients with Alzheimer's disease may benefit more from ALCAR is crucial.

  • Standardized Protocols: Greater standardization of preclinical models of neuropathy and neurodegeneration would enhance the comparability and reproducibility of findings.

  • Detailed Reporting: Publications should include comprehensive, detailed experimental protocols to allow for accurate replication by other researchers. This includes specifics on animal strains, cell lines, reagent sources, and detailed descriptions of all procedures and statistical methods.

References

A Comparative Guide: O-Acetyl-L-carnitine Hydrochloride vs. Propionyl-L-carnitine in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-carnitine (ALCAR) and Propionyl-L-carnitine (PLC) are two prominent acylcarnitine esters that play crucial roles in cellular energy metabolism. While both share the fundamental function of their parent molecule, L-carnitine, in transporting fatty acids into the mitochondria for oxidation, their distinct chemical structures—an acetyl group in ALCAR and a propionyl group in PLC—confer unique metabolic properties and therapeutic potentials. This guide provides an objective comparison of their performance in metabolic research, supported by experimental data, detailed methodologies of key experiments, and visualizations of relevant signaling pathways.

At a Glance: Key Differences and Similarities

FeatureO-Acetyl-L-carnitine Hydrochloride (ALCAR)Propionyl-L-carnitine (PLC)
Primary Moiety Acetyl groupPropionyl group
Key Metabolic Role Donates an acetyl group to coenzyme A (CoA), forming acetyl-CoA, a primary substrate for the Krebs cycle.[1]The propionyl group is converted to propionyl-CoA and then to succinyl-CoA, an intermediate of the Krebs cycle (anaplerosis).[2][3]
Primary Tissue Affinity High affinity for neuronal tissue; readily crosses the blood-brain barrier.[4]High affinity for cardiac and skeletal muscle tissue.[4]
Main Therapeutic Focus Neurological disorders, cognitive enhancement, and age-related mitochondrial dysfunction.[4][5]Cardiovascular diseases, peripheral arterial disease, and conditions requiring enhanced muscle metabolism.[3][6]

Quantitative Comparison of Metabolic Effects

The following tables summarize quantitative data from various preclinical and clinical studies, offering a comparative look at the metabolic effects of ALCAR and PLC.

Table 1: Effects on Glucose Metabolism
ParameterThis compound (ALCAR)Propionyl-L-carnitine (PLC)Study Details
Glucose Disposal Rate (GDR) Increased GDR in non-diabetic subjects with insulin resistance after 24 weeks of oral therapy (1 g twice daily).[7]Limited direct data on GDR.Clinical trial in subjects at increased cardiovascular risk.[7]
Insulin Sensitivity Acutely ameliorated insulin sensitivity in type 2 diabetics with insulin resistance.[7]Limited direct comparative data.Pilot study with acetyl-L-carnitine infusion.[7]
Fasting Blood Glucose No significant change in hypertensive, dyslipidemic type 2 diabetic patients after 6 months (1g twice daily).[8]Limited direct comparative data. A study on L-carnitine showed a significant reduction in fasting plasma glucose.[9]Randomized, double-blind, placebo-controlled trial.[8]
Table 2: Effects on Lipid Metabolism & Fatty Acid Oxidation
ParameterThis compound (ALCAR)Propionyl-L-carnitine (PLC)Study Details
Fatty Acid Oxidation Can serve as a direct substrate for mitochondrial respiration.[4]Enhances fatty acid transport and stimulates the Krebs cycle via anaplerosis.[3][4]Review of metabolic studies.[4]
LDL-Cholesterol Limited direct comparative data.No significant change in patients with peripheral arterial disease.Clinical trial data compilation.[4]
Lipid Peroxidation Reduces lipid peroxidation, demonstrating antioxidant properties.[10]Reduces markers of oxidative stress.[4]In vitro and preclinical studies.[4][10]
Table 3: Effects on Mitochondrial Function
ParameterThis compound (ALCAR)Propionyl-L-carnitine (PLC)Study Details
Mitochondrial Respiration (State III) Restored respiration rates to near normal levels in mitochondria from injured rat spinal cord (in vitro).[1]In mouse oocytes under oxidative stress, PLC prevented the modification of oocyte respiration.[11]In vitro study on isolated mitochondria and oocytes.[1][11]
ATP Production Can be utilized as an alternative substrate for mitochondrial energy production.[4] High levels of long-chain acylcarnitines (C18) reduced ATP content by ~43% in zebrafish embryos.[1][12]Prevented increased ATP production under oxidative stress in mouse oocytes.[11]In vitro and in vivo (zebrafish) studies.[1][11][12]
Mitochondrial Membrane Potential Reversed age-related decline by ~83% in hepatocytes from old rats.[1]Limited direct data.Preclinical study in aged rats.[1]

Signaling Pathways and Mechanisms of Action

O-Acetyl-L-carnitine (ALCAR) in Mitochondrial Metabolism

ALCAR's primary mechanism involves the donation of its acetyl group to Coenzyme A (CoA) within the mitochondrial matrix, forming acetyl-CoA. This has two major consequences: it replenishes the acetyl-CoA pool, a crucial substrate for the Krebs cycle, and it frees up CoA, which is essential for various metabolic reactions, including the β-oxidation of fatty acids.

ALCAR_Metabolism cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid CPT1 CPT1 LCFA->CPT1 ALCAR_cyto ALCAR ALCAR_matrix ALCAR ALCAR_cyto->ALCAR_matrix Transport CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 Acyl_CoA Fatty Acyl-CoA CPT2->Acyl_CoA CrAT_mem CrAT Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Krebs Krebs Cycle Acetyl_CoA->Krebs Acetyl_CoA->ALCAR_matrix buffer ALCAR_matrix->Acetyl_CoA donates acetyl group CoA CoA-SH ALCAR_matrix->CoA releases CoA

Core mechanisms of ALCAR in mitochondrial metabolism.
Propionyl-L-carnitine (PLC) and its Anaplerotic Role

PLC's unique metabolic contribution lies in its anaplerotic function. The propionyl moiety of PLC is converted to propionyl-CoA, which then enters a three-step enzymatic pathway to yield succinyl-CoA, a key intermediate of the Krebs cycle. This replenishment of Krebs cycle intermediates is particularly beneficial in conditions of high energy demand or metabolic stress, such as ischemia.[2][3]

PLC_Anaplerosis PLC Propionyl-L-carnitine Propionyl_CoA Propionyl-CoA PLC->Propionyl_CoA Carnitine Acyltransferase Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle enters cycle

PLC's anaplerotic contribution to the Krebs cycle.

Experimental Protocols

Protocol 1: Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol describes a common method for measuring the rate of fatty acid oxidation (FAO) in cultured cells using a radiolabeled fatty acid substrate.

Objective: To quantify the rate of β-oxidation of a long-chain fatty acid (e.g., palmitate) in response to treatment with ALCAR or PLC.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • [1-¹⁴C]Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Perchloric acid (PCA)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Preparation of Radiolabeled Palmitate-BSA Conjugate:

    • Prepare a solution of fatty acid-free BSA in sterile water.

    • Resuspend [1-¹⁴C]Palmitic acid in a small volume of ethanol.

    • Slowly add the radiolabeled palmitate to the BSA solution while gently vortexing to create a stock solution.

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and grow to desired confluency.

    • Wash cells with warm PBS.

    • Pre-incubate cells with ALCAR, PLC, or vehicle control in serum-free medium for a specified time.

  • Initiation of the Oxidation Assay:

    • Prepare the reaction medium by adding the [1-¹⁴C]Palmitate-BSA conjugate to fresh serum-free medium.

    • Remove the pre-treatment medium and add the reaction medium to the cells.

    • Incubate at 37°C for a defined period (e.g., 1-3 hours).

  • Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites (ASMs):

    • To measure complete oxidation, trap the produced ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH) placed above the medium.

    • To measure both complete and incomplete oxidation, stop the reaction by adding cold perchloric acid. This will precipitate macromolecules and unoxidized fatty acids.

    • Centrifuge the acidified medium and collect the supernatant containing the ASMs (e.g., [¹⁴C]acetyl-CoA).

  • Quantification:

    • Measure the radioactivity in the ¹⁴CO₂ traps and the ASM-containing supernatant using a scintillation counter.

    • Normalize the radioactivity counts to the amount of protein per well to determine the rate of fatty acid oxidation.

FAO_Workflow Start Start Cell_Culture Culture Cells to Confluency Start->Cell_Culture Pre_Treatment Pre-treat with ALCAR, PLC, or Vehicle Cell_Culture->Pre_Treatment Add_Substrate Add [1-¹⁴C]Palmitate-BSA Reaction Medium Pre_Treatment->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with Perchloric Acid) Incubate->Stop_Reaction Separate_Metabolites Separate ¹⁴CO₂ and/or Acid-Soluble Metabolites Stop_Reaction->Separate_Metabolites Quantify Quantify Radioactivity (Scintillation Counting) Separate_Metabolites->Quantify Analyze Analyze and Normalize Data Quantify->Analyze End End Analyze->End

General workflow for measuring fatty acid oxidation.
Protocol 2: Assessment of Mitochondrial Respiration

This protocol outlines the use of high-resolution respirometry to assess mitochondrial function in isolated mitochondria or permeabilized cells.

Objective: To determine the effects of ALCAR and PLC on different mitochondrial respiratory states.

Materials:

  • Isolated mitochondria or permeabilized cells

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate)

  • ADP

  • Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A)

Procedure:

  • Preparation:

    • Calibrate the oxygen electrodes of the respirometer.

    • Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Add the isolated mitochondria or permeabilized cells to the chambers.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 Respiration (Leak Respiration): Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure basal respiration.

    • State 3 Respiration (Oxidative Phosphorylation): Add a saturating concentration of ADP to stimulate ATP synthesis and measure maximal oxidative phosphorylation capacity.

    • Complex II-linked Respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II substrate (succinate) to assess the activity of Complex II.

    • Electron Transport System (ETS) Capacity: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.

    • Residual Oxygen Consumption (ROX): Add an inhibitor of Complex III (antimycin A) to block the electron transport chain and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The respirometer software will record oxygen concentration over time, allowing for the calculation of oxygen flux (respiration rate) in different respiratory states.

    • Compare the respiration rates in the presence of ALCAR or PLC to the control group to determine their effects on mitochondrial function.

Conclusion

Both this compound and propionyl-L-carnitine are valuable tools in metabolic research, each with a distinct profile of action. ALCAR, with its neurotrophic properties and role as an acetyl-CoA donor, is particularly relevant for studies on neuronal metabolism and age-related mitochondrial decline.[4][5] In contrast, PLC's unique anaplerotic replenishment of the Krebs cycle positions it as a key molecule of interest in cardiovascular and muscle metabolism research, especially in the context of ischemia and heart failure.[3][6] The choice between these two carnitine esters should be guided by the specific research question and the metabolic pathways under investigation. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess the distinct metabolic effects of these important compounds.

References

A Comparative Guide to Confirming the Purity and Identity of o-Acetyl-L-carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of o-Acetyl-L-carnitine hydrochloride is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, offering detailed experimental protocols and supporting data to aid in method selection.

Introduction

This compound is a crucial compound in various research fields, playing a significant role in cellular metabolism. Its purity and identity can be confirmed through several analytical methods, each with its own set of advantages and limitations. This guide focuses on NMR spectroscopy as a primary method and compares it with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and purity of a sample. Both ¹H and ¹³C NMR are valuable for the analysis of this compound.

¹H NMR for Identity and Purity Assessment

¹H NMR is a rapid and effective method for confirming the identity of this compound by analyzing the chemical shifts and coupling patterns of its protons. It can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred due to the compound's high polarity.

    • For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, TSP).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 5 times the longest T₁ of the protons of interest (typically 5-10 seconds for quantitative accuracy).

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 10-12 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Integrate the signals corresponding to the protons of this compound and the internal standard (for qNMR).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TSP at 0.00 ppm).

Expected ¹H NMR Chemical Shifts in D₂O:

Assignment Chemical Shift (ppm) Multiplicity Integration
Acetyl group (-COCH₃)~2.15Singlet3H
N-trimethyl group (-N(CH₃)₃)~3.20Singlet9H
Methylene group (-CH₂-N)~3.40-3.60Multiplet2H
Methylene group (-CH₂-COO)~2.80-2.95Multiplet2H
Methine group (-CH-)~5.50Multiplet1H

Purity Calculation (qNMR):

The purity of the sample can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

¹³C NMR for Structural Confirmation

¹³C NMR provides complementary information to ¹H NMR, confirming the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

The sample preparation is the same as for ¹H NMR.

  • Instrument Parameters (for a 125 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 200-220 ppm.

Expected ¹³C NMR Chemical Shifts in D₂O:

Assignment Chemical Shift (ppm)
Acetyl methyl (-COCH₃)~20
N-trimethyl (-N(CH₃)₃)~54
Methylene (-CH₂-COO)~40
Methine (-CH-)~65
Methylene (-CH₂-N)~68
Carbonyl (-COO)~175
Acetyl carbonyl (-OCO)~173
Detection of Impurities by NMR

NMR is highly effective in detecting and identifying impurities without the need for reference standards for each impurity. Common impurities in this compound include:

  • L-carnitine: The absence of the acetyl group signal at ~2.15 ppm and the presence of signals corresponding to L-carnitine would indicate this impurity.

  • D-enantiomer: The presence of the D-enantiomer can be determined using chiral shift reagents in the NMR experiment, which will cause separate signals for the L- and D-forms to appear.[1]

  • Residual Solvents: Signals from common laboratory solvents are readily identifiable.[2][3][4]

Alternative Analytical Methods

While NMR is a powerful tool, other chromatographic techniques are also widely used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive technique for purity determination and quantification.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions: [5]

    • Column: A reversed-phase C18 column is commonly used.[5]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[5]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a low wavelength (e.g., 205-220 nm) is often used as o-Acetyl-L-carnitine lacks a strong chromophore.

    • Injection Volume: 10-20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace-level impurities and for analysis in complex matrices.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Similar to HPLC, but often with lower concentrations due to higher sensitivity.

  • LC Conditions: Similar to HPLC, but often using mobile phases compatible with mass spectrometry (e.g., using formic acid or ammonium acetate instead of non-volatile phosphate buffers).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for o-Acetyl-L-carnitine and its impurities.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of NMR, HPLC, and LC-MS/MS for the analysis of this compound.

Parameter NMR Spectroscopy HPLC-UV LC-MS/MS
Primary Use Identity, Structure Elucidation, PurityPurity, QuantificationTrace Analysis, Quantification in complex matrices
Selectivity High (structural information)Moderate to HighVery High
Sensitivity Low to ModerateModerateVery High
Quantification Absolute (qNMR with internal standard)Relative (requires certified reference standards)Relative (requires certified reference standards)
Sample Throughput ModerateHighHigh
Cost (Instrument) HighModerateHigh
Destructive? NoYesYes

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for confirming the purity and identity of this compound using NMR and HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire NMR Spectrum transfer->nmr ft Fourier Transform nmr->ft phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate analyze Calculate Purity & Confirm Identity integrate->analyze

Caption: Workflow for NMR Analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare Calibration Standards inject Inject into HPLC System prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Purity calibrate->quantify

Caption: Workflow for HPLC Analysis.

Conclusion

The choice of analytical method for confirming the purity and identity of this compound depends on the specific requirements of the analysis. NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation and absolute quantification without the need for specific impurity reference standards. HPLC offers a cost-effective and high-throughput solution for routine purity assessments, while LC-MS/MS provides the highest sensitivity and selectivity, making it indispensable for trace-level analysis and studies in complex biological matrices. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to Acetyl-L-Carnitine (ALCAR) and its Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl-L-Carnitine (ALCAR), a well-researched neuroprotective agent, and its notable derivative, Propionyl-L-Carnitine (PLC). While the development of novel ALCAR derivatives is an ongoing area of interest, published head-to-head benchmarking studies with extensive quantitative data are limited. This guide summarizes the available comparative data, outlines key experimental protocols for future benchmarking studies, and visualizes the underlying mechanisms of action.

At a Glance: ALCAR vs. Propionyl-L-Carnitine (PLC)

Both ALCAR and PLC are esters of L-carnitine and play crucial roles in cellular energy metabolism. However, their distinct chemical structures confer different pharmacokinetic profiles and therapeutic applications.[1][2] ALCAR is characterized by an acetyl group, which enhances its ability to cross the blood-brain barrier, making it particularly relevant for neurological and cognitive studies.[1][3] In contrast, PLC possesses a propionyl group and exhibits a higher affinity for muscle tissue, showing promise in cardiovascular research.[1][4]

Quantitative Data Comparison

Direct quantitative comparisons of the neuroprotective and mitochondrial effects of ALCAR and PLC are not extensively available in the current literature. The following table summarizes key distinctions based on available data.

FeatureAcetyl-L-Carnitine (ALCAR)Propionyl-L-Carnitine (PLC)Key Findings & Citations
Primary Therapeutic Focus Neurological and cognitive healthCardiovascular and peripheral vascular healthALCAR's ability to cross the blood-brain barrier makes it a primary candidate for neuroprotection.[1][3] PLC's affinity for muscle tissue and its unique metabolic effects make it suitable for cardiovascular conditions.[1][4]
Bioavailability Higher bioavailability compared to L-carnitine.Higher bioavailability compared to L-carnitine.Both ALCAR and PLC are better absorbed than the parent compound, L-carnitine.[5]
Pharmacokinetics (after oral administration) Longer half-life compared to PLC.Shorter half-life compared to ALCAR.A study in healthy volunteers showed a longer half-life for ALCAR (35.9 ± 28.9h) compared to PLC (25.7 ± 30.3h).[6]
Neuroprotection (Ischemic Injury) Demonstrated to reduce infarct size in an in vivo model of focal cerebral ischemia.Did not significantly reduce infarct size in the same in vivo model.In a study on transient middle cerebral artery occlusion in rats, only ALCAR pretreatment showed a protective effect on neuronal cell injury in vivo.[7]
Antioxidant Effects Reduces markers of oxidative stress in the brain.[8]May reduce oxidative stress, primarily by improving mitochondrial function.[1]ALCAR has been shown to be effective in decreasing oxidative damage in the brain of old rats, whereas L-carnitine was not.[8] PLC has also been noted for its antioxidant capabilities.[1]
Mitochondrial Function Can serve as a direct substrate for mitochondrial respiration.[1]Enhances fatty acid transport and may stimulate the Krebs cycle through its propionyl moiety.[1][4]ALCAR can directly fuel mitochondrial energy production. PLC's propionyl group can be converted to succinyl-CoA, an intermediate of the Krebs cycle, which is particularly beneficial under hypoxic conditions.[4][5]

Signaling Pathways and Mechanisms of Action

ALCAR exerts its neuroprotective effects through multiple mechanisms, primarily centered on enhancing mitochondrial function and modulating key signaling pathways.

ALCAR_Signaling_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol ALCAR_in ALCAR AcetylCoA Acetyl-CoA ALCAR_in->AcetylCoA Donates Acetyl Group Acetylcholine Acetylcholine Synthesis ↑ ALCAR_in->Acetylcholine Acetyl Group Donor NF_kB NF-κB Signaling ↓ ALCAR_in->NF_kB Inhibits Neurotrophic_Factors Neurotrophic Factors ↑ ALCAR_in->Neurotrophic_Factors Promotes TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP Production ↑ TCA_Cycle->ATP ROS ROS Production ↓ TCA_Cycle->ROS

Caption: ALCAR's multifaceted mechanism of action.

Experimental Workflow for Benchmarking

A standardized workflow is crucial for the objective comparison of novel ALCAR derivatives against the parent compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity_Assay Toxicity Assessment (e.g., MTT, LDH assay) Cell_Culture->Toxicity_Assay Mito_Potential Mitochondrial Membrane Potential (e.g., TMRM, JC-1 assay) Toxicity_Assay->Mito_Potential Antioxidant_Assay Antioxidant Capacity (e.g., ORAC, TBARS assay) Mito_Potential->Antioxidant_Assay Animal_Model Animal Model of Neurodegeneration (e.g., Ischemia, Toxin-induced) Antioxidant_Assay->Animal_Model Behavioral_Tests Behavioral and Cognitive Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis (e.g., Infarct Volume, Neuronal Loss) Behavioral_Tests->Histopathology Biochemical_Analysis Biochemical Analysis of Brain Tissue (e.g., Oxidative Stress Markers) Histopathology->Biochemical_Analysis Compound_Synthesis Synthesis and Characterization of ALCAR and Derivatives Compound_Synthesis->Cell_Culture

Caption: A generalized experimental workflow for benchmarking ALCAR derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of novel compounds. Below are protocols for key experiments.

Measurement of Mitochondrial Membrane Potential (ΔΨm) in Cultured Neurons

Objective: To quantify the effect of ALCAR and its derivatives on the mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Tetramethylrhodamine, methyl ester (TMRM) or JC-1 fluorescent dye.

  • Fluorescence microscope or plate reader.

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization).

  • Culture medium and buffers.

Procedure:

  • Cell Culture: Plate neurons at an appropriate density in a multi-well plate suitable for fluorescence imaging.

  • Compound Treatment: Treat the cells with varying concentrations of ALCAR or its derivatives for a predetermined duration. Include a vehicle-treated control group.

  • Dye Loading: Incubate the cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Imaging and Quantification:

    • TMRM: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (approx. 548/573 nm). A decrease in fluorescence indicates mitochondrial depolarization.

    • JC-1: Measure the fluorescence at two different emission wavelengths to detect both the monomeric (green, indicating depolarization) and aggregated (red, indicating polarized mitochondria) forms of the dye. Calculate the ratio of red to green fluorescence.

  • Positive Control: In a separate set of wells, add CCCP or FCCP to induce complete mitochondrial depolarization and establish a baseline for minimal ΔΨm.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.

Assessment of Antioxidant Capacity in Brain Tissue

Objective: To determine the ability of ALCAR and its derivatives to mitigate oxidative stress in the brain.

Materials:

  • Brain tissue homogenates from animal models of neurodegeneration treated with ALCAR or its derivatives.

  • Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay or Oxygen Radical Absorbance Capacity (ORAC) assay.

  • Spectrophotometer or fluorescence plate reader.

TBARS Assay Protocol (Measurement of Lipid Peroxidation):

  • Homogenate Preparation: Homogenize brain tissue in a suitable buffer on ice.

  • Reaction Mixture: To a sample of the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of a pink-colored adduct between malondialdehyde (MDA, a marker of lipid peroxidation) and TBA.

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA.

  • Data Analysis: Compare the MDA levels in the brains of treated animals to those of the control group.

Conclusion

ALCAR remains a benchmark compound for neuroprotection due to its well-documented effects on mitochondrial function and its ability to cross the blood-brain barrier. Propionyl-L-carnitine emerges as a significant derivative with a distinct therapeutic profile, primarily targeting cardiovascular and muscle-related pathologies. While direct, quantitative comparative studies on the neuroprotective efficacy of these and other novel ALCAR derivatives are needed, the experimental protocols outlined in this guide provide a robust framework for such future investigations. The continued exploration of carnitine esters holds promise for the development of targeted therapies for a range of metabolic and neurodegenerative disorders.

References

A Head-to-Head Comparison: Acetyl-L-Carnitine vs. Alpha-Lipoic Acid for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of neuropathy, acetyl-L-carnitine (ALCAR) and alpha-lipoic acid (ALA) present two compelling, mechanistically distinct options. While direct head-to-head clinical trial data is limited, a comprehensive analysis of existing studies provides valuable insights into their comparative efficacy and underlying biological activities. This guide synthesizes the available experimental data to offer an objective comparison of these two prominent neuroprotective agents.

Efficacy in Neuropathy: A Comparative Overview

Both ALCAR and ALA have demonstrated efficacy in alleviating neuropathic symptoms, particularly in diabetic neuropathy, through various clinical trials. The following tables summarize the quantitative outcomes from key studies, providing a snapshot of their respective performance on common neuropathic endpoints.

Table 1: Quantitative Efficacy of Acetyl-L-Carnitine (ALCAR) in Neuropathy

Study/Meta-AnalysisPatient PopulationDosageDurationPrimary Outcome MeasureResult
Sima et al. (2005)[1]Diabetic Neuropathy1,000 mg/day52 weeksPain (Visual Analogue Scale - VAS)Significant improvement in pain scores.[1]
Sima et al. (2005)[1]Diabetic Neuropathy1,000 mg/day52 weeksVibratory PerceptionImproved vibratory perception.[1]
Sima et al. (2005)[1]Diabetic Neuropathy1,000 mg/day52 weeksNerve Fiber RegenerationIncreased number of regenerating nerve fiber clusters.[1]
Li et al. (2015) Meta-Analysis[2]Peripheral Neuropathic PainVariedVariedPain (VAS)Significant reduction in VAS scores (Mean Difference: 1.20).[2]

Table 2: Quantitative Efficacy of Alpha-Lipoic Acid (ALA) in Neuropathy

Study/Meta-AnalysisPatient PopulationDosageDurationPrimary Outcome MeasureResult
Ziegler et al. (NATHAN 1)[3][4]Mild-to-Moderate Diabetic Neuropathy600 mg/day4 yearsNeuropathy Impairment Score (NIS)Significant improvement in NIS.[4][5]
Mijnhout et al. (2012) Meta-Analysis[6]Symptomatic Peripheral Neuropathy in Diabetes600 mg/day (IV)3 weeksTotal Symptom Score (TSS)Significant reduction in TSS scores.[6]
Han et al. (2021) Meta-Analysis[7]Diabetic PolyneuropathyVaried (oral)VariedTotal Symptom Score (TSS)Favorable results for TSS with a dose-related trend.[7]
Han et al. (2021) Meta-Analysis[7]Diabetic PolyneuropathyVaried (oral)VariedNeurological Disability Score (NDS)Favorable results for NDS.[7]

Experimental Protocols: A Methodological Insight

The methodologies employed in clinical trials evaluating ALCAR and ALA for neuropathy share common frameworks, focusing on patient-reported outcomes and objective neurological assessments.

Key Methodological Components:
  • Patient Population: Trials predominantly enroll patients with diagnosed diabetic peripheral neuropathy, often with specified minimum symptom duration and severity scores.[8] Chemotherapy-induced peripheral neuropathy is another significant area of investigation.[9]

  • Study Design: The gold standard is the randomized, double-blind, placebo-controlled trial.[10]

  • Inclusion/Exclusion Criteria: Common inclusion criteria involve age limits and confirmed diagnosis of neuropathy. Exclusion criteria often include other causes of neuropathy, severe uncontrolled diabetes, and renal impairment.

  • Outcome Measures:

    • Primary Endpoints: Often a composite score including patient-reported symptoms (e.g., Total Symptom Score - TSS) and objective neurological examinations (e.g., Neuropathy Impairment Score - NIS).[3][4][5] Pain intensity is frequently measured using a Visual Analogue Scale (VAS).[2]

    • Secondary Endpoints: These may include nerve conduction velocity (NCV) studies, quantitative sensory testing (QST), and quality of life assessments.[3][4]

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 s4 Baseline Neuropathy Assessment (NIS, TSS, VAS, NCV) s3->s4 rand Randomization s4->rand treat_a Treatment Group (e.g., ALCAR or ALA) rand->treat_a Arm 1 treat_p Placebo Group rand->treat_p Arm 2 f1 Follow-up Assessments (e.g., Weeks 12, 24, 52) treat_a->f1 treat_p->f1 f2 Adverse Event Monitoring f1->f2 f3 Final Assessment f1->f3 f4 Statistical Analysis f3->f4

Figure 1: Generalized Experimental Workflow for Neuropathy Clinical Trials.

Signaling Pathways and Mechanisms of Action

ALCAR and ALA exert their neuroprotective effects through distinct yet sometimes converging signaling pathways.

Acetyl-L-Carnitine (ALCAR)

ALCAR's mechanism is closely tied to mitochondrial function and the modulation of apoptotic and neurotrophic pathways. It plays a crucial role in transporting fatty acids into the mitochondria for energy production.[11] In the context of neuropathy, ALCAR has been shown to prevent apoptosis in damaged nerves by inducing the X-linked inhibitor of apoptosis protein (XIAP).[12] Furthermore, it is thought to enhance nerve growth factor receptor binding, promoting neurite outgrowth through the ERK pathway.[13] ALCAR also modulates injury-activated intracellular signaling, including Protein Kinase C-gamma (PKCγ) and Mitogen-Activated Protein Kinases (MAPKs).[14]

G cluster_mito Mitochondrial Support cluster_apoptosis Anti-Apoptotic Pathway cluster_neurotrophic Neurotrophic Support cluster_signaling Signal Transduction Modulation alcar Acetyl-L-Carnitine (ALCAR) mito Mitochondrial Function (Fatty Acid Transport) alcar->mito xiap XIAP Induction alcar->xiap ngf NGF Receptor Binding alcar->ngf pkc PKCγ Activation alcar->pkc mapk MAPK Activation alcar->mapk energy Increased Energy Production mito->energy caspase Caspase-3 Inhibition xiap->caspase apoptosis Reduced Neuronal Apoptosis caspase->apoptosis erk ERK Pathway Activation ngf->erk outgrowth Neurite Outgrowth erk->outgrowth neuroreg Neuroregeneration pkc->neuroreg mapk->neuroreg

Figure 2: ALCAR's Proposed Mechanism of Action in Neuropathy.

Alpha-Lipoic Acid (ALA)

ALA is a potent antioxidant that functions in both aqueous and lipid environments. Its primary mechanism in neuropathy is the mitigation of oxidative stress, a key pathogenic factor in diabetic neuropathy.[15] ALA directly scavenges reactive oxygen species, chelates metal ions, and regenerates other endogenous antioxidants like glutathione and vitamins C and E.[16] It also modulates key signaling pathways involved in inflammation and cellular defense, such as inhibiting the NF-κB pathway and activating the Nrf2 antioxidant response element pathway.[17][18] This leads to a reduction in pro-inflammatory cytokines and an upregulation of antioxidant enzymes.

G cluster_antioxidant Direct Antioxidant Action cluster_signaling Signaling Pathway Modulation cluster_vascular Vascular Effects ala Alpha-Lipoic Acid (ALA) ros Reactive Oxygen Species (ROS) Scavenging ala->ros metal Metal Ion Chelation ala->metal regen Regeneration of other Antioxidants (GSH, Vit C, E) ala->regen nrf2 Nrf2 Pathway Activation ala->nrf2 nfkB NF-κB Pathway Inhibition ala->nfkB blood_flow Improved Endoneurial Blood Flow ala->blood_flow ox_stress Reduced Oxidative Stress ros->ox_stress metal->ox_stress regen->ox_stress antiox_enz Upregulation of Antioxidant Enzymes nrf2->antiox_enz inflam Reduced Pro-inflammatory Cytokines nfkB->inflam antiox_enz->ox_stress nerve_func Improved Nerve Function blood_flow->nerve_func

Figure 3: ALA's Proposed Mechanism of Action in Neuropathy.

Conclusion

Both ALCAR and ALA have demonstrated significant therapeutic potential in the management of neuropathy, supported by clinical data and well-defined mechanisms of action. ALCAR appears to exert its effects primarily through mitochondrial support and modulation of neurotrophic and apoptotic pathways, while ALA's benefits are largely attributed to its potent and multifaceted antioxidant and anti-inflammatory properties. The choice between these agents in a therapeutic development program may depend on the specific underlying pathology of the neuropathy being targeted. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and optimal patient populations for each of these promising compounds.

References

Unveiling the Antioxidant Potential of Acetyl-L-Carnitine (ALCAR): A Comparative Guide Using the DCFDA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Acetyl-L-Carnitine (ALCAR) validated through the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. While direct comparative quantitative data using the DCFDA assay is limited, this document synthesizes available experimental evidence to offer insights into ALCAR's antioxidant performance and mechanisms.

Executive Summary

Acetyl-L-Carnitine (ALCAR) is a well-documented neuroprotective and antioxidant agent. Its antioxidant properties are primarily attributed to its ability to enhance the endogenous antioxidant defense system rather than direct radical scavenging. The DCFDA assay is a widely used method for detecting intracellular reactive oxygen species (ROS), providing a valuable tool to assess the efficacy of antioxidants like ALCAR in a cellular context. This guide will delve into the experimental data available, detail the DCFDA assay protocol, and visualize the proposed antioxidant mechanisms of ALCAR.

Data Presentation: ALCAR's Antioxidant Capacity

Due to the lack of standardized reporting of IC50 values or direct comparative data with standards like Trolox or Ascorbic Acid in DCFDA assays, a quantitative comparison table in the traditional sense cannot be constructed. Instead, the following table summarizes the observed effects of ALCAR on ROS reduction from various studies.

CompoundCell TypeOxidative StressorALCAR ConcentrationObserved Effect on ROS Levels (DCFDA Assay)Reference
Acetyl-L-Carnitine (ALCAR) Adipose-derived stem cellsSerum-starvation1 mM and 10 mMSignificantly alleviated ROS levels.[1][1]
Acetyl-L-Carnitine (ALCAR) Adipose-derived stem cellsH2O21 mMSignificantly reduced the production of intracellular ROS.[2][3][2][3]
Acetyl-L-Carnitine (ALCAR) Human bronchial epithelial cellsAluminum oxide nanoparticles0.3 mg/mlReduced production of intracellular ROS.[4][4]

Note: The presented data illustrates the qualitative antioxidant effect of ALCAR in cellular models. For a definitive quantitative comparison, further head-to-head studies using the DCFDA assay with standardized positive controls are necessary.

Experimental Protocols: DCFDA Assay for Intracellular ROS Detection

The following is a detailed methodology for the DCFDA assay, a common method for measuring intracellular ROS and evaluating the antioxidant capacity of compounds like ALCAR.

Principle: The DCFDA (or H2DCFDA) assay is based on the cell-permeant, non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) within the cell. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy. The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • Test compound (e.g., ALCAR)

  • Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide (TBHP))

  • Negative control (vehicle)

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere and reach the desired confluency (typically 80-90%).

  • Preparation of DCFDA Solution: Prepare a stock solution of H2DCFDA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium or PBS to the desired working concentration (typically 5-20 µM).

  • Cell Treatment with Test Compound: Remove the cell culture medium and wash the cells with warm PBS. Add the desired concentrations of ALCAR or other test compounds dissolved in cell culture medium to the respective wells. Include wells for vehicle control and a positive control antioxidant (e.g., N-acetylcysteine). Incubate for a predetermined period (e.g., 1-24 hours).

  • Loading of DCFDA: After the treatment period, remove the medium containing the test compound and wash the cells gently with warm PBS. Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress (Optional but Recommended): To induce ROS production, remove the DCFDA solution, wash the cells with PBS, and then add a solution of an oxidative stressor (e.g., H₂O₂) to the cells for a specific duration (e.g., 30-60 minutes).

  • Fluorescence Measurement: After the incubation period, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope or a flow cytometer.

  • Data Analysis: Subtract the background fluorescence from all readings. The antioxidant capacity of ALCAR can be expressed as the percentage reduction in fluorescence intensity in treated cells compared to the cells exposed to the oxidative stressor alone.

Mandatory Visualizations

DCFDA Assay Workflow

DCFDA_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Prepare_Reagents 2. Prepare ALCAR & DCFDA Solutions Treat_Cells 3. Treat Cells with ALCAR Prepare_Reagents->Treat_Cells Load_DCFDA 4. Load Cells with DCFDA Treat_Cells->Load_DCFDA Induce_Stress 5. Induce Oxidative Stress (e.g., H2O2) Load_DCFDA->Induce_Stress Measure_Fluorescence 6. Measure Fluorescence (Ex/Em: 485/535 nm) Induce_Stress->Measure_Fluorescence Data_Analysis 7. Analyze Data (% ROS Reduction) Measure_Fluorescence->Data_Analysis ALCAR_Antioxidant_Mechanism ALCAR Acetyl-L-Carnitine (ALCAR) Mitochondria Mitochondrial Function ALCAR->Mitochondria Improves Nrf2_Activation Nrf2 Activation (Proposed) ALCAR->Nrf2_Activation May Directly/Indirectly Activate Mitochondria->Nrf2_Activation Modulates ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Initiates Transcription ROS_Reduction Reduced Intracellular ROS Antioxidant_Enzymes->ROS_Reduction Leads to

References

A Comparative Analysis of Oral versus Intraperitoneal Administration of Acetyl-L-Carnitine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oral and intraperitoneal (IP) administration of Acetyl-L-Carnitine (ALCAR) in rat models, drawing upon available experimental data. The objective is to assist researchers in selecting the appropriate administration route for their preclinical studies by presenting a side-by-side analysis of pharmacokinetic considerations, metabolic effects, and experimental protocols.

Executive Summary

Intraperitoneal administration of ALCAR in rats leads to rapid and high bioavailability, making it suitable for acute studies investigating immediate metabolic and neuroprotective effects. In contrast, oral administration, typically through drinking water, results in lower and slower absorption, lending itself to chronic studies examining long-term effects on aging and mitochondrial function. The choice of administration route profoundly impacts the observed outcomes and should be carefully considered based on the research question.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative differences between oral and intraperitoneal ALCAR administration in rats, based on available literature.

Table 1: Pharmacokinetic and Dosing Comparison

ParameterOral AdministrationIntraperitoneal Administration
Typical Dosage 1.5% (w/v) in drinking water (approx. 0.5-0.75 g/kg/day)10 mg/kg - 100 mg/kg as a single injection
Bioavailability Low; estimated to be significantly lower than IP route. A study in mice reported 8.6% bioavailability for a 200 mg/kg dose. For L-carnitine supplements in rats, bioavailability is estimated at 14-28%.[1][2]High; significantly greater and more rapid than oral administration, though specific percentage for ALCAR is not readily available.[1]
Time to Peak Plasma Concentration (Tmax) Delayed due to gastrointestinal absorption.Rapid, with metabolic effects observed in the brain within 15 minutes of injection.[3][4]
Route of Absorption Gastrointestinal tract, subject to first-pass metabolism.Peritoneal cavity, largely bypassing first-pass metabolism.
Typical Study Duration Chronic (weeks to months).Acute (minutes to hours).

Table 2: Comparative Biological and Metabolic Effects

EffectOral AdministrationIntraperitoneal Administration
Primary Research Focus Long-term effects, anti-aging, mitochondrial function.Acute neuroprotection, neurotransmitter metabolism, signaling pathway analysis.
Mitochondrial Function Reverses age-associated decline in mitochondrial membrane potential and restores cardiolipin levels.[5]Data on direct acute effects on mitochondrial function is less prevalent.
Metabolic Rate Increases cellular oxygen consumption in aged rats.[5]Rapidly utilized for energy and neurotransmitter synthesis.[3][4]
Neurotransmitter Synthesis Long-term supplementation supports acetylcholine synthesis.[6]The acetyl moiety is rapidly incorporated into glutamate, glutamine, and GABA in the brain.[3][4]
Nutrient Partitioning Decreases lipid deposition in young rats and increases protein deposition in old rats.[4]Not typically a focus of acute IP studies.
Ambulatory Activity Increases ambulatory activity in aged rats.[5]Can influence anxiety-like behaviors.[7]
Signaling Pathway Modulation Less characterized in available literature.Activates Wnt/β-catenin and PKCgamma/MAPK signaling pathways.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate study design and replication.

Protocol 1: Chronic Oral Administration of ALCAR in Drinking Water
  • Objective: To assess the long-term effects of ALCAR on age-related decline in mitochondrial function and ambulatory activity.

  • Animal Model: Young (3-5 months) and old (22-28 months) male rats.

  • Materials: Acetyl-L-Carnitine (powder), drinking water bottles, pH meter.

  • Procedure:

    • Prepare a 1.5% (wt/vol) solution of ALCAR in drinking water.

    • Adjust the pH of the solution to approximately 6.0 to ensure palatability.

    • Provide the ALCAR solution to the rats as their sole source of drinking water ad libitum for one month.

    • Measure daily water consumption to estimate the average daily dose of ALCAR per rat.

    • At the end of the treatment period, tissues can be harvested for analysis of mitochondrial function (e.g., membrane potential, oxygen consumption, cardiolipin levels) and ambulatory activity can be assessed.[5]

Protocol 2: Acute Intraperitoneal Administration of ALCAR for Metabolic Studies
  • Objective: To investigate the rapid metabolism of ALCAR's acetyl group in the brain.

  • Animal Model: Immature male rat pups (21-22 days old).

  • Materials: [2-¹³C]acetyl-L-carnitine, sterile saline, syringes and needles for IP injection.

  • Procedure:

    • Dissolve [2-¹³C]acetyl-L-carnitine in sterile saline to achieve a concentration for a 100 mg/kg dose.

    • Administer the solution via a single intraperitoneal injection.

    • Euthanize animals at various time points post-injection (e.g., 15, 60, and 120 minutes).

    • Rapidly extract the brain and freeze it in liquid nitrogen.

    • Analyze brain tissue extracts using ¹³C-NMR spectroscopy to determine the incorporation of the ¹³C label into various metabolites such as glutamate, glutamine, GABA, aspartate, lactate, and alanine.[3][4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

ALCAR_Signaling_Pathways cluster_oral Oral Administration (Chronic) cluster_ip Intraperitoneal Administration (Acute) oral_alcar ALCAR (in drinking water) mitochondria Mitochondrial Function (Membrane Potential, Respiration) oral_alcar->mitochondria Improves activity Ambulatory Activity mitochondria->activity Increases ip_alcar ALCAR (100 mg/kg IP) wnt Wnt/β-catenin Pathway ip_alcar->wnt Activates pkc_mapk PKCγ/MAPK Pathway ip_alcar->pkc_mapk Activates neurotransmitters Glutamate, GABA Synthesis ip_alcar->neurotransmitters Rapidly contributes acetyl group neuroprotection Neuroprotection wnt->neuroprotection pkc_mapk->neuroprotection

Caption: Comparative signaling effects of oral vs. IP ALCAR administration.

Experimental_Workflow cluster_oral_workflow Oral Administration Workflow cluster_ip_workflow Intraperitoneal Administration Workflow start_oral Begin Chronic Dosing (ALCAR in drinking water) monitor_oral Monitor Daily Intake & Animal Weight start_oral->monitor_oral end_oral Endpoint (e.g., 4 weeks) monitor_oral->end_oral analysis_oral Tissue Harvest & Functional Assays end_oral->analysis_oral start_ip Single IP Injection of ALCAR timepoints_ip Defined Timepoints (e.g., 15, 60, 120 min) start_ip->timepoints_ip euthanize_ip Euthanasia & Tissue Collection timepoints_ip->euthanize_ip analysis_ip Metabolic/Signaling Analysis (e.g., NMR) euthanize_ip->analysis_ip

Caption: Typical experimental workflows for oral and IP ALCAR studies in rats.

References

Confirming the Mechanism of Action of Acetyl-L-Carnitine (ALCAR) Through Gene Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acetyl-L-Carnitine (ALCAR) is an endogenous metabolite recognized for its role in mitochondrial fatty acid metabolism. However, emerging evidence highlights its function as a multifaceted signaling molecule with neuroprotective, antioxidant, and epigenetic modulatory effects.[1][2] To rigorously validate these proposed mechanisms of action, gene knockout and knockdown studies have been instrumental. By selectively removing key molecular players, researchers can elucidate the specific pathways through which ALCAR exerts its therapeutic effects. This guide provides a comparative analysis of ALCAR's performance in wild-type versus genetically modified models, supported by experimental data and detailed protocols for the research and drug development community.

The Central Role of the Carnitine Shuttle: Insights from CPT2 Knockout Studies

The primary metabolic function of the carnitine system is to transport long-chain fatty acids into the mitochondrial matrix for β-oxidation. Carnitine Palmitoyltransferase 2 (CPT2), an enzyme on the inner mitochondrial membrane, is critical for this process.[3][4][5] Gene knockout studies targeting Cpt2 have been pivotal in understanding the consequences of disrupted fatty acid oxidation and the metabolic environment in which ALCAR functions.

Surprisingly, skeletal muscle-specific knockout of Cpt2 in mice (Cpt2Sk-/-) prevents diet-induced obesity and insulin resistance, despite causing a significant accumulation of long-chain acylcarnitines, which are often considered lipotoxic.[3] This suggests that impaired fatty acid oxidation, rather than the accumulation of acylcarnitines alone, may not be the primary driver of insulin resistance in all contexts.[3] However, in cultured C2C12 myotubes, Cpt2 knockout did potentiate palmitate-induced insulin resistance, indicating a protective role for CPT2 against specific lipotoxic insults.[6]

Comparative Data: Wild-Type vs. Cpt2 Knockout Models

ParameterWild-Type (Control)Cpt2Sk-/- (Muscle-Specific Knockout)Key FindingCitation
Long-Chain Fatty Acid Oxidation NormalReduced by ~65% in muscle homogenatesCPT2 is essential for mitochondrial long-chain fatty acid oxidation in skeletal muscle.[3]
Pyruvate Oxidation BaselineIncreased by 54% in muscleLoss of fatty acid oxidation capacity leads to a compensatory increase in carbohydrate utilization.[3]
Diet-Induced Obesity (High-Fat Diet) Obese phenotypeProtected from obesityImpaired muscle fatty acid oxidation prevents high-fat diet-induced weight gain.[3][7]
Insulin Sensitivity (High-Fat Diet) Insulin resistantMaintained insulin sensitivityThe accumulation of long-chain acylcarnitines in this model does not cause insulin resistance.[3]
Palmitate-Induced Insulin Resistance (in vitro) Insulin resistance with palmitate treatmentExacerbated insulin resistance (~50-96% worse than WT)CPT2 plays a role in mitigating palmitate-induced lipotoxicity in myotubes.[6]

Experimental Protocol: Generation and Analysis of Muscle-Specific Cpt2 Knockout Mice

This protocol provides a general framework based on methodologies described in the cited literature.[3][7]

  • Generation of Knockout Mice:

    • Develop mice with loxP sites flanking the Cpt2 gene (Cpt2fl/fl).

    • Cross Cpt2fl/fl mice with mice expressing Cre recombinase under the control of a muscle-specific promoter, such as human α-skeletal actin (HSA-Cre).

    • The resulting Cpt2fl/fl;HSA-Cre+ mice (Cpt2Sk-/-) will have a muscle-specific deletion of Cpt2. Use Cpt2fl/fl;HSA-Cre- littermates as controls.

  • Genotype and Protein Confirmation:

    • Confirm gene deletion via PCR analysis of genomic DNA from muscle tissue.

    • Confirm the absence of CPT2 protein in skeletal muscle via Western blot analysis.

  • Metabolic Phenotyping:

    • Dietary Challenge: Place mice on a high-fat diet (e.g., 60% kcal from fat) or a control low-fat diet for a specified period (e.g., 16 weeks).

    • Substrate Oxidation Assay: Isolate muscle homogenates and measure the oxidation rates of radiolabeled substrates like [14C]palmitate (long-chain fatty acid) and [14C]pyruvate to 14CO2.

    • Glucose and Insulin Tolerance Tests: Perform standard glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess whole-body glucose homeostasis and insulin sensitivity.

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) LCFACoA LCFA-CoA LCFA->LCFACoA LCAC Long-Chain Acylcarnitine (LCAC) LCFACoA->LCAC Carnitine CPT1 CPT1 CACT CACT (Translocase) LCAC->CACT LCAC_matrix Long-Chain Acylcarnitine (LCAC) LCFACoA_matrix LCFA-CoA LCAC_matrix->LCFACoA_matrix CoA CPT2 CPT2 beta_ox β-Oxidation LCFACoA_matrix->beta_ox KO Knockout (CPT2-/-) CPT2->KO CACT->LCAC_matrix

Caption: The Carnitine Shuttle for fatty acid transport and the impact of CPT2 knockout.

ALCAR's Protective Mechanisms Mediated by Sirtuin 3 (SIRT3)

SIRT3 is a primary mitochondrial deacetylase that regulates the activity of numerous enzymes involved in metabolism and oxidative stress response.[8] Gene knockout studies have been crucial in demonstrating that SIRT3 is a necessary downstream mediator for some of ALCAR's protective effects, particularly against cellular stress.

In a murine model of cisplatin-induced acute kidney injury (AKI), ALCAR treatment restored SIRT3 expression, improved renal function, and reduced tubular injury.[9] Critically, these protective effects were completely absent in Sirt3 knockout mice, confirming that ALCAR's renoprotective action in this context is SIRT3-dependent.[9] Further studies in adipose-specific Sirt3 knockout mice revealed that SIRT3 is essential for proper acylcarnitine metabolism and thermogenesis in brown adipose tissue, linking it to the broader network of carnitine-related metabolic regulation.[10][11][12]

Comparative Data: ALCAR Effects in Wild-Type vs. Sirt3 Knockout Models

ParameterConditionWild-Type (WT)Sirt3 Knockout (-/-)Key FindingCitation
Renal Function (AKI Model) Cisplatin + ALCARImproved renal function, decreased injuryNo improvement; severe AKI and mortalityALCAR's renoprotective effects are dependent on the presence of SIRT3.[9]
Mitochondrial Function (AKI Model) Cisplatin + ALCARImproved mitochondrial dynamicsNo improvement in mitochondrial dysfunctionSIRT3 is required for ALCAR to restore mitochondrial health under stress.[9]
Acylcarnitine Metabolism (Adipose) Cold ExposureNormalDefective acylcarnitine metabolismSIRT3 is a key regulator of acylcarnitine metabolism in brown adipose tissue.[10][11][12]
Thermogenesis (Adipose) Cold ExposureNormalImpaired thermogenesisThe SIRT3-acylcarnitine axis is critical for maintaining thermogenesis.[10][11][12]

Experimental Protocol: Assessing ALCAR's Renoprotective Effects in a Sirt3 KO Model

This protocol is based on the methodology described for studying cisplatin-induced AKI.[9]

  • Animal Model:

    • Use wild-type and global Sirt3 knockout (Sirt3-/-) mice on the same genetic background.

  • Induction of Acute Kidney Injury (AKI):

    • Administer a single intraperitoneal (i.p.) injection of cisplatin to induce AKI.

  • ALCAR Treatment:

    • Administer ALCAR (e.g., via i.p. injection) to treatment groups of both WT and Sirt3-/- mice, starting at a designated time relative to the cisplatin injection. Control groups receive a vehicle.

  • Assessment of Renal Function and Injury:

    • Collect blood samples at various time points (e.g., 72 hours post-cisplatin) to measure blood urea nitrogen (BUN) and creatinine levels.

    • Harvest kidneys for histological analysis (e.g., H&E staining) to score tubular injury.

  • Molecular Analysis:

    • Perform Western blot or qPCR on kidney lysates to measure protein and mRNA levels of SIRT3 and markers of mitochondrial damage and oxidative stress.

ALCAR ALCAR SIRT3 SIRT3 Expression & Activity ALCAR->SIRT3 Restores Mito_Function Mitochondrial Function SIRT3->Mito_Function Improves KO SIRT3 Knockout SIRT3->KO Cell_Survival Cellular Protection & Survival Mito_Function->Cell_Survival Stress Cellular Stress (e.g., Cisplatin) Stress->SIRT3 Reduces Stress->Mito_Function Impairs

Caption: The ALCAR-SIRT3 signaling pathway in cellular protection.

Uncovering Novel Neurotrophic Pathways: Artemin Knockdown and ALCAR's Antidepressant Effects

Beyond its metabolic roles, ALCAR exhibits significant effects on the central nervous system. A key study used gene knockdown to uncover a novel mechanism for its antidepressant-like properties. The research demonstrated that repeated administration of ALCAR increased levels of the glial-derived neurotrophic factor Artemin (ARTN) in the hippocampus and prefrontal cortex of mice.[13]

To confirm this pathway's necessity, researchers used an antisense oligonucleotide strategy to knock down either Artn or its receptor, Gfra3. In these knockdown models, the antidepressant-like effects of ALCAR, measured by the forced swimming test, were completely prevented.[13] This provides strong evidence that ALCAR's efficacy in this context is mediated through the ARTN-GFRα3 signaling pathway.

Comparative Data: ALCAR Effects in Control vs. Artn Knockdown Models

ParameterControl (Scrambled Oligonucleotide)Artn or Gfra3 KnockdownKey FindingCitation
ALCAR-Induced Antidepressant-like Effect Significant antidepressant-like effect observedEffect fully preventedThe ARTN-GFRα3 signaling pathway is essential for the antidepressant-like action of ALCAR.[13]
Artemin (ARTN) Protein Levels Increased with ALCAR treatmentN/A (gene is knocked down)ALCAR administration upregulates ARTN levels in key brain regions.[13]

Experimental Protocol: Gene Knockdown and Behavioral Analysis

This protocol outlines the general steps for antisense oligonucleotide-mediated gene knockdown in the brain.[13]

  • Antisense Oligonucleotide (ASO) Design and Administration:

    • Design ASOs targeting the mRNA of Artn or Gfra3. A scrambled ASO with no known target serves as a control.

    • Administer the ASOs directly into the brain via intracerebroventricular (i.c.v.) injection to ensure delivery to the target regions.

  • ALCAR Treatment:

    • Following ASO administration, treat mice with ALCAR (e.g., 100 mg/kg daily) for a specified period (e.g., 7 days).

  • Behavioral Testing:

    • Perform the Forced Swimming Test (FST) to evaluate antidepressant-like behavior. A reduction in immobility time is indicative of an antidepressant effect.

  • Molecular Validation:

    • Harvest brain tissue (hippocampus, prefrontal cortex) to confirm the knockdown of the target gene's protein or mRNA levels via Western blot or qPCR.

cluster_Workflow Experimental Workflow cluster_Logic Logical Relationship ASO Administer ASO (Artn or Control) ALCAR_Treat Treat with ALCAR (7 days) ASO->ALCAR_Treat FST Forced Swimming Test (Behavioral Assay) ALCAR_Treat->FST Validation Molecular Validation (Confirm Knockdown) FST->Validation ALCAR ALCAR ARTN Artemin (ARTN) Signaling ALCAR->ARTN Effect Antidepressant-like Effect ARTN->Effect Knockdown ARTN Knockdown ARTN->Knockdown Knockdown->Effect Prevents

Caption: Workflow and logical model for confirming ALCAR's action via Artemin signaling.

Conclusion: A Mechanism Confirmed and Broadened by Genetic Studies

Gene knockout and knockdown studies have been indispensable in moving beyond correlation to establish causation in ALCAR's mechanisms of action. These models have confirmed that ALCAR's influence extends far beyond simple fatty acid transport. The research clearly demonstrates that ALCAR's benefits are often context-dependent and mediated by specific molecular pathways. Key takeaways include:

  • CPT2 knockout studies have challenged traditional views on lipotoxicity and highlighted the complex metabolic adaptations that occur when fatty acid oxidation is impaired.

  • SIRT3 knockout models have definitively positioned SIRT3 as a critical downstream effector for ALCAR's protective actions against cellular stress, cementing the link between ALCAR, mitochondrial health, and stress resilience.

  • Artemin knockdown studies have uncovered a novel neurotrophic pathway for ALCAR's antidepressant effects, opening new avenues for therapeutic development in mood disorders.

For researchers and drug developers, these findings underscore the importance of identifying the specific molecular context in which ALCAR is expected to be effective. Future research using targeted gene knockout approaches will continue to refine our understanding and unlock the full therapeutic potential of this multifaceted metabolite.

References

A Comparative Guide to o-Acetyl-L-carnitine Hydrochloride and its Alternatives for Enhancing Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of o-Acetyl-L-carnitine hydrochloride (ALCAR) and other prominent nootropic compounds for their effects on synaptic plasticity. The following sections detail their mechanisms of action, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these potential cognitive enhancers.

Mechanisms of Action: A Comparative Overview

o-Acetyl-L-carnitine and its alternatives enhance synaptic plasticity through distinct yet sometimes overlapping mechanisms. While ALCAR primarily supports mitochondrial function and cholinergic neurotransmission, other compounds like racetams and ampakines directly modulate glutamate receptors, and cholinergic precursors provide the building blocks for acetylcholine synthesis.

This compound (ALCAR)

ALCAR is a naturally occurring amino acid derivative that plays a crucial role in cellular energy metabolism. Its primary mechanism involves the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in ATP production.[1] By enhancing mitochondrial function, ALCAR helps maintain the high energy demands of synaptic transmission and plasticity.[1] Furthermore, ALCAR serves as an acetyl group donor for the synthesis of acetylcholine, a neurotransmitter vital for learning and memory.[1][2][3] Studies have also indicated its role in upregulating the expression of neurotrophic factors and protecting against oxidative stress.[1]

Racetams (e.g., Piracetam, Aniracetam)

The racetam class of nootropics, with piracetam being the parent compound, is thought to primarily modulate the glutamatergic system. They act as positive allosteric modulators of AMPA receptors, enhancing the efficiency of glutamate, the brain's primary excitatory neurotransmitter.[4][5] This modulation of AMPA receptors is believed to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[4] Some racetams, like aniracetam, also influence the cholinergic system, further contributing to their cognitive-enhancing effects.[6]

Cholinergic Precursors (e.g., Alpha-GPC, Citicoline)

Alpha-GPC (L-Alpha glycerylphosphorylcholine) and Citicoline (CDP-choline) act as precursors to acetylcholine. Alpha-GPC provides a readily available source of choline that can cross the blood-brain barrier to be used in the synthesis of acetylcholine.[7] Citicoline, in addition to supplying choline, also provides cytidine, which can be converted to uridine, a molecule that supports the synthesis of phosphatidylcholine, a key component of neuronal membranes.[8][9] By increasing the availability of acetylcholine, these compounds can enhance cholinergic neurotransmission, which is critical for synaptic plasticity and cognitive function.[7][10]

Experimental Data: A Quantitative Comparison

The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the efficacy of these compounds on key markers of synaptic plasticity and cognitive function.

Long-Term Potentiation (LTP)

Long-term potentiation is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

CompoundModelConcentration/DoseLTP Induction/EnhancementReference
o-Acetyl-L-carnitine Rat Hippocampal Slices (Hypoxia Model)500 µMRestored LTP to near control levels[2]
Piracetam Rat Hippocampus (Hypoperfusion Model)600 mg/kgRestored LTP induction rate from 28.57% to 85.71%[11]
Aniracetam Rat Hippocampal Slices10 µMIncreased AMPA receptor-mediated synaptic responses[4]
Synaptic Protein Expression

Synaptic proteins are crucial for the structure and function of synapses. PSD-95 is a key scaffolding protein in the postsynaptic density, while synaptophysin is a marker for presynaptic vesicles.

CompoundModelDoseEffect on PSD-95Effect on SynaptophysinReference
o-Acetyl-L-carnitine --Data not readily available in direct comparative studiesData not readily available in direct comparative studies-
Citicoline Rat Hippocampus (Sleep Deprivation Model)600 µmol/kgPrevented reduction in PSD-95 levelsNo significant effect[8][9]
Citicoline Rat Hippocampus (Control)600 µmol/kgIncreased PSD-95 levelsIncreased synaptophysin levels[9]
Cognitive Performance (Morris Water Maze)

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

CompoundModelDoseKey FindingReference
o-Acetyl-L-carnitine --Data from direct Morris water maze comparison not readily available-
Piracetam Rat (Hypoperfusion Model)600 mg/kgSignificantly reduced escape latency and increased time in target quadrant[11][12]
Alpha-GPC --Data from direct Morris water maze comparison not readily available-
Citicoline --Data from direct Morris water maze comparison not readily available-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by o-Acetyl-L-carnitine and its alternatives.

ALCAR_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fatty Acids Fatty Acids Acetyl-CoA_mito Acetyl-CoA Fatty Acids->Acetyl-CoA_mito β-oxidation ALCAR ALCAR ALCAR->Acetyl-CoA_mito Acetyl-CoA_cyto Acetyl-CoA ALCAR->Acetyl-CoA_cyto TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle ATP ATP TCA Cycle->ATP Synaptic Plasticity Synaptic Plasticity ATP->Synaptic Plasticity Choline Choline Acetylcholine Acetylcholine Acetylcholine->Synaptic Plasticity Acetyl-CoA_cytoCholine Acetyl-CoA_cytoCholine Acetyl-CoA_cytoCholine->Acetylcholine

Caption: o-Acetyl-L-carnitine's dual role in energy and neurotransmitter synthesis.

Racetam_Pathway Glutamate Glutamate AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor Racetams Racetams Racetams->AMPA Receptor Positive Allosteric Modulation Ca2+ Influx Ca²⁺ Influx AMPA Receptor->Ca2+ Influx LTP Long-Term Potentiation Ca2+ Influx->LTP

Caption: Racetams positively modulate AMPA receptors to enhance synaptic plasticity.

Cholinergic_Pathway Alpha-GPC Alpha-GPC Choline Choline Alpha-GPC->Choline Citicoline Citicoline Citicoline->Choline Acetylcholine Acetylcholine Choline->Acetylcholine Synthesis Synaptic Plasticity Synaptic Plasticity Acetylcholine->Synaptic Plasticity

Caption: Cholinergic precursors increase the synthesis of acetylcholine.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental techniques used to assess synaptic plasticity.

LTP_Workflow Prepare Hippocampal Slices Prepare Hippocampal Slices Place in Recording Chamber Place in Recording Chamber Prepare Hippocampal Slices->Place in Recording Chamber Position Stimulating & Recording Electrodes Position Stimulating & Recording Electrodes Place in Recording Chamber->Position Stimulating & Recording Electrodes Record Baseline fEPSPs Record Baseline fEPSPs Position Stimulating & Recording Electrodes->Record Baseline fEPSPs Induce LTP (e.g., High-Frequency Stimulation) Induce LTP (e.g., High-Frequency Stimulation) Record Baseline fEPSPs->Induce LTP (e.g., High-Frequency Stimulation) Record Post-LTP fEPSPs Record Post-LTP fEPSPs Induce LTP (e.g., High-Frequency Stimulation)->Record Post-LTP fEPSPs Data Analysis (fEPSP Slope) Data Analysis (fEPSP Slope) Record Post-LTP fEPSPs->Data Analysis (fEPSP Slope)

Caption: Workflow for in vitro Long-Term Potentiation (LTP) recording.

WesternBlot_Workflow Tissue/Cell Lysis Tissue/Cell Lysis Protein Quantification Protein Quantification Tissue/Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General workflow for Western Blot analysis of synaptic proteins.

MWM_Workflow Acclimatization Acclimatization Cued Training (Visible Platform) Cued Training (Visible Platform) Acclimatization->Cued Training (Visible Platform) Acquisition Trials (Hidden Platform) Acquisition Trials (Hidden Platform) Cued Training (Visible Platform)->Acquisition Trials (Hidden Platform) Probe Trial (Platform Removed) Probe Trial (Platform Removed) Acquisition Trials (Hidden Platform)->Probe Trial (Platform Removed) Data Analysis (Escape Latency, Time in Quadrant) Data Analysis (Escape Latency, Time in Quadrant) Probe Trial (Platform Removed)->Data Analysis (Escape Latency, Time in Quadrant)

Caption: Experimental workflow for the Morris Water Maze test.

Experimental Protocols

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

Objective: To measure the potentiation of synaptic transmission in response to high-frequency stimulation.

Materials:

  • Rodent (rat or mouse)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Recording chamber (submerged or interface type)

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse with ice-cold, oxygenated aCSF. Rapidly dissect the brain and place it in chilled aCSF. Prepare 300-400 µm thick hippocampal slices using a vibratome.[13]

  • Incubation: Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording: Place a single slice in the recording chamber perfused with oxygenated aCSF at 30-32°C. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for 10-20 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[14]

  • Post-LTP Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the potentiation.

  • Data Analysis: Measure the slope of the fEPSP to quantify the change in synaptic strength. Express the post-LTP fEPSP slope as a percentage of the baseline slope.[15]

Western Blot Analysis of Synaptic Proteins

Objective: To quantify the expression levels of specific synaptic proteins (e.g., PSD-95, Synaptophysin).

Materials:

  • Brain tissue or cultured neurons

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[16]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.[16]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane, then incubate with the secondary antibody for 1 hour at room temperature.[18]

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[16]

  • Data Analysis: Quantify the band intensity for each protein and normalize to a loading control (e.g., β-actin or GAPDH).

Morris Water Maze

Objective: To assess spatial learning and memory.

Materials:

  • Circular pool (1.5-2 m diameter)

  • Escape platform

  • Water opacifier (e.g., non-toxic paint or milk powder)

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acclimatization: Handle the animals for several days before the experiment to reduce stress.

  • Cued Training: For 1-2 days, train the animals to find a visible platform. This ensures the animals are not visually or motor-impaired.[19]

  • Acquisition Trials: For 4-5 consecutive days, conduct trials with the platform hidden beneath the opaque water surface in a fixed location. Start the animal from different quadrants of the pool for each trial. Allow the animal to search for the platform for a set time (e.g., 60-90 seconds). If the animal fails to find the platform, guide it there.[20]

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds.[21]

  • Data Analysis: The video tracking software records the escape latency (time to find the platform) during acquisition trials and the time spent in the target quadrant during the probe trial.[21] A shorter escape latency across acquisition trials indicates learning, and more time spent in the target quadrant during the probe trial indicates memory retention.[19]

References

Comparative Bioavailability of Acetyl-L-Carnitine Salt Forms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioavailability of different salt forms of acetyl-L-carnitine (ALCAR), a crucial factor for researchers, scientists, and drug development professionals in optimizing its therapeutic potential. While direct comparative studies on various ALCAR salts are limited, this document synthesizes available data to offer insights into their pharmacokinetic profiles.

Understanding Acetyl-L-Carnitine Bioavailability

Acetyl-L-carnitine is a vital molecule involved in cellular energy metabolism, particularly in the transport of fatty acids into the mitochondria. Its therapeutic applications are vast, ranging from neuroprotection to enhancing cognitive function. However, the efficacy of ALCAR is intrinsically linked to its bioavailability – the extent and rate at which the active substance is absorbed and becomes available at the site of action.

There are conflicting reports regarding the bioavailability of acetyl-L-carnitine compared to its parent compound, L-carnitine. Some sources suggest that the acetyl group enhances absorption and allows it to cross the blood-brain barrier more effectively.[1][2] Conversely, at least one animal study indicated that acetyl-L-carnitine may have lower bioavailability than L-carnitine and its other salt forms.[3] A study in mice and humans found the oral bioavailability of acetyl-L-carnitine to be very low.[4]

Comparison of Acetyl-L-Carnitine Salt Forms

It is hypothesized that the counter-ion (e.g., HCl, arginate, fumarate) may influence the physicochemical properties of the ALCAR molecule, potentially affecting its solubility, dissolution rate, and subsequent absorption. For instance, arginine is a precursor to nitric oxide, which can influence blood flow and might theoretically impact absorption.[5] However, without specific pharmacokinetic data, this remains speculative.

Quantitative Data on Acetyl-L-Carnitine Bioavailability

The following table summarizes available pharmacokinetic data for acetyl-L-carnitine. It is important to note that these values are not from direct comparative studies of different salt forms but are compiled from various studies investigating ALCAR.

Salt FormDosageCmax (µmol/L)Tmax (hours)AUC (µmol·h/L)Study PopulationReference
Acetyl-L-Carnitine1000 mg~25% increase from baseline3Not ReportedHealthy Volunteers[6]
Acetyl-L-Carnitine1.5g twice daily7.6 (pre-dose) / 7.7 (post-dose)Not ReportedNot ReportedHIV-1 Infected Patients[7]
Acetyl-L-Carnitine2g once daily7.7 (pre-dose) / 6.8 (post-dose)Not ReportedNot ReportedHIV-1 Infected Patients[7]
Acetyl-L-Carnitine3g once daily7.1 (pre-dose) / 7.5 (post-dose)Not ReportedNot ReportedHIV-1 Infected Patients[7]
Acetyl-L-Carnitine (compared to L-Carnitine)2.0g (of L-Carnitine)12.9 ± 5.5Not Reported166.2 ± 77.4Healthy Volunteers[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summarized protocols from key studies.

Protocol 1: Single Dose Bioavailability Study in Healthy Volunteers[6]
  • Objective: To determine the bioavailability of a single oral dose of acetyl-L-carnitine.

  • Subjects: Three healthy adult volunteers (22 to 55 years old).

  • Intervention: Oral administration of two 500 mg capsules of acetyl-L-carnitine for a total dose of 1000 mg.

  • Sampling: Blood samples were collected at baseline (pre-dose) and at 1, 3, and 6 hours post-administration.

  • Analysis: Total serum carnitine levels were measured at each time point to assess the increase from baseline.

Protocol 2: Pharmacokinetics in HIV-1 Infected Patients[7]
  • Objective: To evaluate the pharmacokinetic profile of acetyl-L-carnitine with different dosing regimens in HIV-1 infected patients with antiretroviral toxic polyneuropathy.

  • Subjects: Twenty-three HIV-1 infected subjects.

  • Intervention: Cross-over trial with patients switched from 1.5g twice daily to 1g, 2g, or 3g once daily dosing of acetyl-L-carnitine. A control group of twelve healthy volunteers was also included.

  • Sampling: Plasma levels of acetyl-L-carnitine and its metabolite L-carnitine were measured.

  • Analysis: Pre-dose and post-dose concentrations of ALCAR were determined to compare different dosing regimens.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for a Typical Bioavailability Study

G cluster_0 Subject Recruitment and Screening cluster_1 Study Protocol cluster_2 Sample Analysis cluster_3 Pharmacokinetic Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Sampling (T=0) Baseline Sampling (T=0) Informed Consent->Baseline Sampling (T=0) Oral Administration of ALCAR Salt Oral Administration of ALCAR Salt Baseline Sampling (T=0)->Oral Administration of ALCAR Salt Serial Blood Sampling (T=1, 2, 4, 8h...) Serial Blood Sampling (T=1, 2, 4, 8h...) Oral Administration of ALCAR Salt->Serial Blood Sampling (T=1, 2, 4, 8h...) Urine Collection Urine Collection Serial Blood Sampling (T=1, 2, 4, 8h...)->Urine Collection Plasma/Serum Separation Plasma/Serum Separation Urine Collection->Plasma/Serum Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma/Serum Separation->LC-MS/MS Analysis Quantification of ALCAR and Metabolites Quantification of ALCAR and Metabolites LC-MS/MS Analysis->Quantification of ALCAR and Metabolites Cmax Calculation Cmax Calculation Quantification of ALCAR and Metabolites->Cmax Calculation Tmax Determination Tmax Determination Cmax Calculation->Tmax Determination AUC Calculation AUC Calculation Tmax Determination->AUC Calculation Statistical Analysis Statistical Analysis AUC Calculation->Statistical Analysis Bioavailability Comparison Bioavailability Comparison Statistical Analysis->Bioavailability Comparison

Caption: Workflow of a typical clinical trial to assess the bioavailability of a substance.

Proposed Intestinal Absorption Pathway of Acetyl-L-Carnitine

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Portal Circulation ALCAR Acetyl-L-Carnitine ALCAR_inside Acetyl-L-Carnitine ALCAR->ALCAR_inside Absorption Hydrolysis Partial Hydrolysis ALCAR_inside->Hydrolysis ALCAR_portal Acetyl-L-Carnitine ALCAR_inside->ALCAR_portal LCarnitine L-Carnitine Hydrolysis->LCarnitine Acetate Acetate Hydrolysis->Acetate Reacetylation Re-acetylation LCarnitine->Reacetylation LCarnitine_portal L-Carnitine LCarnitine->LCarnitine_portal Acetate->Reacetylation ALCAR_reacetylated Acetyl-L-Carnitine Reacetylation->ALCAR_reacetylated ALCAR_reacetylated->ALCAR_portal

Caption: Hypothesized absorption and metabolism of acetyl-L-carnitine in an enterocyte.

Conclusion

The bioavailability of acetyl-L-carnitine is a complex topic with some conflicting evidence in the scientific literature. While it is often suggested that ALCAR has superior absorption to L-carnitine, direct comparative studies are needed for confirmation. Crucially, there is a significant gap in the research regarding the comparative bioavailability of different salt forms of acetyl-L-carnitine, such as HCl, arginate, and fumarate. Future research should focus on well-designed, head-to-head pharmacokinetic studies to elucidate the potential differences between these salt forms. Such data would be invaluable for researchers and clinicians seeking to optimize the therapeutic delivery of acetyl-L-carnitine.

References

Safety Operating Guide

Navigating the Disposal of O-Acetyl-L-carnitine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the operational disposal of O-Acetyl-L-carnitine hydrochloride, ensuring that laboratory practices remain safe, efficient, and environmentally responsible. While this compound is not universally classified as a hazardous substance, varying classifications necessitate a cautious and informed approach to its disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as local and institutional regulations are the ultimate authority.[1] Adherence to standard laboratory safety protocols is mandatory.

Personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety glasses with side shields.[1] When handling the solid form, measures should be taken to avoid the generation of dust.[1][2] In the event of a spill, the material should be carefully swept up or vacuumed to prevent dust formation and placed into a suitable, clearly labeled container for disposal.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data and classifications for this compound. It is important to note the variability in hazard classification across different suppliers.

ParameterValue/ClassificationSource(s)
Hazard Classifications Not consistently classified as hazardous. Some sources indicate Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3).[3][4][5][6][7]
Signal Word Warning (where classified as hazardous)[4][6][7]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4][6]
Storage Class 11 - Combustible Solids[7]
WGK (German Water Hazard Class) WGK 3 (severely hazardous to water)[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a hierarchical approach, prioritizing waste minimization and adherence to regulatory guidelines.

Step 1: Waste Characterization and Minimization

  • Unused, Pure Product: If the material is an unused surplus in its original, unopened container, consider redistribution to other laboratories within your institution to minimize waste.[1]

  • Contaminated Material: If the this compound is contaminated with other chemicals, it must be treated as hazardous waste if the contaminant itself is hazardous. It is crucial to avoid mixing incompatible wastes.[1]

  • Empty Containers: A container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[8][9] After thorough cleaning, and defacing of the original label, the container may be disposed of as regular trash, pending institutional policies.[8]

Step 2: Segregation and Labeling

  • Waste Segregation: Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible materials.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable under your institution's guidelines), the full chemical name "this compound," and the quantity of waste.[11] The date of waste generation and the laboratory of origin should also be included.[11]

Step 3: Storage

  • Designated Area: Store the waste in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[10][12]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[9][13]

Step 4: Disposal

  • Consult EHS: The safest and most compliant method for chemical waste disposal is through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

  • Landfill and Incineration: Depending on local regulations and the specific classification of the waste, disposal options may include authorized landfill or high-temperature incineration.[5][6][14]

  • Drain Disposal: Drain disposal is generally not recommended for chemical waste.[13][15] Do not pour this compound down the drain without explicit written approval from your EHS department.[1][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_assess Assessment cluster_action Action start This compound Waste Generated assess_purity Is the material pure and unused? start->assess_purity assess_contamination Is the material contaminated? assess_purity->assess_contamination No redistribute Consider redistribution to another lab assess_purity->redistribute Yes treat_as_hazardous Treat as hazardous waste if contaminant is hazardous assess_contamination->treat_as_hazardous Yes characterize Characterize waste according to local regulations assess_contamination->characterize No contact_ehs Contact EHS for pickup and disposal redistribute->contact_ehs If redistribution is not possible collect Collect in a labeled, compatible container treat_as_hazardous->collect characterize->collect store Store in a designated Satellite Accumulation Area collect->store store->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling o-Acetyl-L-carnitine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of o-Acetyl-L-carnitine hydrochloride in a laboratory setting. Adherence to these procedural steps is vital for ensuring a safe research environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2]Prevents eye contact with the powder or solutions, which can cause serious eye irritation.[1][3] An eyewash station should be readily accessible.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat or impervious clothing.[1][4]Prevents skin contact, which may cause skin irritation.[1][3] Gloves must be inspected prior to use and changed immediately if contaminated.[1] Wash hands thoroughly after handling.[1][3]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter may be necessary.[1][4]Minimizes the inhalation of dust, which may cause respiratory irritation.[3][5] Engineering controls like a fume hood are preferred.[6]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan is critical for the safe management of this compound.

  • Preparation :

    • Work in a designated, well-ventilated area, such as a chemical fume hood.[3][6]

    • Ensure that an eyewash fountain and safety shower are in close proximity to the workstation.[2][3]

    • Don all required personal protective equipment as detailed in the table above.[3]

  • Weighing and Transfer :

    • Handle the solid powder with care to minimize dust generation.[3]

    • Use appropriate tools, such as a spatula, for transferring the substance.

    • Keep the container tightly closed when not in use.[3]

  • Dissolving :

    • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing and aerosol formation.

  • Post-Handling :

    • Decontaminate all work surfaces after use.

    • Wash hands thoroughly with soap and water.[3]

    • Remove and properly store or dispose of contaminated PPE.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material by sweeping up or absorbing with an inert material and place it into a suitable, labeled, and tightly closed disposal container.[3]

  • Disposal :

    • Dispose of the contents and container to an approved waste disposal plant.[2][3]

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

    • Do not allow the product to enter drains, other waterways, or soil.[3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • In Case of Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[2][3]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in Ventilated Area prep_ppe->prep_area Ensure Safety weigh Weighing and Transfer prep_area->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve If applicable cleanup Decontaminate Work Surface weigh->cleanup dissolve->cleanup wash Wash Hands cleanup->wash Final Safety Step waste Collect in Labeled Waste Container wash->waste After Completion dispose Dispose via Approved Facility waste->dispose Follow Regulations

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Acetyl-L-carnitine hydrochloride
Reactant of Route 2
Reactant of Route 2
o-Acetyl-L-carnitine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.